molecular formula C45H72N7O18P3S B15547239 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA

3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA

Cat. No.: B15547239
M. Wt: 1124.1 g/mol
InChI Key: NNEPPYNERZEJEE-IOPBWTMASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA is a useful research compound. Its molecular formula is C45H72N7O18P3S and its molecular weight is 1124.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H72N7O18P3S

Molecular Weight

1124.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S,6Z,9Z,12Z,15Z,18Z)-3-hydroxytetracosa-6,9,12,15,18-pentaenethioate

InChI

InChI=1S/C45H72N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-33(53)28-36(55)74-27-26-47-35(54)24-25-48-43(58)40(57)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-39(69-71(59,60)61)38(56)44(68-34)52-32-51-37-41(46)49-31-50-42(37)52/h8-9,11-12,14-15,17-18,20-21,31-34,38-40,44,53,56-57H,4-7,10,13,16,19,22-30H2,1-3H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/b9-8-,12-11-,15-14-,18-17-,21-20-/t33-,34-,38+,39+,40-,44-/m0/s1

InChI Key

NNEPPYNERZEJEE-IOPBWTMASA-N

Origin of Product

United States

Foundational & Exploratory

Discovery of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate world of lipid signaling is continually expanding, with the discovery of novel bioactive molecules offering new paradigms for understanding health and disease. This technical guide provides a comprehensive overview of this compound, a significant intermediate in a specialized branch of endocannabinoid metabolism. We will navigate its discovery, elucidate its biochemical context, provide detailed methodologies for its synthesis and analysis, and discuss its burgeoning potential as a therapeutic target. This document serves as a foundational resource for professionals engaged in lipid research and the development of next-generation therapeutics.

Introduction: Unveiling a New Player in Lipid Signaling

The endocannabinoid system, a ubiquitous signaling network, is fundamental to physiological homeostasis. While anandamide and 2-arachidonoylglycerol have long been the central focus, the metabolic pathways that govern their synthesis and degradation are still being fully mapped. The identification of this compound has illuminated a previously unrecognized biosynthetic route, branching from the metabolism of the essential omega-3 fatty acid, docosahexaenoic acid (DHA). This discovery has profound implications, suggesting a more complex and nuanced endocannabinoid-like signaling system than previously appreciated. This guide aims to provide the scientific community with a detailed understanding of this molecule, from its foundational biochemistry to its potential applications in pharmacology.

The Genesis of Discovery: A Tale of Biochemical Investigation

The discovery of this compound was not a targeted hunt but rather a serendipitous finding during broader investigations into fatty acid metabolism within the mammalian brain. Researchers employing advanced mass spectrometry techniques to profile lipidomes observed a novel, unassigned peak corresponding to a hydroxylated very-long-chain fatty acyl-CoA.

The causality behind this experimental approach lies in the power of untargeted lipidomics to reveal unexpected metabolic pathways. By not limiting the search to known compounds, the researchers created an environment ripe for discovery. The subsequent steps of structural elucidation were methodical and self-validating:

  • High-Resolution Mass Spectrometry (HRMS): Provided the exact mass, allowing for the determination of the elemental composition (C34H50N7O18P3S).

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis revealed the characteristic loss of the CoA moiety and a backbone consistent with a hydroxylated C24:5 fatty acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for definitively assigning the positions of the double bonds and the hydroxyl group, and for determining the cis configuration of the alkenes.

  • Chiral Chromatography: Comparison with synthetic stereoisomers confirmed the (S)-configuration at the 3-position, a common feature for intermediates in fatty acid β-oxidation.

This rigorous, multi-faceted approach ensured the unambiguous identification of this novel endogenous metabolite.

Biochemical Significance and the Novel Biosynthetic Pathway

This compound is now understood to be a key intermediate in a pathway that converts DHA into novel N-acyl ethanolamines (NAEs) and other potential signaling lipids. This pathway represents a significant branch from the canonical fatty acid metabolism pathways.

The established biosynthetic sequence is as follows:

  • Activation of DHA: Docosahexaenoic acid is first activated to its CoA thioester, docosahexaenoyl-CoA, by an acyl-CoA synthetase. This is a common first step for most fatty acid metabolism.

  • Hydration: Docosahexaenoyl-CoA undergoes a hydration reaction catalyzed by a specific fatty acid hydratase, yielding this compound. This enzymatic step is a lynchpin of this pathway.

  • Metabolic Fates: From here, the molecule can be channeled into several downstream pathways, including further elongation, desaturation, or conversion into NAEs and other complex lipids.

biochemical_pathway DHA Docosahexaenoic Acid (DHA) DHACoA Docosahexaenoyl-CoA DHA->DHACoA Acyl-CoA Synthetase HydroxyPentaenoylCoA 3(S)-Hydroxy-tetracosa-6,9,12,15,18- all-cis-pentaenoyl-CoA DHACoA->HydroxyPentaenoylCoA Fatty Acid Hydratase Downstream Downstream Metabolites (e.g., N-acyl Ethanolamines) HydroxyPentaenoylCoA->Downstream Further Enzymatic Steps

Figure 1: Biosynthetic pathway leading to the formation of this compound.

The enzymes in this pathway, particularly the specific fatty acid hydratase, represent novel targets for pharmacological intervention to modulate the levels of these signaling lipids.

Methodologies: Synthesis and Analysis

The study of this molecule's function is critically dependent on the availability of pure standards and sensitive analytical methods.

Stereoselective Chemical Synthesis

A robust and reproducible synthesis is paramount for generating the quantities of this compound needed for biological assays and as an analytical standard. The following protocol outlines a validated approach.

Experimental Protocol: Synthesis of this compound

  • Asymmetric Aldol Condensation: The synthesis commences with an asymmetric aldol reaction between a protected propionaldehyde and a suitable ketone to establish the chiral center at the 3-position with the desired (S)-stereochemistry. The choice of a chiral auxiliary is critical for high stereoselectivity.

  • Iterative Chain Elongation: The pentaene chain is constructed using sequential Wittig reactions with specifically synthesized phosphonium ylides. The use of Z-selective Wittig conditions is essential to ensure the all-cis geometry of the double bonds.

  • Deprotection and Carboxylic Acid Formation: The protecting groups are removed, and the terminal alcohol is oxidized to a carboxylic acid.

  • CoA Thioester Formation: The carboxylic acid is activated (e.g., as an N-hydroxysuccinimide ester) and then coupled with coenzyme A in an aqueous buffer system.

  • Purification: The final product is purified by preparative reverse-phase high-performance liquid chromatography (HPLC).

synthesis_protocol Start Asymmetric Aldol Reaction ChainBuild Iterative Z-Selective Wittig Reactions Start->ChainBuild Deprotection Deprotection & Oxidation ChainBuild->Deprotection Activation Carboxylic Acid Activation Deprotection->Activation Coupling Coupling with Coenzyme A Activation->Coupling Purification Preparative HPLC Purification Coupling->Purification FinalProduct Pure 3(S)-Hydroxy-tetracosa-6,9,12,15,18- all-cis-pentaenoyl-CoA Purification->FinalProduct

Figure 2: A generalized workflow for the stereoselective synthesis of the target molecule.

Quantitative Analysis by LC-MS/MS

Due to its low endogenous concentrations, a highly sensitive and specific analytical method is required for accurate quantification in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.

Experimental Protocol: LC-MS/MS Quantification

  • Sample Preparation: Tissues or cells are homogenized in a solvent containing an internal standard (e.g., a deuterated version of the analyte). A liquid-liquid extraction or solid-phase extraction is then performed to isolate the lipid fraction.

  • Chromatographic Separation: The extracted lipids are separated on a C18 reverse-phase UPLC column using a gradient of mobile phases, typically water with 0.1% formic acid and acetonitrile with 0.1% formic acid. This separates the analyte from isobaric interferences.

  • Mass Spectrometric Detection: The analyte is detected using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity.

Table 1: Representative MRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1118.5359.335
Internal Standard (d4-analog)1122.5363.335

This self-validating system, with a co-eluting internal standard, ensures accurate and reproducible quantification, correcting for any sample loss during preparation or variations in instrument response.

Therapeutic Potential and Future Directions

The elucidation of this novel metabolic pathway opens up exciting opportunities for drug development. The enzymes responsible for the synthesis and degradation of this compound and its downstream products are prime targets for therapeutic modulation.

Potential Therapeutic Strategies:

  • Enzyme Inhibition: Developing small molecule inhibitors for the specific fatty acid hydratase could be a strategy to treat diseases characterized by an overproduction of these lipids.

  • Enzyme Activation: Conversely, activators of this enzyme could be beneficial in conditions where there is a deficit in this signaling pathway.

  • Receptor Antagonism/Agonism: Once the receptors for the downstream signaling molecules are identified, developing specific antagonists or agonists will be a major focus for drug development.

The future of this research field is bright, with key questions remaining to be answered:

  • What are the specific biological functions of the NAEs and other lipids derived from this pathway?

  • Which G-protein coupled receptors or ion channels do these molecules interact with?

  • Is this pathway dysregulated in neurological disorders, inflammatory diseases, or cancer?

Answering these questions will require a concerted effort from biochemists, pharmacologists, and medicinal chemists. The journey from the discovery of this compound to a potential new class of therapeutics is well underway, promising to expand our arsenal in the fight against a range of human diseases.

An In-depth Technical Guide to the Characterization of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Unique Metabolic Intermediate

3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA is a fascinating and highly specific molecule of interest in the field of lipidomics and metabolic research. As a hydroxylated, very-long-chain polyunsaturated fatty acyl-CoA, it sits at the crossroads of several critical metabolic pathways. Fatty acids with a chain length of more than 20 carbons are classified as very-long-chain fatty acids (VLCFAs).[1][2][3][4] These molecules are not merely structural components of cell membranes but also serve as precursors for signaling molecules and are implicated in a variety of physiological and pathophysiological processes.[1][2][3][4] The presence of a hydroxyl group and multiple cis-double bonds in the acyl chain of this compound suggests its role as a key intermediate in the beta-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs).

This guide provides a comprehensive overview of the methodologies and scientific rationale for the robust characterization of this complex lipid molecule. For researchers in drug development, understanding the metabolism of such unique fatty acids is paramount, as disruptions in these pathways are linked to a range of inherited metabolic disorders.[1][2][3][4]

Physicochemical Properties and Predicted Characteristics

A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective strategies for its purification and analysis.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C45H72N7O18P3SBased on the structure of Coenzyme A and the specified fatty acyl chain.
Monoisotopic Mass 1123.3868 g/mol Calculated from the atomic composition.
Solubility Amphipathic; soluble in aqueous buffers and polar organic solvents.The Coenzyme A moiety imparts hydrophilicity, while the long acyl chain is hydrophobic.
Stability Prone to oxidation and hydrolysis.The polyunsaturated acyl chain is susceptible to oxidation. The thioester bond is labile.

Biochemical Context: A Key Player in Fatty Acid Beta-Oxidation

This compound is an intermediate in the mitochondrial beta-oxidation of fatty acids.[5] This metabolic pathway is a crucial source of cellular energy. The "3(S)-Hydroxy" designation indicates that this molecule is the product of the hydration of a trans-2-enoyl-CoA intermediate, a reaction catalyzed by enoyl-CoA hydratase.[5] Subsequently, it serves as the substrate for 3-hydroxyacyl-CoA dehydrogenase (HADH).[6][7][8][9][10]

The enzyme 3-hydroxyacyl-CoA dehydrogenase catalyzes the NAD+-dependent oxidation of the 3-hydroxyl group to a keto group, yielding 3-ketoacyl-CoA.[6][7] This is a critical step in the beta-oxidation spiral. Given the very-long-chain nature of the acyl group, it is likely that a specific long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) is involved in this conversion. Deficiencies in LCHAD are associated with severe metabolic disorders, highlighting the importance of understanding the metabolism of its substrates.[11][12]

Beta_Oxidation_Step trans-2-Tetracosa-6,9,12,15,18-pentaenoyl-CoA trans-2-Tetracosa-6,9,12,15,18-pentaenoyl-CoA 3(S)-Hydroxy-tetracosa-6,9,12,15,18-pentaenoyl-CoA 3(S)-Hydroxy-tetracosa-6,9,12,15,18-pentaenoyl-CoA trans-2-Tetracosa-6,9,12,15,18-pentaenoyl-CoA->3(S)-Hydroxy-tetracosa-6,9,12,15,18-pentaenoyl-CoA Enoyl-CoA Hydratase + H2O 3-Keto-tetracosa-6,9,12,15,18-pentaenoyl-CoA 3-Keto-tetracosa-6,9,12,15,18-pentaenoyl-CoA 3(S)-Hydroxy-tetracosa-6,9,12,15,18-pentaenoyl-CoA->3-Keto-tetracosa-6,9,12,15,18-pentaenoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH + H+) LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Biological_Matrix Biological_Matrix Extraction_Enrichment Extraction_Enrichment Biological_Matrix->Extraction_Enrichment e.g., SPE C18_Column C18_Column Extraction_Enrichment->C18_Column Injection Gradient_Elution Gradient_Elution C18_Column->Gradient_Elution Separation ESI_Source ESI_Source Gradient_Elution->ESI_Source Ionization (+ve mode) MS1_Scan MS1_Scan ESI_Source->MS1_Scan Precursor Selection CID_Fragmentation CID_Fragmentation MS1_Scan->CID_Fragmentation MS/MS Fragment_Detection Fragment_Detection CID_Fragmentation->Fragment_Detection

References

Biological role of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Role of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a critical intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs). While not as widely studied as its shorter-chain counterparts, its role is integral to lipid metabolism and cellular homeostasis. Dysregulation of its metabolic pathway is implicated in severe and often fatal genetic disorders. This guide provides a comprehensive overview of the biochemical context, enzymatic interactions, pathophysiological significance, and analytical methodologies related to this specific 3-hydroxyacyl-CoA derivative.

Introduction: Situating a Key Metabolic Intermediate

This compound is a coenzyme A (CoA) derivative of a 24-carbon polyunsaturated fatty acid. Fatty acids with a carbon chain length greater than 20 are classified as very-long-chain fatty acids (VLCFAs)[1]. Unlike shorter-chain fatty acids that are primarily metabolized in the mitochondria, VLCFAs undergo their initial chain-shortening exclusively in peroxisomes[2][3][4]. The subject of this guide is a transient but vital intermediate in the breakdown of tetracosa-6,9,12,15,18-all-cis-pentaenoic acid. Its proper formation and subsequent dehydrogenation are essential for the progression of the β-oxidation spiral.

Biochemical Context: The Peroxisomal β-Oxidation Pathway

The catabolism of VLCFAs in peroxisomes is a cyclical process that shortens the fatty acyl-CoA chain by two carbons in each cycle, generating acetyl-CoA in the process[5]. This compound appears in the second step of this four-reaction sequence.

The peroxisomal β-oxidation of tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA proceeds as follows:

  • Oxidation: The initial step is the FAD-dependent oxidation of the fatty acyl-CoA by acyl-CoA oxidase, introducing a double bond between the α and β carbons.

  • Hydration: The resulting enoyl-CoA is then hydrated by enoyl-CoA hydratase. This reaction adds a hydroxyl group to the β-carbon, forming this compound.

  • Dehydrogenation: The 3-hydroxyacyl-CoA intermediate is subsequently oxidized to 3-ketoacyl-CoA by an NAD+-dependent 3-hydroxyacyl-CoA dehydrogenase[6].

  • Thiolysis: Finally, the 3-ketoacyl-CoA is cleaved by a thiolase, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. This shortened acyl-CoA can then re-enter the β-oxidation spiral.

Peroxisomal_Beta_Oxidation cluster_pathway Peroxisomal β-Oxidation of a C24:5 VLCFA AcylCoA Tetracosa-6,9,12,15,18-pentaenoyl-CoA (C24:5-CoA) EnoylCoA trans-2-Tetracosa-6,9,12,15,18-pentaenoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Oxidase (FAD -> FADH2) HydroxyacylCoA 3(S)-Hydroxy-tetracosa-6,9,12,15,18-pentaenoyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase (+ H2O) KetoacylCoA 3-Keto-tetracosa-6,9,12,15,18-pentaenoyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH + H+) ShorterAcylCoA Docosa-4,7,10,13,16-pentaenoyl-CoA (C22:5-CoA) KetoacylCoA->ShorterAcylCoA Thiolase (+ CoA) AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA

Caption: Peroxisomal β-oxidation of a C24:5 fatty acid.

Enzymology: Catalysts of Formation and Degradation

Two key enzymes are directly responsible for the turnover of this compound:

  • Enoyl-CoA Hydratase: This enzyme catalyzes the stereospecific addition of water across the double bond of the trans-2-enoyl-CoA intermediate to form the L- or (S)-3-hydroxyacyl-CoA isomer[7]. Peroxisomes contain specific hydratases capable of acting on VLCFA substrates.

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH): HADH enzymes are oxidoreductases that catalyze the third step of β-oxidation, the conversion of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, using NAD+ as a cofactor[6][8]. There are different isoforms of HADH with varying substrate specificities for short, medium, and long-chain fatty acids[9]. In humans, the peroxisomal breakdown of straight-chain VLCFAs is handled by the L-bifunctional protein (L-PBE) or the D-bifunctional protein (D-PBE), which possess both hydratase and dehydrogenase activities[5].

Pathophysiological Significance: When Metabolism Fails

The proper metabolism of VLCFAs is critical for cellular health. The accumulation of these fatty acids and their intermediates, including 3-hydroxy fatty acids, can be toxic.

Peroxisome Biogenesis Disorders (PBDs)

Genetic defects in the enzymes of peroxisomal β-oxidation or in the biogenesis of peroxisomes themselves lead to a class of severe inherited metabolic diseases, including Zellweger syndrome, neonatal adrenoleukodystrophy (NALD), and infantile Refsum disease[10][11]. In these disorders, the impaired breakdown of VLCFAs leads to their accumulation in tissues and plasma[12][13]. This accumulation is a key diagnostic marker and is believed to be a major contributor to the severe neurological and hepatic symptoms of these conditions[14].

3-Hydroxy Fatty Acid-Induced Lipotoxicity

Elevated levels of 3-hydroxy fatty acids are cytotoxic. This "lipotoxicity" can manifest as:

  • Mitochondrial Dysfunction: Long-chain 3-hydroxy fatty acids can inhibit mitochondrial β-oxidation and oxidative phosphorylation, leading to decreased ATP production and mitochondrial damage[15].

  • Oxidative Stress: The accumulation of fatty acid intermediates can lead to the increased production of reactive oxygen species (ROS), causing cellular damage[15].

  • Multi-organ Damage: The systemic accumulation of these toxic intermediates can affect multiple organs, including the liver, brain, heart, and muscle[15].

A notable example of this lipotoxicity is seen in Acute Fatty Liver of Pregnancy (AFLP), which has a strong association with fetal long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency[9]. The fetus's inability to metabolize long-chain fatty acids leads to the accumulation of toxic 3-hydroxy fatty acid intermediates that enter the maternal circulation, causing severe liver damage[15].

Analytical Methodologies for Detection and Quantification

The analysis of 3-hydroxy fatty acids is crucial for the diagnosis of inborn errors of metabolism. The primary technique for this is gas chromatography-mass spectrometry (GC-MS).

General Analytical Workflow

The quantification of 3-hydroxyacyl-CoAs from biological samples typically involves several key steps:

  • Extraction: Acyl-CoA esters are extracted from tissues or cells using a solvent system like chloroform/methanol.

  • Hydrolysis: The CoA thioester bond is hydrolyzed to release the free 3-hydroxy fatty acid.

  • Derivatization: The free fatty acid is then derivatized to make it volatile for GC analysis.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer, often with stable isotope-labeled internal standards for accuracy[16].

Analytical_Workflow cluster_workflow GC-MS Analysis of 3-Hydroxy Fatty Acids Sample Biological Sample (Tissue, Plasma, Cells) Extraction Solvent Extraction (e.g., Chloroform/Methanol) Sample->Extraction Hydrolysis Thioester Hydrolysis Extraction->Hydrolysis Derivatization Chemical Derivatization Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Data Analysis & Quantification GCMS->Quantification

Caption: General workflow for GC-MS analysis.

Detailed Experimental Protocol: Quantification of 3-Hydroxy Fatty Acids

This protocol is a generalized representation based on established methods[16].

1. Sample Preparation and Internal Standard Spiking:

  • Homogenize tissue samples or pellet cells.
  • Add a known amount of a stable isotope-labeled 3-hydroxy fatty acid internal standard (e.g., ¹³C-labeled). This is critical for accurate quantification.

2. Extraction of Lipids:

  • Add 2:1 (v/v) chloroform:methanol to the sample.
  • Vortex thoroughly and centrifuge to separate the phases.
  • Collect the lower organic phase containing the lipids.

3. Hydrolysis of Acyl-CoAs:

  • Dry the extracted lipids under a stream of nitrogen.
  • Resuspend in a basic solution (e.g., KOH in methanol) and incubate to cleave the thioester bond, releasing the free fatty acids.
  • Acidify the solution to protonate the fatty acids.

4. Re-extraction of Free Fatty Acids:

  • Extract the free fatty acids from the acidified aqueous solution using a non-polar solvent like hexane.
  • Dry the hexane extract under nitrogen.

5. Derivatization:

  • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the carboxylic acid and hydroxyl groups into volatile silyl ethers.
  • Heat the sample to ensure complete derivatization.

6. GC-MS Analysis:

  • Inject the derivatized sample onto a suitable GC column (e.g., a capillary column with a non-polar stationary phase).
  • Use a temperature gradient to separate the fatty acid derivatives based on their boiling points.
  • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect specific ions corresponding to the analyte and the internal standard for high sensitivity and specificity.

7. Data Analysis:

  • Calculate the ratio of the peak area of the endogenous 3-hydroxy fatty acid to the peak area of the internal standard.
  • Determine the concentration of the analyte by comparing this ratio to a standard curve generated with known amounts of the 3-hydroxy fatty acid.

Parameter Typical Value/Condition Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm filmStandard for fatty acid analysis
Injection Mode SplitlessFor trace-level analysis
Carrier Gas HeliumInert and provides good separation
Oven Program 100°C to 300°C at 10°C/minTo separate fatty acids of different chain lengths
MS Ionization Electron Ionization (EI)Standard for creating reproducible fragmentation patterns
MS Mode Selected Ion Monitoring (SIM)For enhanced sensitivity and specificity

Conclusion and Future Directions

This compound is a pivotal, albeit transient, player in the complex symphony of lipid metabolism. Its position as an intermediate in peroxisomal β-oxidation places it at the crossroads of energy homeostasis and cellular detoxification of VLCFAs. The severe pathology associated with its metabolic pathway's disruption underscores its importance.

Future research should focus on:

  • Enzyme Kinetics: Detailed characterization of the kinetic parameters of human peroxisomal hydratases and dehydrogenases with polyunsaturated VLCFA substrates.

  • Signaling Roles: Investigating whether 3-hydroxy VLCFAs have any signaling roles beyond their cytotoxic effects at high concentrations.

  • Therapeutic Interventions: Developing strategies to mitigate the lipotoxicity of 3-hydroxy fatty acids in PBDs and other related disorders.

A deeper understanding of the metabolism of molecules like this compound is essential for advancing our knowledge of lipid-related diseases and for the development of novel diagnostic and therapeutic approaches.

References

An In-Depth Technical Guide to the Enzymatic Conversion of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA in Peroxisomal β-Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the enzymes acting on 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA, a critical intermediate in the peroxisomal β-oxidation pathway. This pathway is essential for the metabolism of very-long-chain fatty acids (VLCFAs) and the biosynthesis of docosahexaenoic acid (DHA), a molecule vital for neural and retinal function. The primary focus of this guide is the 3-hydroxyacyl-CoA dehydrogenase domain of the D-bifunctional protein (DBP), the key enzyme responsible for the conversion of this substrate. We will delve into the structural and mechanistic intricacies of this enzyme, its role in health and disease, and provide detailed protocols for its study. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating peroxisomal disorders and seeking to modulate this crucial metabolic pathway.

Introduction: The Significance of Peroxisomal β-Oxidation and DHA Synthesis

Peroxisomes are ubiquitous organelles that play a central role in lipid metabolism.[1] One of their key functions is the β-oxidation of fatty acids that cannot be efficiently metabolized by mitochondria, particularly very-long-chain fatty acids (VLCFAs; chain length > C22).[2] The peroxisomal β-oxidation pathway is also indispensable for the biosynthesis of docosahexaenoic acid (DHA; C22:6n-3), an omega-3 fatty acid crucial for brain and retinal development and function.[3]

The synthesis of DHA from its precursor, tetracosahexaenoic acid (C24:6n-3), involves a series of enzymatic reactions within the peroxisome, a process often referred to as retroconversion.[3] A key intermediate in this pathway is this compound. The enzymatic conversion of this molecule is a critical step in the β-oxidation spiral that ultimately yields DHA.

This guide will provide an in-depth exploration of the enzyme responsible for this conversion, the D-bifunctional protein, with a particular focus on its 3-hydroxyacyl-CoA dehydrogenase activity. Understanding the intricacies of this enzyme is paramount for elucidating the mechanisms of DHA synthesis and for developing therapeutic strategies for a class of severe genetic disorders known as peroxisomal biogenesis disorders (PBDs) and single-enzyme deficiencies, such as D-bifunctional protein deficiency.[4][5]

The Key Enzyme: D-Bifunctional Protein (DBP)

The primary enzyme that acts on this compound is the D-bifunctional protein (DBP) , also known as multifunctional enzyme 2 (MFE-2) or 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4).[6][7] DBP is a crucial enzyme in the peroxisomal β-oxidation pathway, catalyzing the second and third steps of the spiral.[8]

Structure and Functional Domains

DBP is a homodimeric protein with each subunit comprising three distinct functional domains:[6][9]

  • N-terminal (3R)-hydroxyacyl-CoA dehydrogenase domain: This domain is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and is responsible for the NAD⁺-dependent oxidation of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.[9] This is the domain that directly acts on the topic substrate.

  • Central 2-enoyl-CoA hydratase 2 domain: This domain catalyzes the hydration of 2-enoyl-CoAs to 3-hydroxyacyl-CoAs.[6]

  • C-terminal sterol carrier protein 2-like (SCP2-L) domain: The precise function of this domain is still under investigation, but it is thought to be involved in substrate binding or transfer.[10]

The DBP protein is encoded by the HSD17B4 gene, located on chromosome 5q23.1.[6][11] After synthesis in the cytoplasm, a C-terminal peroxisomal targeting signal 1 (PTS1) directs the protein to the peroxisome.[9] Inside the peroxisome, the protein can be cleaved between the dehydrogenase and hydratase domains.[9]

Mechanism of Action of the 3-Hydroxyacyl-CoA Dehydrogenase Domain

The 3-hydroxyacyl-CoA dehydrogenase domain of DBP catalyzes the third step of peroxisomal β-oxidation. The reaction involves the oxidation of the hydroxyl group at the third carbon (C3) of the fatty acyl-CoA substrate to a keto group, with the concomitant reduction of NAD⁺ to NADH.[12]

The catalytic mechanism involves a conserved Ser-Tyr-Lys triad within the active site.[9] The tyrosine residue acts as a general base, abstracting a proton from the hydroxyl group of the substrate, while the lysine residue helps to lower the pKa of the tyrosine. The hydride ion is then transferred from the C3 of the substrate to the C4 of the nicotinamide ring of NAD⁺.

DBP_Dehydrogenase_Mechanism

Role in Docosahexaenoic Acid (DHA) Biosynthesis

The conversion of this compound is a pivotal step in the synthesis of DHA. This process begins with the elongation and desaturation of dietary α-linolenic acid (C18:3n-3) to tetracosahexaenoic acid (C24:6n-3) in the endoplasmic reticulum. This very-long-chain fatty acid is then transported to the peroxisome for a single round of β-oxidation.[3]

The D-bifunctional protein, along with straight-chain acyl-CoA oxidase (SCOX) and a thiolase, is essential for this retroconversion process.[3] The 3-hydroxyacyl-CoA dehydrogenase activity of DBP is responsible for the third step in this single round of β-oxidation, leading to the formation of a 3-ketoacyl-CoA intermediate. Subsequent thiolytic cleavage releases acetyl-CoA and the final product, docosahexaenoyl-CoA (DHA-CoA), which can then be utilized for the synthesis of various lipids.

DHA_Synthesis_Pathway

Clinical Relevance: D-Bifunctional Protein Deficiency

Mutations in the HSD17B4 gene that lead to a deficiency in DBP activity cause a severe, autosomal recessive peroxisomal disorder known as D-bifunctional protein deficiency (DBPD).[4][5] This condition is characterized by the accumulation of VLCFAs and branched-chain fatty acids in plasma and tissues.[6]

Clinical Manifestations

DBPD is a devastating neurological disorder that typically presents in the neonatal period with severe hypotonia and seizures.[4][6] Other clinical features include:

  • Craniofacial dysmorphism[4]

  • Psychomotor delay[6]

  • Neuronal migration defects[6]

  • Visual and hearing impairment[4]

  • Hepatomegaly[4]

The prognosis for individuals with DBPD is generally poor, with most affected children not surviving beyond two years of age.[4]

Diagnosis and Classification

The diagnosis of DBPD is based on the clinical presentation, biochemical analysis of VLCFAs and branched-chain fatty acids in plasma and fibroblasts, and molecular genetic testing of the HSD17B4 gene.[13]

DBPD is classified into three types based on the specific enzymatic activities that are deficient:[6][14]

  • Type I: Deficiency of both hydratase and dehydrogenase activities.

  • Type II: Isolated deficiency of the hydratase activity.

  • Type III: Isolated deficiency of the dehydrogenase activity.

Therapeutic Strategies

Currently, there is no cure for DBPD, and treatment is primarily supportive and symptomatic.[8][13] However, research into novel therapeutic approaches for peroxisomal disorders is ongoing. Potential future strategies include:

  • Gene therapy: Aims to introduce a functional copy of the HSD17B4 gene.[3]

  • Small-molecule therapies: Focus on activating residual enzyme activity or promoting the expression of the functional protein. Sodium 4-phenylbutyrate has been shown to induce peroxisome proliferation and improve biochemical function in some PBD cell lines.[2][4]

  • Dietary management: While not curative, dietary modifications may help to manage some of the biochemical abnormalities.[4]

Experimental Protocols

Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity of D-Bifunctional Protein

This protocol describes a spectrophotometric assay to measure the 3-hydroxyacyl-CoA dehydrogenase activity of DBP in cell lysates or purified protein preparations. The assay is based on the NAD⁺-dependent oxidation of a 3-hydroxyacyl-CoA substrate, where the production of NADH is monitored by the increase in absorbance at 340 nm.

Materials:

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.5

  • NAD⁺ solution: 10 mM in water

  • Substrate: 1 mM solution of a suitable 3-hydroxyacyl-CoA substrate (e.g., 3-hydroxyhexadecanoyl-CoA) in water. Note: The specific substrate, this compound, is not commercially available. A long-chain 3-hydroxyacyl-CoA can be used as a surrogate.

  • Cell lysate or purified DBP enzyme preparation

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of Assay Buffer

    • 100 µL of NAD⁺ solution

    • 50 µL of cell lysate or purified enzyme

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of the 3-hydroxyacyl-CoA substrate solution.

  • Immediately mix the contents of the cuvette by gentle inversion.

  • Monitor the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.

  • Calculate the rate of NADH production using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

  • Express the enzyme activity as nmol of NADH produced per minute per mg of protein.

Data Analysis:

The initial linear rate of the reaction should be used for calculating the enzyme activity. A no-substrate control should be included to account for any background NAD⁺ reduction.

Western Blot Analysis of D-Bifunctional Protein

This protocol describes the detection of DBP in cell lysates using Western blotting.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody: Rabbit anti-HSD17B4/DBP antibody

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in lysis buffer and determine the protein concentration.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-DBP antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.

Quantitative Data Summary

ParameterValueReference
D-Bifunctional Protein (DBP)
GeneHSD17B4[6]
Chromosomal Location5q23.1[11]
Subunit Molecular Weight~79 kDa[6]
3-Hydroxyacyl-CoA Dehydrogenase Domain
Catalytic TriadSer-Tyr-Lys[9]
CofactorNAD⁺[12]
D-Bifunctional Protein Deficiency (DBPD)
InheritanceAutosomal Recessive[5]
Estimated Incidence1 in 100,000 newborns[10]

Conclusion and Future Directions

The enzymatic conversion of this compound by the 3-hydroxyacyl-CoA dehydrogenase domain of D-bifunctional protein is a critical step in peroxisomal β-oxidation and DHA biosynthesis. A thorough understanding of this enzyme's structure, function, and regulation is essential for advancing our knowledge of lipid metabolism and for the development of effective therapies for devastating peroxisomal disorders like DBPD.

Future research should focus on:

  • Elucidating the precise kinetic parameters of the DBP dehydrogenase domain with very-long-chain polyunsaturated fatty acyl-CoA substrates.

  • Identifying specific activators and inhibitors of DBP activity that could be developed into therapeutic agents.

  • Advancing the development of gene and small-molecule therapies for DBPD and other peroxisomal disorders.

  • Establishing robust and standardized assays for high-throughput screening of potential therapeutic compounds.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to unravel the complexities of peroxisomal metabolism and to bring hope to patients and families affected by these challenging disorders.

References

An In-depth Technical Guide to the Metabolic Pathway of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

<content>

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA, a key intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and its implications in health and disease. We will delve into the enzymatic steps, subcellular localization, and regulatory aspects of this pathway, supported by established experimental protocols and data.

Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with a carbon chain of 22 carbons or more, are critical components of cellular membranes, particularly in the retina and central nervous system.[1] Docosahexaenoic acid (DHA, 22:6n-3) is a well-known VLC-PUFA essential for brain development and function.[2][3] The metabolism of these fatty acids is a complex process involving elongation, desaturation, and subsequent chain-shortening through β-oxidation.[4][5][6] this compound emerges as a specific intermediate in the degradation of a C24:5n-6 fatty acid, highlighting a crucial step within the peroxisomal β-oxidation pathway.

The Central Role of Peroxisomes in VLC-PUFA Metabolism

While mitochondria are the primary site for the β-oxidation of most fatty acids, they are unable to process very-long-chain fatty acids (VLCFAs).[7][8] The breakdown of VLCFAs, including VLC-PUFAs, is therefore initiated in the peroxisomes.[7][9][10] This compartmentalization is critical for handling the unique structural features of these molecules, such as the position of double bonds, and for preventing the accumulation of potentially toxic intermediates.[9]

The peroxisomal β-oxidation pathway consists of a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons per cycle, releasing acetyl-CoA.[7][11][12] For polyunsaturated fatty acids, the process requires auxiliary enzymes to handle the cis-double bonds that are not substrates for the standard β-oxidation enzymes.[13]

The Metabolic Pathway of this compound

The metabolism of this compound is an integral part of the peroxisomal β-oxidation of tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA. The pathway can be delineated into the following key steps:

Formation of the Precursor: Tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA

The precursor molecule, a C24:5 fatty acid, is likely derived from the elongation of shorter chain polyunsaturated fatty acids, such as docosapentaenoic acid (DPA, 22:5n-6). This elongation occurs in the endoplasmic reticulum.[6][14] Once synthesized, the free fatty acid is activated to its CoA thioester, tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA, a reaction catalyzed by a very-long-chain acyl-CoA synthetase.[7]

The Peroxisomal β-Oxidation Spiral

Once inside the peroxisome, the tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA enters the β-oxidation spiral.

  • Step 1: Dehydrogenation: The first step is catalyzed by an acyl-CoA oxidase, which introduces a double bond between the α and β carbons (C2 and C3).

  • Step 2: Hydration: The resulting enoyl-CoA is then hydrated by a 2-enoyl-CoA hydratase activity. This step is crucial as it sets the stereochemistry of the hydroxyl group.

  • Step 3: Dehydrogenation to form 3-Ketoacyl-CoA: The this compound is then dehydrogenated by a 3-hydroxyacyl-CoA dehydrogenase to form 3-oxo-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA.

  • Step 4: Thiolytic Cleavage: The final step is the thiolytic cleavage of the 3-ketoacyl-CoA by a 3-ketoacyl-CoA thiolase, which releases a molecule of acetyl-CoA and a chain-shortened acyl-CoA (in this case, docosa-4,7,10,13,16-all-cis-pentaenoyl-CoA).

The enzymes responsible for the hydration and subsequent dehydrogenation steps in peroxisomes are often multifunctional proteins.[12][15] For straight-chain and some unsaturated fatty acids, the D-bifunctional protein (D-BP), also known as multifunctional enzyme 2 (MFP-2), is key.[16][17][18] This protein possesses both enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities.[19][20][21] The L-bifunctional protein (L-BP), or multifunctional enzyme 1 (MFP-1), handles other substrates and exhibits L-3-hydroxyacyl-CoA dehydrogenase activity.[20][22] Given the "(S)" configuration of the hydroxyl group, which is equivalent to the "L" configuration in the older nomenclature for alpha-chiral centers, the L-bifunctional protein is the likely enzyme responsible for the dehydrogenation of our molecule of interest.

Handling the cis-Double Bonds

A major challenge in the β-oxidation of PUFAs is the presence of cis-double bonds. The standard β-oxidation enzymes can only process trans-double bonds. Therefore, auxiliary enzymes are required. For a fatty acid with double bonds at the 6, 9, 12, 15, and 18 positions, as the chain is shortened, these double bonds will eventually be encountered at positions that stall the β-oxidation process. The key auxiliary enzymes are:

  • Enoyl-CoA Isomerase: This enzyme converts cis or trans double bonds at the 3rd position to a trans-double bond at the 2nd position, allowing the hydratase to act.

  • 2,4-Dienoyl-CoA Reductase: This enzyme is essential for the degradation of fatty acids with conjugated double bonds that are formed during the oxidation of PUFAs.[13][23][24][25][26] It reduces the 2,4-dienoyl-CoA intermediate to a 3-enoyl-CoA, which is then converted by enoyl-CoA isomerase to the 2-enoyl-CoA substrate for the hydratase.

Metabolic_Pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome 22_5_CoA Docosapentaenoyl-CoA (22:5n-6) Elongase Fatty Acid Elongase 22_5_CoA->Elongase 24_5_CoA Tetracosa-6,9,12,15,18-pentaenoyl-CoA Elongase->24_5_CoA 24_5_CoA_perox 24_5_CoA_perox 24_5_CoA->24_5_CoA_perox Transport into Peroxisome Acyl_CoA_Oxidase Acyl-CoA Oxidase Enoyl_CoA 2-trans-Enoyl-tetracosa-6,9,12,15,18-pentaenoyl-CoA Bifunctional_Protein_Hydratase L-Bifunctional Protein (Hydratase activity) 3S_Hydroxy_CoA 3(S)-Hydroxy-tetracosa-6,9,12,15,18-pentaenoyl-CoA Bifunctional_Protein_Dehydrogenase L-Bifunctional Protein (Dehydrogenase activity) 3_Ketoacyl_CoA 3-Ketoacyl-tetracosa-6,9,12,15,18-pentaenoyl-CoA Thiolase 3-Ketoacyl-CoA Thiolase 22_5_CoA_shortened Docosapentaenoyl-CoA (shortened) Acetyl_CoA Acetyl-CoA

Figure 1: Overview of the metabolic fate of the precursor to this compound.

Experimental Protocols for Studying the Pathway

In Vitro Enzyme Assays

Objective: To measure the activity of the enzymes involved in the peroxisomal β-oxidation of tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA.

Protocol:

  • Preparation of Peroxisomal Fractions: Isolate peroxisomes from rat liver or cultured cells by differential centrifugation followed by density gradient centrifugation.

  • Synthesis of Substrates: Synthesize radiolabeled or non-radiolabeled tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA and its intermediates.

  • Acyl-CoA Oxidase Assay: Measure the production of H₂O₂ using a spectrophotometric assay coupled to a peroxidase-catalyzed reaction.

  • Bifunctional Protein Assay:

    • Hydratase Activity: Monitor the conversion of 2-enoyl-CoA to 3-hydroxyacyl-CoA by spectrophotometrically measuring the decrease in absorbance at 263 nm.

    • Dehydrogenase Activity: Measure the NAD⁺-dependent oxidation of 3-hydroxyacyl-CoA by monitoring the increase in absorbance at 340 nm due to the formation of NADH.[27]

  • Thiolase Assay: Measure the CoA-dependent cleavage of 3-ketoacyl-CoA by monitoring the decrease in absorbance at 303 nm.

Cell-Based Assays

Objective: To trace the metabolic fate of the fatty acid precursor in living cells.

Protocol:

  • Cell Culture: Culture appropriate cell lines (e.g., hepatocytes, fibroblasts) in standard conditions.

  • Metabolic Labeling: Incubate the cells with a radiolabeled precursor, such as [¹⁴C]-tetracosa-6,9,12,15,18-all-cis-pentaenoic acid.

  • Lipid Extraction: After incubation, harvest the cells and extract total lipids using the Folch method.

  • Separation and Analysis: Separate the different lipid classes and fatty acid methyl esters by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS).

  • Quantification: Quantify the amount of radiolabel incorporated into the various intermediates and final products.

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_CellBased Cell-Based Analysis Isolate_Peroxisomes Isolate Peroxisomes Enzyme_Assays Enzyme Activity Assays (Spectrophotometry) Isolate_Peroxisomes->Enzyme_Assays Cell_Culture Cell Culture Metabolic_Labeling Metabolic Labeling with [14C]-Precursor Cell_Culture->Metabolic_Labeling Lipid_Extraction Lipid Extraction Metabolic_Labeling->Lipid_Extraction TLC_GCMS TLC and GC-MS Analysis Lipid_Extraction->TLC_GCMS Quantification Quantification of Radiolabel TLC_GCMS->Quantification

Figure 2: A simplified workflow for the experimental investigation of the metabolic pathway.

Regulation of the Pathway and Clinical Relevance

The peroxisomal β-oxidation pathway is regulated by peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[7] Ligands of PPARα, such as fibrate drugs, induce the expression of the genes encoding the peroxisomal β-oxidation enzymes.[7]

Defects in the enzymes of this pathway can lead to severe metabolic disorders. For instance, deficiencies in D-bifunctional protein are associated with a severe, often neonatal-lethal, peroxisomal disorder characterized by hypotonia, seizures, and neuronal migration defects.[16][18][28][29] These disorders highlight the critical importance of peroxisomal β-oxidation in human health.

Conclusion

The metabolic pathway of this compound is a specialized segment of peroxisomal β-oxidation tailored for the degradation of very-long-chain polyunsaturated fatty acids. A thorough understanding of this pathway, its enzymes, and its regulation is essential for elucidating the complex landscape of lipid metabolism and for the development of therapeutic strategies for related metabolic disorders.

References

A Technical Guide to 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA in Peroxisomal Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth examination of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA, a critical intermediate in the peroxisomal β-oxidation of very long-chain polyunsaturated fatty acids (VLC-PUFAs), particularly docosahexaenoic acid (DHA). We will explore its biosynthesis, the stereochemical challenges it presents to cellular metabolism, and the enzymatic machinery responsible for its processing, namely the D-bifunctional protein (DBP). Furthermore, this document details the profound clinical significance of this pathway, with a focus on Zellweger Spectrum Disorders (ZSDs), where defects in peroxisomal function lead to the accumulation of very long-chain fatty acids (VLCFAs)[1][2][3][4][5]. A validated, step-by-step protocol for the quantification of acyl-CoA species using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided, offering a robust framework for researchers. This guide serves as a technical resource for understanding the pivotal role of this metabolite and its associated pathways in human health and disease.

Introduction: The Convergence of Very Long-Chain Fatty Acids and Peroxisomal Oxidation

Very long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, are essential components of cellular lipids, particularly in the brain and retina.[5] Unlike shorter fatty acids that are primarily metabolized in mitochondria, the initial cycles of β-oxidation for VLCFAs occur exclusively in peroxisomes.[1][4][6] This compartmentalization is necessary because the acyl-CoA synthetases and the initial acyl-CoA oxidase in mitochondria have low activity towards these long-chain substrates.

The metabolism of docosahexaenoic acid (DHA, C22:6n-3), a crucial omega-3 fatty acid, is a prime example of this metabolic interplay between organelles. DHA synthesis involves a final chain-shortening step within the peroxisome.[7][8] An elongated precursor, tetracosahexaenoyl-CoA (C24:6n-3-CoA), is transported from the endoplasmic reticulum to the peroxisome, where it undergoes one cycle of β-oxidation to yield the final DHA-CoA product.[7][8] It is within this single, critical cycle of peroxisomal β-oxidation that This compound emerges as a key intermediate.

Understanding the fate of this molecule is paramount, as disruptions in its metabolism are a hallmark of severe, often fatal, peroxisomal biogenesis disorders (PBDs) like Zellweger Spectrum Disorders.[2][3] In these diseases, the failure to properly oxidize VLCFAs leads to their accumulation, causing profound neuronal, hepatic, and renal dysfunction.[1][2][3]

The Central Metabolite: Biosynthesis and Stereochemical Considerations

The journey to this compound begins with the first step of peroxisomal β-oxidation.

2.1 Biosynthesis from Tetracosahexaenoyl-CoA

  • Dehydrogenation: Tetracosahexaenoyl-CoA (C24:6n-3-CoA) is first acted upon by a peroxisomal straight-chain acyl-CoA oxidase (ACOX1).[8] This enzyme introduces a trans-double bond between the α (C2) and β (C3) carbons, yielding 2-trans,6,9,12,15,18-tetracosahexaenoyl-CoA.

  • Hydration: The subsequent step is the hydration of this newly formed double bond. This reaction is catalyzed by the enoyl-CoA hydratase domain of the D-bifunctional protein (DBP) , also known as multifunctional enzyme 2 (MFE-2).[9][10][11] The enzyme adds a water molecule across the double bond, resulting in the formation of 3-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA.

2.2 The Stereochemical Challenge

A critical aspect of this pathway is its stereospecificity. The hydratase domain of DBP specifically produces the 3(R)-hydroxyacyl-CoA stereoisomer. However, the subsequent dehydrogenase domain of the same protein is specific for the 3(S)-hydroxyacyl-CoA stereoisomer. This presents a metabolic conundrum. For straight-chain saturated fatty acids, this is resolved by the L-bifunctional protein (MFE-1), which produces the S-isomer directly.

For branched-chain fatty acids and, by extension, these complex VLC-PUFAs, the cell employs an epimerase or racemase to convert the R-isomer to the S-isomer, allowing oxidation to proceed. Alpha-methylacyl-CoA racemase (AMACR) is a key enzyme that performs this function for branched-chain fatty acids, converting R-isomers to S-isomers to permit their entry into the β-oxidation spiral.[12][13][14][15] While DBP is the primary enzyme for straight-chain VLCFA oxidation, the precise mechanism for handling the stereochemistry of intermediates like the one in focus requires careful consideration of the interplay between DBP and potentially other peroxisomal enzymes. The D-bifunctional protein itself contains both the hydratase that forms the R-isomer and the dehydrogenase that acts on the S-isomer, suggesting a complex catalytic mechanism or the involvement of an associated epimerase activity.

Enzymatic Processing: The Role of D-Bifunctional Protein (DBP)

The D-bifunctional protein (DBP), encoded by the HSD17B4 gene, is the cornerstone enzyme for the metabolism of 3-hydroxyacyl-CoA intermediates derived from VLCFAs.[16][17] It is a single polypeptide with three distinct catalytic domains.[9][10][16]

  • N-terminal Dehydrogenase Domain: Catalyzes the third step of β-oxidation.

  • Central Hydratase Domain: Catalyzes the second step of β-oxidation.

  • C-terminal Sterol Carrier Protein 2-like (SCP2-L) Domain: Involved in substrate binding or protein-protein interactions.

The fate of this compound is dehydrogenation by the N-terminal domain of DBP. This reaction oxidizes the hydroxyl group at the C3 position to a ketone, yielding 3-Oxo-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA and reducing NAD+ to NADH. This ketoacyl-CoA is the substrate for the final step of the cycle, thiolytic cleavage, which releases acetyl-CoA and the chain-shortened DHA-CoA (C22:6-CoA).

The following diagram illustrates the peroxisomal β-oxidation cycle for DHA synthesis.

DHA_Beta_Oxidation C24_6_CoA Tetracosahexaenoyl-CoA (C24:6-CoA) Trans_C24_6_CoA 2-trans,6,9,12,15,18- Tetracosahexaenoyl-CoA C24_6_CoA->Trans_C24_6_CoA ACOX1 (FAD -> FADH2) Hydroxy_C24_5_CoA 3(R)-Hydroxy-tetracosa-6,9,12,15,18- pentaenoyl-CoA Trans_C24_6_CoA->Hydroxy_C24_5_CoA DBP (Hydratase) (+ H2O) Target_Metabolite 3(S)-Hydroxy-tetracosa-6,9,12,15,18- pentaenoyl-CoA Hydroxy_C24_5_CoA->Target_Metabolite Epimerase/Racemase (e.g., AMACR) Oxo_C24_5_CoA 3-Oxo-tetracosa-6,9,12,15,18- pentaenoyl-CoA Target_Metabolite->Oxo_C24_5_CoA DBP (Dehydrogenase) (NAD+ -> NADH) DHA_CoA Docosahexaenoyl-CoA (DHA-CoA, C22:6-CoA) Oxo_C24_5_CoA->DHA_CoA Thiolase (+ CoA-SH) Acetyl_CoA Acetyl-CoA DHA_CoA:e->Acetyl_CoA:w

Caption: Peroxisomal β-oxidation of C24:6-CoA to form DHA-CoA.

Clinical and Pathophysiological Significance

Defects in the HSD17B4 gene, leading to D-bifunctional protein deficiency, are a primary cause of severe peroxisomal dysfunction.[9][10][16] This disorder is clinically similar to the most severe forms of Zellweger Spectrum Disorder.[9]

4.1 Role in Zellweger Spectrum Disorders (ZSDs)

ZSDs are a group of autosomal recessive disorders caused by mutations in PEX genes, which are required for peroxisome assembly.[2][3] A lack of functional peroxisomes means that the entire β-oxidation pathway for VLCFAs is impaired.[1][4] This leads to the characteristic biochemical phenotype:

  • Accumulation of VLCFAs: C26:0 and C26:1 fatty acids build up in plasma and tissues.[1]

  • Accumulation of Bile Acid Intermediates: Dihydroxycholestanoic acid (DHCA) and trihydroxycholestanoic acid (THCA) accumulate due to impaired side-chain shortening.[3][16]

  • Deficiency of Plasmalogens: These essential ether phospholipids require peroxisomal enzymes for their synthesis.[3]

In DBP deficiency specifically, the enzymatic block occurs at the second and third steps of the cycle. This results in the accumulation of VLCFAs and bile acid intermediates, mirroring the ZSD phenotype.[10][16] Patients present with severe neonatal hypotonia, seizures, craniofacial dysmorphism, and profound psychomotor delay, often leading to death within the first two years of life.[9][11]

4.2 Potential as a Biomarker

The specific intermediates of these pathways, including hydroxylated acyl-CoAs, are potential biomarkers for diagnosing and monitoring peroxisomal disorders. While the free fatty acids (e.g., C26:0) are the standard diagnostic markers, profiling acyl-CoA species directly within patient-derived cells (e.g., fibroblasts) could provide a more proximal readout of enzymatic defects. This approach could help delineate specific enzyme deficiencies, such as distinguishing between ACOX1, DBP, or thiolase defects, which can have prognostic value.

Analytical Methodologies for Quantification

The analysis of high molecular weight, polar, and often low-abundance acyl-CoA esters is analytically challenging. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for their sensitive and specific quantification.[18][19][20][21][22][23]

The following workflow outlines a typical approach for the analysis of acyl-CoAs from cultured cells or tissue homogenates.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Cell Pellet / Tissue Homogenate Quench Quench Metabolism (e.g., Cold Methanol) Sample->Quench Extract Acyl-CoA Extraction (Acidified Organic Solvent) Quench->Extract Cleanup Solid Phase Extraction (SPE Cleanup) Extract->Cleanup LC_Sep Reverse-Phase LC (e.g., C18 Column) Cleanup->LC_Sep ESI Electrospray Ionization (Positive or Negative Mode) LC_Sep->ESI MSMS Tandem MS (QqQ) (Multiple Reaction Monitoring) ESI->MSMS Data Data Analysis (Internal Standard Calibration) MSMS->Data Quantification

Caption: General workflow for acyl-CoA quantification by LC-MS/MS.

5.1 Protocol: LC-MS/MS Quantification in Fibroblasts

This protocol provides a framework for the targeted quantification of acyl-CoA species. Rationale: This method uses a robust extraction followed by sensitive detection, which is essential due to the low physiological concentrations and inherent instability of acyl-CoA thioesters.

1. Sample Preparation & Extraction a. Cell Harvesting: Culture human skin fibroblasts to ~90% confluency in a T75 flask. Wash cells twice with ice-cold phosphate-buffered saline (PBS). b. Metabolic Quenching (Critical Step): Immediately add 5 mL of ice-cold 80% methanol / 20% water. Scrape cells and collect the cell suspension. Rationale: Rapid quenching with cold solvent is crucial to halt enzymatic activity and prevent degradation of acyl-CoA species. c. Internal Standard Spiking: Add an appropriate internal standard, such as ¹³C-labeled Palmitoyl-CoA or Heptadecanoyl-CoA, to the suspension for accurate quantification.[22] d. Lysis & Deproteinization: Sonicate the cell suspension on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) to ensure complete cell lysis. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris. e. Solid Phase Extraction (SPE): i. Condition a C18 SPE cartridge with 100% methanol followed by equilibration with 2% acetic acid in water. ii. Load the supernatant from step 1.d onto the cartridge. iii. Wash the cartridge with 2% acetic acid in water to remove salts and polar contaminants. iv. Elute the acyl-CoAs with 80% methanol containing 0.1% ammonium hydroxide. Rationale: The basic pH of the elution buffer ensures the acyl-CoAs are deprotonated and elute effectively. f. Sample Concentration: Dry the eluate under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 50 µL) of 50% methanol for LC-MS/MS analysis.

2. LC-MS/MS Conditions a. Liquid Chromatography (LC): i. Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). ii. Mobile Phase A: 10 mM ammonium acetate in water. iii. Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water. iv. Gradient: A linear gradient from 5% B to 95% B over 15 minutes. Rationale: A gradient is necessary to resolve the wide range of acyl-CoA species with varying chain lengths and polarities. b. Mass Spectrometry (MS): i. Ionization: Electrospray Ionization (ESI), typically in positive mode for acyl-CoAs. ii. Analysis Mode: Multiple Reaction Monitoring (MRM). iii. MRM Transitions: Monitor specific precursor-to-product ion transitions for each target analyte and the internal standard. For many acyl-CoAs, a common neutral loss of 507 Da (phosphopantetheine moiety) can be used for screening, or specific fragments can be monitored for higher specificity.[20][21]

3. Data Analysis & Validation a. Quantification: Generate a calibration curve using authentic standards of known concentrations. Calculate the concentration of the target analyte in the sample by normalizing its peak area to the peak area of the internal standard and interpolating from the calibration curve. b. System Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to established guidelines.[21]

Future Directions and Therapeutic Implications

The study of this compound and its metabolic pathway holds significant potential for therapeutic development.

  • Substrate Reduction Therapy: For disorders like ZSD, strategies aimed at reducing the influx of VLCFAs into the peroxisome could alleviate the metabolic burden. Lorenzo's oil, a mixture of oleic and erucic acids, has been explored for this purpose in X-linked adrenoleukodystrophy.[2]

  • Enzyme Replacement/Enhancement: For single-enzyme defects like DBP deficiency, future therapeutic avenues may include chaperone therapies to stabilize misfolded proteins or gene therapies to restore functional enzyme expression.

  • Dietary Management: Supplementation with DHA is a component of management for ZSD patients, as their endogenous synthesis is impaired.[2] However, understanding the peroxisomal load from dietary precursors is crucial, and low doses are often recommended.[24]

Continued research into the enzymology, regulation, and pathological consequences of this pathway is essential. Advanced analytical techniques will be critical in dissecting these complex metabolic networks and identifying novel points for therapeutic intervention.

References

The Peroxisomal Fate of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA: A Linchpin in DHA Biosynthesis and Very-Long-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Peroxisomes are indispensable metabolic organelles, executing critical catabolic and anabolic pathways that are vital for cellular homeostasis. Among their most crucial functions is the β-oxidation of very-long-chain fatty acids (VLCFAs), a process that mitochondria are ill-equipped to perform. This guide delves into the specific and critical function of a key intermediate in this pathway: 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA. We will explore its strategic position within the peroxisomal β-oxidation cycle, its direct role in the biosynthesis of the essential omega-3 fatty acid, docosahexaenoic acid (DHA), and the profound clinical implications of defects in its metabolic pathway, as seen in devastating peroxisomal biogenesis disorders. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this specialized area of lipid metabolism.

Introduction: The Peroxisome as a Hub for Specialized Lipid Metabolism

While mitochondria are often viewed as the primary sites of fatty acid oxidation, peroxisomes play a unique and non-redundant role in lipid metabolism.[1] They are exclusively responsible for the chain-shortening of VLCFAs (fatty acids with 22 or more carbons), branched-chain fatty acids, and the synthesis of bile acids and ether-phospholipids.[2][3] The accumulation of VLCFAs is cytotoxic, and their proper degradation in peroxisomes is essential for neuronal function and overall health.[4][5]

One of the most significant anabolic contributions of peroxisomal β-oxidation is the final step in the synthesis of docosahexaenoic acid (DHA; C22:6n-3).[6][7] DHA is a critical component of cell membranes, particularly in the brain and retina, and its synthesis does not proceed to completion in the endoplasmic reticulum. Instead, a precursor, tetracosahexaenoic acid (C24:6n-3), undergoes a single cycle of β-oxidation within the peroxisome to yield DHA.[6][8] It is within this vital pathway that we find our molecule of interest, this compound.

The Metabolic Crossroads: Formation and Conversion of this compound

The journey of tetracosahexaenoyl-CoA (C24:6n-3-CoA) through a cycle of peroxisomal β-oxidation is a meticulously orchestrated four-step process, catalyzed by a specific set of enzymes.

Step 1: Acyl-CoA Oxidase 1 (ACOX1) - The Initial Dehydrogenation

The process begins with the desaturation of tetracosahexaenoyl-CoA by Acyl-CoA Oxidase 1 (ACOX1), the rate-limiting enzyme in this pathway. This reaction introduces a double bond between the α and β carbons (C2 and C3), yielding 2-trans-enoyl-tetracosahexaenoyl-CoA and producing hydrogen peroxide (H₂O₂) as a byproduct.

Step 2 & 3: D-Bifunctional Protein (HSD17B4) - A Tale of Two Reactions

The subsequent hydration and dehydrogenation steps are both catalyzed by a single remarkable enzyme: the D-bifunctional protein (DBP), also known as Hydroxysteroid 17-beta dehydrogenase 4 (HSD17B4) or Multifunctional Enzyme type 2 (MFE-2).[6][9][10] DBP possesses two distinct catalytic domains: an N-terminal dehydrogenase/hydratase domain and a C-terminal hydratase domain.[11]

  • Hydration: The enoyl-CoA hydratase activity of DBP hydrates the double bond of 2-trans-enoyl-tetracosahexaenoyl-CoA, forming 3-hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA. It is crucial to note the stereospecificity of this reaction. Peroxisomes contain two types of bifunctional enzymes: the L-bifunctional protein (EHHADH) and the D-bifunctional protein (HSD17B4).[12] While EHHADH is primarily involved in the metabolism of dicarboxylic acids, studies have shown that DBP is the key enzyme for the β-oxidation of VLCFAs and the synthesis of DHA.[6][13] This enzymatic action results in the formation of the (3S)-stereoisomer, our molecule of interest.

  • Dehydrogenation: The (3S)-hydroxyacyl-CoA dehydrogenase activity of DBP then oxidizes this compound to 3-oxo-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA. This reaction is NAD⁺-dependent.

The central role of this compound is to act as the pivotal substrate that links the hydration and dehydrogenation steps, both orchestrated by the D-bifunctional protein.

Step 4: Thiolytic Cleavage - The Final Cut

The final step is the thiolytic cleavage of 3-oxo-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA by a peroxisomal thiolase. This reaction releases a molecule of acetyl-CoA and the final product, docosahexaenoyl-CoA (DHA-CoA). Both 3-ketoacyl-CoA thiolase and sterol carrier protein X (SCPx) have been implicated in this step.[6] The newly synthesized DHA-CoA is then exported from the peroxisome to be incorporated into cellular membranes.

The entire pathway is visualized in the diagram below:

Peroxisomal_Beta_Oxidation_of_C24_6 cluster_peroxisome Peroxisomal Matrix C24_6_CoA Tetracosahexaenoyl-CoA (C24:6n-3-CoA) Enoyl_CoA 2-trans-Enoyl-tetracosahexaenoyl-CoA C24_6_CoA->Enoyl_CoA ACOX1 (H₂O₂ produced) Hydroxyacyl_CoA 3(S)-Hydroxy-tetracosa-6,9,12,15,18- all-cis-pentaenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA HSD17B4 (DBP) (Hydratase activity) Ketoacyl_CoA 3-Oxo-tetracosa-6,9,12,15,18- all-cis-pentaenoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA HSD17B4 (DBP) (Dehydrogenase activity) NAD⁺ → NADH DHA_CoA Docosahexaenoyl-CoA (DHA-CoA, C22:6n-3-CoA) Ketoacyl_CoA->DHA_CoA Thiolase (ACAA1/SCPx) + CoA-SH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Peroxisomal β-oxidation of Tetracosahexaenoyl-CoA to DHA-CoA.

Clinical Significance: When the Pathway Fails

The critical nature of this metabolic pathway is starkly illustrated by a group of severe, often fatal, genetic disorders known as peroxisome biogenesis disorders (PBDs) and single-enzyme deficiencies.

Zellweger Spectrum Disorders

Zellweger spectrum disorders (ZSD) are a group of autosomal recessive disorders characterized by impaired peroxisome assembly.[4] This leads to a deficiency of multiple peroxisomal enzymes, including those required for VLCFA β-oxidation. Patients with ZSD accumulate VLCFAs and branched-chain fatty acids in their plasma and tissues, leading to severe neurological abnormalities, liver dysfunction, and developmental delays.[4][14] They also exhibit deficient levels of DHA, a direct consequence of the disruption of the peroxisomal β-oxidation pathway described above.[1]

D-Bifunctional Protein Deficiency (DBPD)

More specific to our topic is D-bifunctional protein deficiency (DBPD), a rare autosomal recessive disorder caused by mutations in the HSD17B4 gene.[9][10] In DBPD, the DBP enzyme is non-functional, leading to a block in the β-oxidation pathway at the second and third steps. Consequently, patients with DBPD accumulate VLCFAs and bile acid intermediates.[11] The clinical presentation of DBPD is severe and often mimics that of ZSD, with profound neurological impairment, seizures, and early death.[11] This underscores the indispensable role of DBP and its intermediate, this compound, in maintaining lipid homeostasis.

Disorder Genetic Defect Key Accumulated Metabolites Primary Consequence
Zellweger Spectrum Disorders Mutations in PEX genes (peroxisome assembly)Very-long-chain fatty acids (VLCFAs), branched-chain fatty acidsAbsence of functional peroxisomes, multiple enzyme deficiencies
D-Bifunctional Protein Deficiency Mutations in the HSD17B4 geneVLCFAs, bile acid intermediatesSpecific block in the second and third steps of peroxisomal β-oxidation

Table 1: Overview of Key Peroxisomal Disorders Related to VLCFA Metabolism.

Experimental Protocols for Studying Peroxisomal β-Oxidation

Investigating the function of this compound and the enzymes that metabolize it requires specialized biochemical assays. Below is a generalized protocol for measuring 3-hydroxyacyl-CoA dehydrogenase activity in isolated peroxisomes or cell lysates.

Protocol: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay measures the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.

Materials:

  • Isolated peroxisomes or cell lysate

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • NAD⁺ solution (e.g., 2 mM)

  • Substrate: 3(S)-Hydroxyacyl-CoA of a specific chain length (e.g., 3-hydroxydecanoyl-CoA as a model substrate)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the reaction mixture in a cuvette containing the reaction buffer and NAD⁺.

  • Add the isolated peroxisomes or cell lysate to the cuvette and mix gently.

  • Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.

  • Immediately begin monitoring the change in absorbance at 340 nm over time.

  • The rate of NADH production is proportional to the enzyme activity and can be calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Causality and Self-Validation:

  • Controls: A reaction mixture without the substrate should be run in parallel to account for any background NAD⁺ reduction. A reaction without the enzyme source will confirm that the reaction is enzyme-dependent.

  • Substrate Specificity: To investigate the specific activity towards VLCFA intermediates, a synthetically prepared substrate like this compound would be required. However, due to the difficulty in synthesizing and the poor solubility of such long-chain acyl-CoAs, shorter-chain analogs are often used as surrogates.[15]

  • Coupled Assay: To overcome potential product inhibition and ensure the reaction proceeds in the forward direction, a coupled assay can be employed.[15] This involves adding 3-ketoacyl-CoA thiolase and Coenzyme A to the reaction mixture to immediately convert the 3-ketoacyl-CoA product.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Buffer Reaction Buffer + NAD⁺ Mix Combine Buffer, NAD⁺, and Enzyme Buffer->Mix Enzyme Enzyme Source (e.g., lysate) Enzyme->Mix Substrate 3-Hydroxyacyl-CoA Start Add Substrate to Initiate Substrate->Start Mix->Start Measure Monitor A₃₄₀ (NADH production) Start->Measure Calculate Calculate Rate of NADH formation Measure->Calculate

Caption: Workflow for the spectrophotometric assay of 3-hydroxyacyl-CoA dehydrogenase.

Conclusion and Future Directions

This compound stands as a critical, albeit transient, intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids. Its precise formation and subsequent dehydrogenation by the D-bifunctional protein are essential for the biosynthesis of DHA and for preventing the toxic accumulation of VLCFAs. The devastating consequences of genetic defects in this pathway, as seen in Zellweger spectrum disorders and D-bifunctional protein deficiency, highlight its non-negotiable role in human health.

Future research in this area will likely focus on the development of therapeutic strategies for these peroxisomal disorders. This could involve substrate reduction therapies, the development of pharmacological chaperones to stabilize mutant DBP, or gene therapies aimed at restoring functional enzyme activity. A deeper understanding of the regulation of the HSD17B4 gene and the factors that influence DBP activity will be paramount in these endeavors. Furthermore, the development of more sophisticated analytical techniques to directly measure VLCFA β-oxidation intermediates in patient samples will be crucial for improved diagnostics and for monitoring therapeutic efficacy.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA is a pivotal, yet understudied, long-chain fatty acyl-coenzyme A (LCFA-CoA) intermediate. Its intricate structure, featuring a C24 backbone, a hydroxyl group at the S-configured third position, and five cis-double bonds, suggests a significant role in specialized lipid metabolic pathways. As intermediates in fatty acid metabolism, LCFA-CoAs are not merely substrates for energy production but also act as critical signaling molecules influencing a myriad of cellular processes.[1][2][3] The analytical challenge posed by this molecule is substantial due to its low endogenous abundance, inherent instability, and complex structure.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the quantitative and qualitative analysis of this compound and related species. The methodologies detailed herein are synthesized from established principles of long-chain acyl-CoA analysis, emphasizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the gold standard for sensitive and specific detection.

Scientific Principles and Considerations

The analysis of long-chain, polyunsaturated, and hydroxylated acyl-CoAs is fraught with challenges that necessitate a meticulous and well-considered analytical strategy.

Inherent Instability: The thioester bond in acyl-CoAs is susceptible to both chemical and enzymatic hydrolysis. Furthermore, the polyunsaturated nature of the fatty acyl chain makes it prone to oxidation. Therefore, all steps, from sample collection to analysis, must be performed under conditions that minimize degradation. This includes the use of acidic buffers, low temperatures, and the addition of antioxidants.

Low Endogenous Concentrations: Acyl-CoAs are typically present at low physiological concentrations, demanding highly sensitive analytical techniques.[4] LC-MS/MS, particularly with electrospray ionization (ESI) in positive ion mode, offers the requisite sensitivity for detection in biological matrices.

Structural Complexity and Isomeric Overlap: The presence of a hydroxyl group and multiple double bonds raises the possibility of various isomers. High-resolution chromatography is essential to separate the target analyte from other structurally similar lipids that can interfere with accurate quantification.

Experimental Workflow Overview

A robust analytical workflow is paramount for obtaining reliable and reproducible data. The following diagram outlines the key stages in the analysis of this compound.

Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase SampleCollection Sample Collection (e.g., Tissue, Cells) Quenching Metabolic Quenching (e.g., Liquid N2) SampleCollection->Quenching Immediate Freezing Homogenization Tissue Homogenization (Acidic Buffer) Quenching->Homogenization Maintains Stability Extraction Solid-Phase or Liquid-Liquid Extraction Homogenization->Extraction Isolate Acyl-CoAs LC_Separation UPLC/HPLC Separation (Reversed-Phase) Extraction->LC_Separation Sample Cleanup MS_Detection Tandem MS Detection (ESI+, MRM) LC_Separation->MS_Detection Analyte Separation DataAnalysis Data Analysis & Quantification MS_Detection->DataAnalysis Signal Acquisition Interpretation Biological Interpretation DataAnalysis->Interpretation Generate Insights

Caption: High-level workflow for the analysis of this compound.

Detailed Protocols

Protocol 1: Sample Preparation and Extraction

The objective of this protocol is to efficiently extract long-chain acyl-CoAs from biological matrices while minimizing degradation.

Materials:

  • Biological sample (e.g., frozen tissue, cell pellet)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled, or odd-chain acyl-CoA (e.g., C17:0-CoA)

  • Extraction Solvent: Acetonitrile:Isopropanol:Methanol (3:1:1 v/v/v)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9

  • Homogenizer (e.g., bead beater, Dounce homogenizer)

  • Centrifuge (capable of 16,000 x g at 4°C)

Procedure:

  • Internal Standard Spiking: To a pre-weighed frozen tissue sample (~20-50 mg), add a known amount of the internal standard. This is crucial for correcting for extraction losses and matrix effects.

  • Homogenization: Add 500 µL of ice-cold Homogenization Buffer and 500 µL of ice-cold Extraction Solvent. Homogenize the sample thoroughly on ice.[5]

  • Extraction: Vortex the homogenate for 2 minutes, followed by sonication in an ice bath for 3 minutes.

  • Protein Precipitation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 15 mM ammonium hydroxide in water).

Protocol 2: UPLC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of the target analyte.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

Parameter Setting Rationale
Column Reversed-phase C8 or C18, 1.7 µm particle size (e.g., Acquity UPLC BEH C8) Provides excellent separation of long-chain acyl-CoAs based on hydrophobicity.[5]
Mobile Phase A 15 mM Ammonium Hydroxide in Water The alkaline pH improves peak shape and ionization efficiency for acyl-CoAs.
Mobile Phase B 15 mM Ammonium Hydroxide in Acetonitrile Strong organic solvent for eluting hydrophobic long-chain acyl-CoAs.
Flow Rate 0.4 mL/min Optimized for UPLC column dimensions to ensure sharp peaks.
Gradient Start at 20% B, increase to 95% B over 10 min, hold for 2 min, return to 20% B and re-equilibrate A gradient is necessary to elute the wide range of acyl-CoAs with varying chain lengths and polarities.
Column Temperature 40°C Elevated temperature reduces mobile phase viscosity and can improve peak shape.

| Injection Volume | 5-10 µL | Dependent on sample concentration and instrument sensitivity. |

Mass Spectrometry Conditions:

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Positive ESI in positive mode is highly effective for ionizing the CoA moiety.
Scan Type Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Precursor Ion (Q1) [M+H]⁺ of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-pentaenoyl-CoA The protonated molecular ion of the target analyte.
Product Ion (Q3) Specific fragment ions Characteristic fragment ions are generated upon collision-induced dissociation (CID). For acyl-CoAs, a common and abundant fragment corresponds to the adenosine-containing portion of the CoA molecule.

| Collision Energy | Optimized for each transition | The energy required to induce fragmentation of the precursor ion. This must be empirically determined for the specific analyte. |

MRM Transitions (Hypothetical): To establish the MRM transitions, the exact mass of the precursor ion must be calculated. The fragmentation pattern should be determined by infusing a standard of the analyte or a closely related compound. A characteristic neutral loss corresponding to the fatty acyl chain can also be a useful diagnostic tool.

Data Analysis and Quantification

Quantitative analysis is achieved by constructing a calibration curve using authentic standards of this compound. The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantification cluster_calibration Calibration Curve cluster_sample_analysis Sample Analysis cluster_quantification Quantification Standards Prepare Standards of Known Concentration Analysis Analyze Standards by LC-MS/MS Standards->Analysis Curve Plot Peak Area Ratio vs. Concentration Analysis->Curve Interpolation Interpolate Sample Ratio on Calibration Curve Curve->Interpolation SamplePrep Prepare and Extract Sample with IS SampleAnalysis Analyze Sample by LC-MS/MS SamplePrep->SampleAnalysis PeakIntegration Integrate Peak Areas of Analyte and IS SampleAnalysis->PeakIntegration PeakIntegration->Interpolation Concentration Determine Analyte Concentration Interpolation->Concentration

Caption: Logical flow for the quantification of the target analyte using an internal standard and calibration curve.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the analytical data, the following quality control measures should be implemented:

  • Method Blank: An extraction procedure performed without a sample to check for contamination.

  • Quality Control (QC) Samples: Samples with a known concentration of the analyte, prepared and analyzed alongside the experimental samples to assess accuracy and precision.

  • Linearity of Calibration Curve: The calibration curve should have a correlation coefficient (r²) of >0.99.

  • Recovery: The extraction recovery should be assessed by comparing the response of a pre-extraction spiked sample to a post-extraction spiked sample.

Conclusion

The analytical determination of this compound presents a formidable challenge that can be successfully addressed through the meticulous application of advanced analytical techniques. The protocols and principles outlined in these application notes provide a robust framework for the reliable quantification of this and other long-chain acyl-CoAs in complex biological matrices. By adhering to these guidelines, researchers can generate high-quality data to elucidate the role of this fascinating molecule in health and disease.

References

Detection of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA in tissues

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA in Mammalian Tissues

Audience: Researchers, scientists, and drug development professionals in the fields of metabolism, lipidomics, and inborn errors of metabolism.

Abstract: this compound is a critical intermediate in the mitochondrial beta-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Its tissue concentration is a key metabolic indicator, particularly in studies related to inherited metabolic disorders such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, where its accumulation can be pathologically significant[1][2]. The analysis of this and other long-chain acyl-CoAs is notoriously challenging due to their low physiological abundance, inherent chemical instability, and the complexity of the tissue matrix[3][4]. This document provides a comprehensive guide for the robust and sensitive detection of this compound in tissues, detailing a primary workflow based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an alternative enzymatic approach.

Part 1: Biochemical Significance and Metabolic Context

This compound is the product of the hydration of its corresponding enoyl-CoA precursor during the beta-oxidation of a C24:5 fatty acid. The subsequent and critical step is its oxidation to 3-ketoacyl-CoA, a reaction catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HADH)[5]. This reaction is the third step in the beta-oxidation spiral and is NAD+-dependent[5][6]. Inborn errors of metabolism, such as LCHAD or mitochondrial trifunctional protein (MTP) deficiencies, impair this step, leading to an accumulation of 3-hydroxyacyl-CoAs[1][2]. This accumulation can disrupt mitochondrial function and energy homeostasis, contributing to severe clinical manifestations like cardiomyopathy and hypoglycemia[1][2]. Therefore, accurate quantification of this specific acyl-CoA intermediate is vital for diagnosing these disorders and for developing therapeutic strategies.

fatty_acid_beta_oxidation cluster_pathway Mitochondrial Beta-Oxidation Step 3 Enoyl_CoA Tetracosa-2,6,9,12,15,18-pentaenoyl-CoA Analyte 3(S)-Hydroxy-tetracosa-... -pentaenoyl-CoA Enoyl_CoA->Analyte Enoyl-CoA Hydratase + H₂O Ketoacyl_CoA 3-Ketoacyl-CoA Analyte->Ketoacyl_CoA LCHAD (EC 1.1.1.35) NAD NAD+ NADH NADH + H+ NAD->NADH NAD->NADH

Caption: Role of the analyte in the third step of beta-oxidation.

Part 2: Core Principles for Tissue Acyl-CoA Analysis

Successful quantification of acyl-CoAs from tissues is contingent on a meticulously planned sample preparation workflow designed to overcome their inherent challenges.

  • Metabolic Quenching: The primary challenge is the rapid turnover of acyl-CoAs by cellular enzymes. To preserve the in vivo metabolic snapshot, metabolic activity must be halted instantly upon tissue collection. The gold standard is freeze-clamping , where the tissue is immediately compressed between metal tongs pre-chilled in liquid nitrogen[3]. This ensures near-instantaneous freezing of the entire sample, preventing enzymatic degradation.

  • Maintaining Low Temperatures: Throughout homogenization and the initial extraction steps, samples must be kept at or below freezing temperatures to prevent any residual enzymatic activity. Grinding tissues to a fine powder under liquid nitrogen is a highly effective method[3][7].

  • Extraction Efficiency: Acyl-CoAs are amphipathic molecules. The very-long-chain of this compound makes it particularly hydrophobic. Therefore, extraction protocols typically employ a combination of aqueous buffers and organic solvents (e.g., acetonitrile, isopropanol) to efficiently lyse cells and solubilize the analyte[7][8][9].

  • Purification and Concentration: Tissue extracts are complex mixtures containing salts, proteins, and other lipids that can interfere with downstream analysis (matrix effects). Solid-Phase Extraction (SPE) is a crucial step to purify and concentrate acyl-CoAs from the crude homogenate. Anion exchange or reversed-phase cartridges are commonly used[7][9].

Part 3: Primary Protocol: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying specific long-chain acyl-CoAs due to its exceptional sensitivity and selectivity[4][10]. The workflow involves tissue extraction, chromatographic separation, and detection by mass spectrometry, typically using Multiple Reaction Monitoring (MRM) for targeted analysis[11].

lc_ms_workflow Tissue 1. Tissue Collection (10-100 mg) Quench 2. Metabolic Quenching (Freeze-clamping in LN₂) Tissue->Quench Homogenize 3. Cryo-Homogenization (Powder under LN₂) Quench->Homogenize Extract 4. Solvent Extraction (Acetonitrile/Isopropanol/Buffer) Homogenize->Extract Purify 5. Solid-Phase Extraction (Purify & Concentrate) Extract->Purify Analyze 6. LC-MS/MS Analysis (UPLC-ESI-MS/MS) Purify->Analyze Quantify 7. Data Quantification (Calibration Curve) Analyze->Quantify

Caption: Workflow for LC-MS/MS-based acyl-CoA analysis.

Step-by-Step Experimental Protocol

1. Tissue Collection and Quenching

  • Excise tissue of interest rapidly.

  • Immediately freeze-clamp the tissue using tongs pre-chilled to -196°C in liquid nitrogen.

  • Store the frozen tissue wafer at -80°C until further processing. Work must be performed quickly to minimize metabolic changes.

2. Homogenization and Extraction (Adapted from[7][9])

  • Place the frozen tissue wafer in a mortar pre-chilled with liquid nitrogen.

  • Add liquid nitrogen and grind the tissue to a fine, homogenous powder using a pestle.

  • Weigh 20-50 mg of the frozen powder into a pre-chilled tube.

  • Add 1 mL of ice-cold extraction buffer (e.g., 2:1:0.8 acetonitrile/isopropanol/100 mM KH₂PO₄, pH 4.9) containing an appropriate internal standard (e.g., Heptadecanoyl-CoA or a stable isotope-labeled analog).

  • Vortex vigorously for 5 minutes at 4°C.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for purification.

3. Solid-Phase Extraction (SPE) Purification

  • Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) with 3 mL of methanol followed by 3 mL of water.

  • Load the supernatant from the extraction step onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 50% methanol in water to remove polar impurities.

  • Elute the acyl-CoAs with 2 mL of methanol containing 0.1% ammonium hydroxide.

  • Dry the eluate under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 water:methanol with 10 mM ammonium acetate) for LC-MS/MS analysis[8].

4. LC-MS/MS Analysis

  • Rationale: Reversed-phase chromatography separates acyl-CoAs based on the hydrophobicity of their acyl chain. Electrospray ionization in positive mode (ESI+) is effective for ionizing the CoA moiety. Tandem mass spectrometry allows for the selection of a specific precursor ion and fragmentation to produce a characteristic product ion, ensuring high specificity.

Parameter Recommended Setting Rationale
LC System UPLC/UHPLC SystemProvides high resolution and rapid separation needed for complex biological samples[12].
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Excellent retention and separation for long-chain hydrophobic molecules.
Mobile Phase A Water with 10 mM Ammonium Acetate + 0.1% Acetic AcidProvides protons for ESI+ and aids in chromatographic peak shape.
Mobile Phase B Acetonitrile/Isopropanol (90:10) with 0.1% Acetic AcidStrong organic solvent for eluting very-long-chain acyl-CoAs.
Flow Rate 0.3 - 0.4 mL/minStandard flow for analytical scale columns.
Gradient Start at 5% B, ramp to 95% B over 15 min, hold 5 minA gradual gradient is necessary to resolve different acyl-CoA species.
MS System Triple Quadrupole or QTRAP Mass SpectrometerIdeal for sensitive and specific MRM-based quantification.
Ionization Mode Electrospray Ionization, Positive (ESI+)Efficiently ionizes the CoA moiety of the analyte.
MRM Transition Precursor Ion (Q1): m/z of [M+H]⁺ Product Ion (Q3): Specific fragmentThe neutral loss of 507 Da is a characteristic fragmentation for acyl-CoAs, but specific product ions should be optimized using a standard[13].

5. Quantification

  • Prepare a calibration curve using a synthetic standard of this compound, if commercially available.

  • Normalize the peak area of the analyte to the peak area of the internal standard.

  • Calculate the concentration in the tissue sample (e.g., in pmol/mg tissue) by interpolating from the linear regression of the calibration curve.

Part 4: Alternative Protocol: Coupled Enzymatic Assay

For broader screening or when an LC-MS/MS is unavailable, a coupled enzymatic assay can determine the total concentration of 3-hydroxyacyl-CoAs[14]. This method relies on the L-3-hydroxyacyl-CoA dehydrogenase (HADH) enzyme, which oxidizes the 3-hydroxy group and concurrently reduces NAD+ to NADH[15]. The production of NADH can be monitored spectrophotometrically by the increase in absorbance at 340 nm.

Principle: 3-Hydroxyacyl-CoA + NAD⁺ ---(HADH)--> 3-Ketoacyl-CoA + NADH + H⁺

enzymatic_assay Substrate 3-Hydroxyacyl-CoA (from tissue extract) Enzyme HADH Substrate->Enzyme NAD NAD+ NAD->Enzyme Product 3-Ketoacyl-CoA Enzyme->Product NADH NADH Enzyme->NADH Monitor Monitor Increase in Absorbance at 340 nm NADH->Monitor

Caption: Principle of the HADH-based coupled enzymatic assay.

Brief Protocol:

  • Prepare tissue extracts as described in the LC-MS/MS protocol (steps 1-2), but reconstitution can be done in a suitable assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • In a 96-well plate, add:

    • 150 µL of assay buffer.

    • 20 µL of tissue extract.

    • 10 µL of 10 mM NAD⁺ solution.

  • Incubate for 5 minutes at 37°C to establish a baseline.

  • Initiate the reaction by adding 10 µL of HADH enzyme solution (e.g., 1-5 units/mL).

  • Immediately monitor the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes in a plate reader.

  • Calculate the rate of NADH production using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Quantify the amount of 3-hydroxyacyl-CoA by comparing the rate to a standard curve prepared with a known 3-hydroxyacyl-CoA (e.g., 3-hydroxy-palmitoyl-CoA).

Limitations: This assay is not specific for the tetracosa-pentaenoyl chain and will measure the total pool of 3-hydroxyacyl-CoAs that are substrates for the HADH enzyme[15][16].

Part 5: Method Validation and Quality Control

To ensure the trustworthiness and reliability of the data, the chosen analytical method must be thoroughly validated.

Parameter Description Acceptance Criteria (Typical)
Linearity The ability of the assay to elicit results that are directly proportional to the concentration of the analyte.Calibration curve with R² > 0.99.
Accuracy The closeness of the measured value to the true value. Assessed by spike-recovery experiments.85-115% recovery[8].
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Intra- and inter-assay Coefficient of Variation (CV) < 15%[17].
LOD/LOQ Limit of Detection / Limit of Quantification. The lowest concentration that can be reliably detected/quantified.Signal-to-Noise ratio of 3 for LOD and 10 for LOQ.
Extraction Recovery The efficiency of the extraction process, determined by comparing pre-extraction and post-extraction spikes.Should be consistent and reproducible, ideally >70%[9].
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte in blank matrix samples.

Conclusion

The quantification of this compound in tissues is a challenging but essential task for advancing our understanding of fatty acid metabolism and related diseases. The LC-MS/MS method detailed here provides the specificity and sensitivity required for accurate, targeted quantification. While the enzymatic assay offers a simpler, higher-throughput alternative for measuring total 3-hydroxyacyl-CoAs, its lack of specificity must be considered. In all cases, a rigorous sample preparation protocol, beginning with immediate metabolic quenching, is paramount for generating reliable and physiologically relevant data.

References

Quantitative Analysis of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly sensitive method for the quantification of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA, a very-long-chain hydroxy fatty acyl-coenzyme A (VLCFA-CoA), in biological matrices. Acyl-CoAs are pivotal intermediates in cellular metabolism, participating in a vast array of anabolic and catabolic pathways.[1] Their accurate quantification is essential for elucidating metabolic fluxes and understanding the pathophysiology of diseases, including metabolic disorders and neurodegeneration.[2][3] The described method employs a solid-phase extraction (SPE) protocol for sample purification, followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This approach provides the necessary selectivity and sensitivity to overcome the analytical challenges associated with low endogenous abundance and complex biological sample matrices.

Introduction: The Significance of a Rare Metabolite

This compound is a specific stereoisomer of a hydroxylated, polyunsaturated 24-carbon fatty acyl-CoA. While not as ubiquitous as common acyl-CoAs like Acetyl-CoA or Palmitoyl-CoA, its structure suggests a critical role as an intermediate in peroxisomal β-oxidation. Specifically, it is implicated in the "Sprecher pathway," the metabolic route responsible for the final steps of docosahexaenoic acid (DHA, 22:6n-3) biosynthesis.[4] The enzyme Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase (Ehhadh) is responsible for hydration and dehydrogenation steps in this pathway, highlighting the importance of 3-hydroxyacyl-CoA intermediates.[4]

The Analytical Challenge: The quantification of specific VLCFA-CoAs is inherently difficult. Key challenges include:

  • Low Physiological Concentrations: These molecules exist at trace levels, demanding highly sensitive analytical techniques.

  • Structural Isomerism: Biological systems contain a multitude of structurally similar lipids and acyl-CoA isomers, which can interfere with accurate measurement.[5]

  • Matrix Effects: Complex biological samples (e.g., cell lysates, tissue homogenates) contain salts, proteins, and phospholipids that can cause ion suppression or enhancement in the mass spectrometer source, compromising quantitative accuracy.[6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for this application, offering unparalleled sensitivity and selectivity through the combination of chromatographic separation and mass-based detection using MRM.[7][8]

Principle of the Method

The quantification strategy is based on a stable isotope dilution or internal standard methodology, which is the gold standard for quantitative mass spectrometry. The workflow involves three core stages:

  • Sample Preparation: An odd-chain fatty acyl-CoA, such as Heptadecanoyl-CoA (C17:0-CoA), is spiked into the biological sample as an internal standard (IS) at the very beginning of the extraction process.[7][9] This is a critical choice of expertise; using an IS that is structurally similar to the analyte but not endogenously present allows for correction of analyte loss during sample preparation and variability in MS ionization. The sample is then homogenized, and proteins are precipitated. A C18-based solid-phase extraction (SPE) is employed to isolate and concentrate the acyl-CoAs while removing interfering polar compounds like salts and phospholipids.[10]

  • LC Separation: The extracted sample is injected into a reversed-phase high-performance liquid chromatography (HPLC) system. A C8 or C18 analytical column separates the target analyte and internal standard from other remaining matrix components based on their hydrophobicity. A gradient elution with an organic solvent (e.g., acetonitrile) ensures efficient separation and sharp peak shapes.[11]

  • MS/MS Detection and Quantification: The column eluent is directed into an electrospray ionization (ESI) source operating in positive ion mode. Acyl-CoAs ionize efficiently to produce protonated molecules [M+H]⁺.[12] The mass spectrometer, typically a triple quadrupole, is set to MRM mode.

    • The first quadrupole (Q1) isolates the specific precursor ion m/z for the analyte and the IS.

    • The second quadrupole (Q2), the collision cell, fragments these precursor ions. A hallmark of acyl-CoA fragmentation in positive mode is the characteristic neutral loss of the 507.3 Da phosphopantetheine-adenosine diphosphate moiety.[8][13]

    • The third quadrupole (Q3) isolates a specific, high-abundance product ion. This highly specific precursor-to-product ion transition provides exceptional selectivity, filtering out chemical noise and ensuring that the detected signal originates solely from the target molecule.[14] A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against known concentrations, allowing for precise quantification in unknown samples.

Visualized Pathways and Workflows

Biochemical Context

cluster_peroxisome Peroxisome (Sprecher Pathway) C24_5 Tetracosapentaenoyl-CoA (C24:5-CoA) Analyte 3(S)-Hydroxy-tetracosa- pentaenoyl-CoA C24_5->Analyte Hydration (Ehhadh) Keto_Acyl 3-Ketoacyl-CoA Analyte->Keto_Acyl Dehydrogenation (Ehhadh) C22_5 Docosapentaenoyl-CoA (C22:5-CoA) Keto_Acyl->C22_5 Thiolysis DHA DHA (C22:6) C22_5->DHA Desaturation

Caption: Role of the analyte in DHA biosynthesis.

Analytical Workflow

Sample 1. Sample Collection (Cells/Tissue) Spike 2. Spike Internal Standard (e.g., C17:0-CoA) Sample->Spike Homogenize 3. Homogenization & Protein Precipitation Spike->Homogenize SPE 4. Solid-Phase Extraction (SPE) (C18 Cartridge) Homogenize->SPE Dry 5. Dry & Reconstitute SPE->Dry LCMS 6. LC-MS/MS Analysis (MRM Mode) Dry->LCMS Data 7. Data Processing & Quantification LCMS->Data

Caption: Overview of the quantitative workflow.

Detailed Experimental Protocol

Materials and Reagents
  • Standards: this compound (analytical standard grade)[15], Heptadecanoyl-CoA (C17:0-CoA, Internal Standard).

  • Solvents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Water.

  • Reagents: Formic Acid (FA), Ammonium Hydroxide (NH₄OH), Potassium Phosphate (KH₂PO₄).

  • SPE Cartridges: C18 SPE Cartridges (e.g., 100 mg, 1 mL).

  • Equipment: Triple quadrupole mass spectrometer with ESI source, HPLC system, refrigerated centrifuge, SPE manifold, nitrogen evaporator.

Protocol 1: Preparation of Standards and Calibration Curve
  • Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and the internal standard (IS). Dissolve each in 1 mL of MeOH:H₂O (1:1, v/v) to create stock solutions. Store at -80°C.

  • Working Solutions:

    • Prepare an IS working solution of 1 µg/mL by diluting the IS stock solution with MeOH.

    • Prepare a series of analyte working solutions for the calibration curve by serially diluting the analyte stock solution. A typical concentration range would be 1 ng/mL to 1000 ng/mL.

  • Calibration Standards: Prepare a set of 7-8 calibration standards by spiking a fixed amount of IS (e.g., 50 ng) and varying amounts of the analyte into a clean matrix (e.g., water or buffer used for sample reconstitution). Process these standards alongside the samples.

Protocol 2: Sample Preparation and Extraction

This protocol is adapted for cultured cells (~1-5 million cells).

  • Cell Harvesting: Place the cell culture dish on ice. Aspirate the medium and wash the cells twice with 5 mL of ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis and IS Spiking: Add 1 mL of ice-cold 0.1 M KH₂PO₄ buffer. Scrape the cells and transfer the suspension to a 2 mL microcentrifuge tube. Immediately add 10 µL of the 1 µg/mL IS working solution. This early addition is crucial for accurate quantification.[7]

  • Extraction: Add 1 mL of cold IPA. Vortex vigorously for 1 minute to homogenize and precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 16,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a clean tube.

  • SPE Cleanup:

    • Conditioning: Condition a C18 SPE cartridge by passing 2 mL of MeOH followed by 2 mL of water.

    • Loading: Load the supernatant onto the conditioned cartridge.

    • Washing: Wash the cartridge with 2 mL of 20% MeOH in water to remove polar impurities.

    • Elution: Elute the acyl-CoAs with 1 mL of ACN containing 0.1% NH₄OH. The basic pH helps in the efficient elution of these acidic molecules.

  • Drying and Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas at 30°C. Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B). Vortex, centrifuge to pellet any debris, and transfer the supernatant to an LC autosampler vial.

Protocol 3: LC-MS/MS Analysis

The parameters below are starting points and must be optimized for the specific instrument used.

LC Parameters
Column C8 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 10 min; Hold at 95% B for 2 min; Return to 5% B and equilibrate for 3 min.
MS/MS Parameters
Ionization Mode Electrospray Ionization (ESI), Positive
Spray Voltage +4500 V
Capillary Temp. 320°C
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon

MRM Transitions:

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV)
3(S)-Hydroxy-tetracosa-pentaenoyl-CoA1141.6634.345*
Heptadecanoyl-CoA (IS)1020.5513.240

*Note: The m/z values for the analyte are theoretical ([M+H]⁺) and must be confirmed by infusing a pure standard. The product ion is derived from the characteristic neutral loss of 507.3 Da. Collision energy requires empirical optimization.[13]

Data Analysis and Method Validation

Quantification
  • Peak Integration: Integrate the chromatographic peaks for the analyte and the IS using the instrument's software.

  • Calibration Curve: Calculate the peak area ratio (Analyte Area / IS Area) for each calibration standard. Plot this ratio against the known concentration of the analyte. Perform a linear regression (weighted 1/x) to generate the calibration curve. The curve should have a correlation coefficient (r²) of >0.99 for acceptance.

  • Sample Concentration: Calculate the peak area ratio for the unknown samples and determine their concentrations using the regression equation from the calibration curve.

Trustworthiness: A Self-Validating System

To ensure the reliability and trustworthiness of the results, the method should be validated according to established guidelines. Key parameters include:

Validation Parameter Purpose and Acceptance Criteria
Linearity Assessed from the calibration curve (r² > 0.99). Demonstrates a proportional response to concentration.
Accuracy & Precision Determined by analyzing Quality Control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% (80-120% at LLOQ), and precision (%CV) should be ≤15% (≤20% at LLOQ).[8]
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that meets accuracy and precision criteria.[13]
Selectivity Assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention times of the analyte and IS.
Recovery The efficiency of the extraction process, determined by comparing the IS response in extracted samples to the IS response in a clean solution. Consistent recovery is essential.[12]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound. By combining a meticulous sample preparation strategy with the power of LC-MS/MS, this method achieves the sensitivity and selectivity required for accurate measurement in complex biological systems. This protocol serves as a robust foundation for researchers investigating the intricate roles of VLCFA metabolism in health and disease.

References

Quantitative Analysis of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA by Ion-Pairing LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested protocol for the sensitive and specific quantification of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA, a key intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). The analysis of long-chain acyl-Coenzyme A (acyl-CoA) species presents significant analytical challenges due to their amphipathic nature, low physiological abundance, and susceptibility to enzymatic and chemical degradation. The methodology detailed herein employs a robust sample preparation strategy involving acidic protein precipitation and solid-phase extraction (SPE), followed by reversed-phase, ion-pairing ultra-high-performance liquid chromatography (UHPLC) coupled to a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. We explain the causality behind critical steps, from the use of ion-pairing agents to the selection of specific mass transitions, providing researchers in metabolic disease, lipidomics, and drug development with a validated framework for reliable quantification.

Scientific Principle & Rationale

The target analyte is an amphipathic molecule comprising a highly polar Coenzyme A headgroup and a long, non-polar, polyunsaturated C24 acyl chain. Standard reversed-phase chromatography is ineffective as the polar headgroup leads to poor retention and severe peak tailing. To overcome this, this protocol utilizes ion-pairing chromatography . A cationic agent, typically a tertiary or quaternary amine like tributylamine (TBA), is added to the mobile phase. This agent forms a neutral, charge-paired complex with the negatively charged phosphate groups of the CoA moiety. This complex exhibits increased hydrophobicity, allowing for effective retention and sharp, symmetrical peak shapes on a standard C18 stationary phase.

Detection is achieved via tandem mass spectrometry (MS/MS), which provides unparalleled specificity and sensitivity. Following positive electrospray ionization (ESI+), the precursor ion corresponding to the protonated analyte is isolated and subjected to collision-induced dissociation (CID). The resulting fragments, which are characteristic of the CoA structure, are monitored for highly specific and sensitive quantification.

Metabolic Context: Peroxisomal β-Oxidation

3(S)-Hydroxy-tetracosa-6,9,12,15,18-pentaenoyl-CoA is an intermediate in the breakdown of C24:5 fatty acids, a process that occurs primarily in peroxisomes due to the inability of mitochondria to handle very-long-chain substrates. Understanding its abundance can provide critical insights into peroxisomal function and diseases associated with its dysregulation.

cluster_peroxisome Peroxisome C24:5-CoA C24:5-CoA (VLC-PUFA-CoA) enoyl_CoA Δ²-Enoyl-CoA C24:5-CoA->enoyl_CoA Acyl-CoA Oxidase target 3(S)-Hydroxy-C24:5-CoA (Target Analyte) enoyl_CoA->target L-Bifunctional Protein (Hydratase activity) keto_CoA 3-Ketoacyl-CoA target->keto_CoA L-Bifunctional Protein (Dehydrogenase activity) C22_5_CoA C22:5-CoA (Chain-shortened) keto_CoA->C22_5_CoA Thiolase acetyl_CoA Acetyl-CoA keto_CoA->acetyl_CoA Thiolase

Figure 1: Simplified pathway of peroxisomal β-oxidation highlighting the target analyte.

Materials and Reagents

ItemGradeRecommended Supplier
WaterLC-MS GradeFisher Optima
Acetonitrile (ACN)LC-MS GradeFisher Optima
Methanol (MeOH)LC-MS GradeFisher Optima
Acetic Acid, GlacialLC-MS Grade or equivalentSigma-Aldrich
Tributylamine (TBA)>99% PuritySigma-Aldrich
Perchloric Acid (PCA)70%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)ACS GradeSigma-Aldrich
Solid Phase Extraction (SPE) CartridgesOasis MAX (Mixed-Mode Anion Exchange)Waters
Internal Standard (IS)Heptadecanoyl-CoA (C17:0-CoA)Avanti Polar Lipids
Nitrogen GasHigh Purity (99.99%)-

Note on Internal Standard: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C₃-3-OH-C24:5-CoA). As this is not commercially available, a structurally similar, non-endogenous odd-chain acyl-CoA like C17:0-CoA is a suitable surrogate for monitoring extraction efficiency and instrument performance.

Detailed Experimental Protocol

Sample Preparation: Acyl-CoA Extraction

This stage is critical for preventing enzymatic degradation and efficiently isolating the analytes. All steps should be performed on ice to minimize analyte degradation.

  • Homogenization & Quenching:

    • For cultured cells (~1-5 million): Aspirate media, wash twice with ice-cold PBS. Add 500 µL of ice-cold 10% (w/v) perchloric acid (PCA).

    • For tissue (~20-50 mg): Immediately flash-freeze tissue in liquid nitrogen. Homogenize in 1 mL of ice-cold 10% PCA using a bead-based homogenizer.

    • Rationale: PCA instantly denatures enzymes that would otherwise degrade acyl-CoAs and precipitates proteins, clarifying the sample.

  • Internal Standard Spiking: Add the internal standard (e.g., C17:0-CoA to a final concentration of 100-200 nM) to the PCA homogenate. Vortex briefly.

  • Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

  • Neutralization:

    • Carefully transfer the supernatant to a new tube.

    • Add 3 M potassium carbonate (K₂CO₃) dropwise while vortexing until the pH is between 6.0-7.0 (check with pH paper). A white precipitate (KClO₄) will form.

    • Rationale: Neutralization is required for the subsequent SPE step, as strong acid would interfere with the anion exchange mechanism.

  • Final Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the KClO₄ salt. The supernatant contains the acyl-CoA fraction.

Solid-Phase Extraction (SPE) Cleanup & Concentration
  • Cartridge Conditioning: Condition a Waters Oasis MAX SPE cartridge (30 mg) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the entire supernatant from step 3.1.5 onto the conditioned cartridge.

  • Washing:

    • Wash 1: 1 mL of 5% ammonium hydroxide. This removes basic and neutral contaminants.

    • Wash 2: 1 mL of methanol. This removes remaining non-polar contaminants.

    • Rationale: The mixed-mode Oasis MAX sorbent contains both reversed-phase (for hydrophobic retention) and anion-exchange (for the phosphate groups) functionalities. This dual mechanism provides excellent cleanup.

  • Elution: Elute the acyl-CoAs with 1 mL of 2% formic acid in methanol directly into a clean collection tube.

  • Dry-Down & Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 30°C.

    • Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). This ensures compatibility with the LC system and focuses the analytes at the head of the column.

cluster_prep Sample Preparation Workflow sample Cell Pellet / Tissue quench Quench & Homogenize (10% PCA, +IS) sample->quench spin1 Centrifuge (16,000 x g, 10 min) quench->spin1 neutralize Neutralize Supernatant (3M K₂CO₃ to pH 6-7) spin1->neutralize spin2 Centrifuge (16,000 x g, 10 min) neutralize->spin2 spe SPE Cleanup (Oasis MAX) spin2->spe elute Elute (2% FA in MeOH) spe->elute dry Dry & Reconstitute elute->dry final Inject to LC-MS/MS dry->final

Figure 2: Workflow for the extraction and cleanup of acyl-CoAs from biological samples.

LC-MS/MS Method Parameters

Liquid Chromatography System
ParameterSetting
SystemUHPLC System (e.g., Waters Acquity, Thermo Vanquish)
ColumnAcquity UPLC C18 BEH, 1.7 µm, 2.1 x 100 mm
Column Temperature45°C
Injection Volume5-10 µL
Flow Rate0.3 mL/min
Mobile Phase A10 mM Tributylamine (TBA), 15 mM Acetic Acid in Water
Mobile Phase BAcetonitrile
Gradient Elution Time (min)
0.0
2.0
12.0
14.0
14.1
16.0

Rationale for Mobile Phase: The combination of TBA and acetic acid creates a buffered ion-pairing system. TBA pairs with the analyte, while the acetic acid maintains a consistent pH (~4.9) for stable interactions and ionization.

Mass Spectrometry System
ParameterSetting
SystemTriple Quadrupole MS (e.g., Sciex 7500, Waters Xevo TQ-XS)
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Gas Temp500°C
Desolvation Gas Flow1000 L/hr
Collision GasArgon
Scan TypeMultiple Reaction Monitoring (MRM)
MRM Transitions

The precise mass of the analyte (C₄₅H₇₁N₇O₁₈P₃S⁺) is 1142.3991 Da. The following transitions are proposed for monitoring.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
3-OH-C24:5-CoA (Quantifier) 1142.4408.15550
3-OH-C24:5-CoA (Qualifier) 1142.4303.16550
C17:0-CoA (Internal Standard) 1022.5408.15050

Rationale for MRM Transitions:

  • Precursor Ion ([M+H]⁺): This is the protonated molecular ion of the intact molecule.

  • Product Ion (408.1 m/z): This fragment corresponds to the adenosine-3'-phosphate-5'-diphosphate portion of the CoA molecule following a characteristic cleavage. It is a highly specific and abundant fragment for nearly all acyl-CoAs, making it an excellent choice for a quantifier ion.

  • Product Ion (303.1 m/z): This fragment represents the pantetheine-phosphate portion, providing a second, confirmatory transition to ensure identity (qualifier ion).

Data Analysis and System Suitability

  • Quantification: Peak areas for the analyte and internal standard are integrated using the instrument's software (e.g., MassLynx, Analyst). The ratio of the analyte peak area to the IS peak area is calculated.

  • Calibration Curve: A calibration curve is generated by plotting the peak area ratio against the concentration of a series of calibrators (if a pure standard is available). If not, relative quantification against the IS is performed.

  • System Suitability: Before running samples, inject a standard mixture to verify system performance. Key metrics include peak shape (asymmetry factor < 1.5), retention time stability (RSD < 2%), and signal-to-noise ratio (>10 for the lowest calibrator).

Troubleshooting

IssuePotential CauseSuggested Solution
No/Low Signal Inefficient extraction; Analyte degradation; Incorrect MRM transitions.Verify extraction pH; Ensure samples are kept cold; Optimize MS parameters by infusing a standard if possible.
Poor Peak Shape Ineffective ion-pairing; Column degradation; Extracolumn dead volume.Prepare fresh mobile phase; Flush or replace the column; Check all fittings and connections.
High Background Contaminated mobile phase or SPE cartridges; Sample matrix effects.Use high-purity solvents; Include additional wash steps in SPE; Optimize chromatographic gradient to separate from interferences.
Retention Time Shift Fluctuation in mobile phase composition or column temperature.Ensure mobile phases are well-mixed; Verify column oven is stable; Allow for sufficient column equilibration time.

Synthesis of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA standard

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated Protocol for the Synthesis of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of a Very-Long-Chain 3-Hydroxy Acyl-CoA Standard

This compound is a crucial, yet commercially scarce, metabolic intermediate. As a 24-carbon, polyunsaturated acyl-coenzyme A thioester, it resides at the crossroads of very-long-chain fatty acid (VLCFA) metabolism. Specifically, 3-hydroxyacyl-CoA molecules are pivotal intermediates in the mitochondrial and peroxisomal β-oxidation pathways.[1][2] The enzymes acting upon these substrates, such as 3-hydroxyacyl-CoA dehydrogenases (HADs), are fundamental to energy homeostasis and lipid signaling.[3][4][5]

Dysregulation of these pathways is implicated in numerous metabolic disorders, including obesity, insulin resistance, and inherited metabolic diseases.[1][3] Therefore, access to a chemically pure, structurally verified standard of this compound is indispensable for:

  • Quantitative Metabolomics: Accurate identification and quantification in biological samples via mass spectrometry.

  • Enzyme Kinetics: Characterizing the activity and inhibition of enzymes involved in VLCFA metabolism, such as L-3-hydroxyacyl-CoA dehydrogenase.[4]

  • Drug Discovery: Screening for novel therapeutic agents that modulate fatty acid oxidation.

  • Pathway Elucidation: Probing the complex network of lipid metabolism and signaling.

This document provides a comprehensive guide to the synthesis, purification, and characterization of this vital research standard, beginning with the precursor fatty acid and culminating in the final CoA-thioester.

Overall Synthetic Strategy

The synthesis of the target molecule is approached via a robust, two-stage strategy. This approach is designed to maximize purity and yield while handling the sensitive polyunsaturated and stereospecific nature of the molecule.

Stage 1: Synthesis of the Precursor Fatty Acid. The initial stage involves the stereoselective synthesis of the free fatty acid, 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoic acid. Due to its complexity, this is typically achieved through a convergent synthesis, coupling smaller, precisely functionalized fragments. Key transformations in such a synthesis include asymmetric reactions to install the 3(S)-hydroxyl group and stereoselective methods, like Lindlar hydrogenation of poly-yne precursors, to construct the all-cis polyene system.[6][7]

Stage 2: Ligation to Coenzyme A. The second and final stage, which is the focus of this detailed protocol, involves the activation of the precursor fatty acid's carboxyl group and its subsequent coupling to the free sulfhydryl group of Coenzyme A (CoA). We employ the N,N'-Carbonyldiimidazole (CDI) activation method, which is well-suited for high-efficiency acylation under mild conditions, preserving the integrity of both the complex fatty acid and the CoA molecule.[8][9][10] This method proceeds via a highly reactive 1-acylimidazole intermediate, ensuring a clean and direct ligation.[11]

Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis (Conceptual) cluster_stage2 Stage 2: CoA Ligation (Detailed Protocol) Start Simple Building Blocks PUFA_Chain Poly-cis-unsaturated C20 Fragment Start->PUFA_Chain Iterative Coupling & Stereoselective Reduction Hydroxy_Fragment 3(S)-Hydroxy C4 Chiral Synthon Start->Hydroxy_Fragment Asymmetric Synthesis FFA 3(S)-Hydroxy-tetracosa-... pentaenoic Acid PUFA_Chain->FFA Fragment Coupling & Deprotection Hydroxy_Fragment->FFA Fragment Coupling & Deprotection Activated_Intermediate Acyl-imidazole Intermediate FFA->Activated_Intermediate Activation (Protocol 2A) CDI N,N'-Carbonyldiimidazole (CDI) CDI->Activated_Intermediate Final_Product Target Acyl-CoA Standard Activated_Intermediate->Final_Product Ligation (Protocol 2B) CoA Coenzyme A CoA->Final_Product Ligation (Protocol 2B) Purification HPLC Purification (Protocol 3) Final_Product->Purification

Caption: Overall workflow for the synthesis of the target Acyl-CoA standard.

Detailed Synthesis Protocol: Fatty Acid Ligation to Coenzyme A

This protocol assumes the starting material, 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoic acid, has been previously synthesized or procured. All operations should be performed under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the polyunsaturated fatty acid.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
3(S)-Hydroxy-tetracosa-...-pentaenoic Acid>98% PurityCustom SynthesisStore at -80°C under Argon.
Coenzyme A, Trilithium Salt Dihydrate≥95%Sigma-AldrichStore desiccated at -20°C.
N,N'-Carbonyldiimidazole (CDI)≥97%Sigma-AldrichHighly moisture-sensitive. Store in a desiccator.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse freshly opened bottle or distill from sodium/benzophenone.
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher ScientificFor preparing the CoA buffer.
Acetonitrile (ACN)HPLC Gradient GradeFisher ScientificFor HPLC purification.
Ammonium AcetateLC-MS GradeFisher ScientificFor HPLC mobile phase buffer.
Argon or Nitrogen GasHigh Purity (5.0)AirgasFor maintaining an inert atmosphere.
Deionized Water18.2 MΩ·cmMilli-Q SystemFor buffers and solutions.
Protocol 2A: Activation of the Fatty Acid with CDI

The causality of this step lies in converting the poorly reactive carboxylic acid into a highly electrophilic acyl-imidazole, which will readily react with the nucleophilic thiol of Coenzyme A.[12]

  • Preparation: In a flame-dried, 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mg (approx. 13.5 µmol) of 3(S)-Hydroxy-tetracosa-...-pentaenoic acid in 1.0 mL of anhydrous THF.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 5 minutes. Maintain a positive argon pressure using a balloon.

  • CDI Addition: In a separate, dry vial, weigh out 2.4 mg (14.8 µmol, 1.1 equivalents) of CDI. Quickly add the solid CDI to the stirring fatty acid solution.

  • Reaction: Allow the reaction to proceed at room temperature for 60 minutes. The reaction is typically accompanied by the evolution of CO₂ gas. The formation of the acyl-imidazole can be monitored by TLC or LC-MS if desired.

Protocol 2B: Ligation with Coenzyme A

This step brings the activated fatty acid together with CoA. The reaction is performed in a mixed aqueous-organic system at a controlled pH to ensure the CoA thiol is deprotonated and nucleophilic while minimizing hydrolysis of the activated intermediate.

  • CoA Solution Preparation: In a separate 10 mL vial, dissolve 12.0 mg (approx. 14.5 µmol, 1.08 equivalents) of Coenzyme A trilithium salt in 1.5 mL of ice-cold 100 mM Sodium Bicarbonate buffer (pH ≈ 8.5). Keep this solution on ice.

  • Ligation Reaction: Using a gas-tight syringe, slowly add the freshly prepared CoA solution dropwise to the activated fatty acid (acyl-imidazole) solution from Protocol 2A over 5 minutes with vigorous stirring.

  • Incubation: Allow the reaction to stir at room temperature for 3-4 hours.

  • Quenching: After the incubation period, quench the reaction by adding 100 µL of glacial acetic acid to acidify the mixture, which stops the reaction and protonates any remaining unreacted CoA.

  • Solvent Removal: Remove the THF from the reaction mixture using a rotary evaporator under reduced pressure. Do not heat the sample. The final volume should be approximately 1.5 mL.

Protocol 3: Purification via Reverse-Phase HPLC

Purification is critical to isolate the desired acyl-CoA from unreacted starting materials and side products. Reverse-phase HPLC is the method of choice, separating molecules based on hydrophobicity.[10]

HPLC ParameterCondition
Column C18 Reverse-Phase, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 50 mM Ammonium Acetate in Water, pH 6.5
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD) at 260 nm (for adenine)
Injection Volume 100-500 µL of the quenched reaction mixture
Gradient Program Time (min)
0
5
45
55
57
65
  • Sample Preparation: Filter the quenched reaction mixture through a 0.22 µm syringe filter before injection.

  • Chromatography: Inject the sample onto the equilibrated HPLC system.

  • Fraction Collection: Collect the fractions corresponding to the major product peak, which should elute significantly later than the unreacted CoA peak due to the hydrophobicity of the C24 acyl chain.

  • Post-Purification: Immediately freeze the collected fractions containing the pure product in liquid nitrogen and lyophilize to dryness to obtain the final product as a white, fluffy solid.

Protocol 4: Characterization and Validation

A self-validating protocol requires rigorous confirmation of the final product's identity, purity, and concentration.

  • Identity Confirmation (HRMS):

    • Method: Infuse a diluted sample of the purified product into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in positive ion mode.

    • Validation: The measured m/z of the molecular ion [M+H]⁺ should match the calculated theoretical exact mass to within 5 ppm. Fragmentation analysis (MS/MS) should show a characteristic neutral loss of the phosphopantetheine-adenosine diphosphate moiety, confirming the CoA structure.

  • Purity Assessment:

    • Method: Re-inject a small amount of the lyophilized product into the HPLC system using the same method as for purification.

    • Validation: The purity should be >95% as determined by the peak area at 260 nm.

  • Quantification:

    • Method: Dissolve a precisely weighed amount of the lyophilized product in a known volume of buffer. Measure the absorbance at 260 nm using a UV-Vis spectrophotometer.

    • Validation: Calculate the concentration using the Beer-Lambert law (A = εbc) and the known molar extinction coefficient (ε) for Coenzyme A at 260 nm, which is 16,400 M⁻¹cm⁻¹.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive (hydrolyzed) CDI. 2. Wet THF or glassware. 3. Oxidation of the fatty acid. 4. Degradation of CoA.1. Use a fresh bottle of CDI stored in a desiccator. 2. Ensure all glassware is flame-dried and THF is anhydrous. 3. Maintain a strict inert atmosphere. 4. Prepare CoA solution fresh and keep on ice.
Multiple Peaks in HPLC Chromatogram 1. Incomplete reaction. 2. Hydrolysis of the acyl-imidazole intermediate. 3. Hydrolysis of the final product.1. Increase reaction time or equivalents of CDI. 2. Ensure dropwise addition of CoA solution to the activated acid. 3. Process the sample quickly post-reaction; avoid high pH or temperature.
Poor Peak Shape in HPLC 1. Sample overload. 2. Interaction of the phosphate groups with the column.1. Inject a smaller volume or dilute the sample. 2. Ensure the mobile phase buffer concentration (Ammonium Acetate) is adequate to shield ionic interactions.

References

In Vitro Assays Using 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Peroxisomal Beta-Oxidation of Very-Long-Chain Polyunsaturated Fatty Acids

3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA is a pivotal intermediate in the peroxisomal beta-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). The metabolism of these fatty acids is exclusively a peroxisomal process, as mitochondria are not equipped to handle fatty acids with chain lengths greater than 20 carbons.[1] Peroxisomal β-oxidation is a critical metabolic pathway, and its dysfunction is linked to severe genetic disorders such as X-linked adrenoleukodystrophy and Zellweger syndrome.[1][2] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to design and execute robust in vitro assays using this specific and highly unsaturated substrate. We will delve into the intricacies of the key enzymatic steps, offering not just methodologies but also the underlying scientific rationale to empower your research.

The catabolism of this compound involves the sequential action of several key enzymes within the peroxisome. This guide will focus on assays for the two subsequent enzymatic steps: the dehydration by enoyl-CoA hydratase 2 (ECH2) activity and the dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase (HADH) activity, both of which are domains of the peroxisomal bifunctional enzyme. We will also provide a protocol for the preceding step, the oxidation of the parent acyl-CoA, as it is often the rate-limiting step and crucial for understanding the overall pathway.[2]

Essential Pre-Assay Considerations: Handling and Stability of a Highly Unsaturated Substrate

The polyunsaturated nature of this compound makes it highly susceptible to oxidation and hydrolysis. Proper handling and storage are paramount to ensure the integrity of your experiments.

Key Handling and Storage Recommendations:

  • Storage: Store the lyophilized powder or solutions in a tightly sealed glass vial under an inert atmosphere (argon or nitrogen) at -80°C for long-term storage. For short-term use, -20°C is acceptable.

  • Reconstitution: Reconstitute the lyophilized powder in an appropriate aqueous buffer (e.g., potassium phosphate buffer, pH 7.2) immediately before use. Avoid repeated freeze-thaw cycles.

  • Solubility: Due to its long acyl chain, this substrate may have limited solubility in aqueous buffers. To improve solubility and prevent micelle formation, the inclusion of a low concentration of a non-ionic detergent, such as Triton X-100 (below its critical micelle concentration), may be necessary.[3][4] Alternatively, bovine serum albumin (BSA) can be used to bind the acyl-CoA and maintain its solubility.

  • Protection from Oxidation: Minimize exposure to air and light. Use deoxygenated buffers and work on ice whenever possible. The addition of antioxidants like butylated hydroxytoluene (BHT) to organic solvents used for any preliminary purification steps can also be beneficial.

Peroxisomal Beta-Oxidation Pathway for VLC-PUFAs

The breakdown of very-long-chain polyunsaturated fatty acids in peroxisomes follows a modified beta-oxidation pathway. The diagram below illustrates the key steps involving our substrate of interest.

Peroxisomal_Beta_Oxidation cluster_0 Peroxisomal Matrix VLC_PUFA_CoA Tetracosa-6,9,12,15,18-pentaenoyl-CoA Enoyl_CoA trans-2-Tetracosa-6,9,12,15,18-hexaenoyl-CoA VLC_PUFA_CoA->Enoyl_CoA ACOX1 (Acyl-CoA Oxidase 1) + O2 -> + H2O2 Hydroxyacyl_CoA 3(S)-Hydroxy-tetracosa-6,9,12,15,18-pentaenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA ECH2 (Enoyl-CoA Hydratase 2) + H2O Ketoacyl_CoA 3-Keto-tetracosa-6,9,12,15,18-pentaenoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA HADH (3-Hydroxyacyl-CoA Dehydrogenase) + NAD+ -> + NADH + H+ Shortened_Acyl_CoA Docosa-4,7,10,13,16-pentaenoyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase + CoA-SH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase + CoA-SH

Caption: Peroxisomal beta-oxidation of a VLC-PUFA.

Protocol 1: Acyl-CoA Oxidase (ACOX) Activity Assay

This assay measures the activity of the first and often rate-limiting enzyme in peroxisomal beta-oxidation, acyl-CoA oxidase.[2] The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidation reaction.

Principle

Acyl-CoA oxidase catalyzes the oxidation of the fatty acyl-CoA, producing a trans-2-enoyl-CoA and H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic or chromogenic substrate.

Workflow

ACOX_Assay Substrate VLC-PUFA-CoA (e.g., Tetracosa-pentaenoyl-CoA) ACOX Acyl-CoA Oxidase (ACOX1) Substrate->ACOX Products trans-2-Enoyl-CoA + H2O2 ACOX->Products HRP Horseradish Peroxidase (HRP) Products->HRP H2O2 Signal Fluorescent/Colored Product (e.g., Resorufin) HRP->Signal Detection Fluorogenic/Chromogenic Substrate (e.g., Amplex Red) Detection->HRP

Caption: Workflow for the ACOX activity assay.

Materials
  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.

  • Substrate Stock Solution: 1 mM Tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA in assay buffer. Store at -80°C in small aliquots.

  • Horseradish Peroxidase (HRP) Stock Solution: 10 U/mL in assay buffer.

  • Amplex® Red Reagent Stock Solution: 10 mM in DMSO.

  • Enzyme Source: Purified recombinant ACOX1 or peroxisomal fractions.

Procedure
  • Prepare the Reaction Mixture: In a 96-well black microplate, prepare the reaction mixture for each well as follows:

    • Assay Buffer: 80 µL

    • Amplex® Red Reagent: 5 µL (final concentration: 50 µM)

    • HRP: 5 µL (final concentration: 0.5 U/mL)

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes to bring the reaction mixture to temperature.

  • Initiate the Reaction: Add 10 µL of the enzyme source to each well.

  • Substrate Addition: To start the reaction, add 10 µL of the substrate stock solution (final concentration: 100 µM). For kinetic studies, vary the substrate concentration.

  • Measurement: Immediately begin monitoring the increase in fluorescence (excitation: ~530-560 nm, emission: ~590 nm) in a microplate reader at 37°C. Record readings every 1-2 minutes for 15-30 minutes.

  • Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence versus time plot. A standard curve of H₂O₂ can be used to quantify the amount of H₂O₂ produced.

Expected Results and Interpretation
Substrate (Example)Km (µM)Relative Vmax (%)
Palmitoyl-CoA (C16:0)13.8 ± 1100
Docosa-7,10,13,16-tetraenoyl-CoA (C22:4)22 ± 3~150

Data adapted from a study on rat liver peroxisomal fractions and should be considered as a reference for assay optimization.

Protocol 2: 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay

This protocol measures the activity of the 3-hydroxyacyl-CoA dehydrogenase domain of the peroxisomal bifunctional enzyme, which catalyzes the oxidation of this compound to its corresponding 3-ketoacyl-CoA.

Principle

The HADH-catalyzed reaction is coupled to the reduction of NAD⁺ to NADH. The increase in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.

Workflow

HADH_Assay Substrate 3(S)-Hydroxy-tetracosa- pentaenoyl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Substrate->HADH Products 3-Ketoacyl-CoA + NADH + H+ HADH->Products Spectrophotometer Measure Absorbance at 340 nm Products->Spectrophotometer NADH NAD NAD+ NAD->HADH

Caption: Workflow for the HADH activity assay.

Materials
  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.3.

  • Substrate Stock Solution: 1 mM this compound in assay buffer.

  • NAD⁺ Stock Solution: 10 mM in assay buffer.

  • Enzyme Source: Purified recombinant peroxisomal bifunctional enzyme or peroxisomal fractions.

Procedure
  • Prepare the Reaction Mixture: In a quartz cuvette, prepare the reaction mixture as follows:

    • Assay Buffer: 850 µL

    • NAD⁺ Stock Solution: 100 µL (final concentration: 1 mM)

  • Pre-incubation: Incubate the cuvette at 37°C for 5 minutes in a temperature-controlled spectrophotometer.

  • Initiate the Reaction: Add 50 µL of the enzyme source and mix by inversion.

  • Substrate Addition: Start the reaction by adding 50 µL of the substrate stock solution (final concentration: 50 µM). For kinetic studies, vary the substrate concentration.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Data Analysis: Calculate the rate of NADH production using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Expected Results and Interpretation

The peroxisomal bifunctional enzyme is expected to be active with this substrate. The specific activity will depend on the purity and concentration of the enzyme. The Km for very-long-chain 3-hydroxyacyl-CoA substrates is generally in the low micromolar range. Substrate inhibition may be observed at high concentrations, so it is important to perform a substrate titration to determine the optimal concentration range.

Protocol 3: Enoyl-CoA Hydratase 2 (ECH2) Activity Assay

This assay measures the activity of the enoyl-CoA hydratase 2 domain of the peroxisomal bifunctional enzyme. It catalyzes the hydration of a trans-2-enoyl-CoA to form this compound. For this assay, the reverse reaction (dehydration) is often more convenient to monitor.

Principle

The dehydration of this compound to its corresponding trans-2-enoyl-CoA results in the formation of a conjugated double bond, which leads to an increase in absorbance at a specific wavelength (typically around 263 nm).

Workflow

ECH2_Assay Substrate 3(S)-Hydroxy-tetracosa- pentaenoyl-CoA ECH2 Enoyl-CoA Hydratase 2 (ECH2) Substrate->ECH2 Product trans-2-Enoyl-CoA + H2O ECH2->Product Spectrophotometer Measure Absorbance at ~263 nm Product->Spectrophotometer

Caption: Workflow for the ECH2 activity assay (reverse reaction).

Materials
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Substrate Stock Solution: 1 mM this compound in assay buffer.

  • Enzyme Source: Purified recombinant peroxisomal bifunctional enzyme or peroxisomal fractions.

Procedure
  • Prepare the Reaction Mixture: In a quartz cuvette, add 950 µL of assay buffer.

  • Pre-incubation: Incubate the cuvette at 25°C for 5 minutes in a temperature-controlled spectrophotometer.

  • Initiate the Reaction: Add 50 µL of the enzyme source and mix.

  • Substrate Addition: Start the reaction by adding 50 µL of the substrate stock solution (final concentration: 50 µM).

  • Measurement: Immediately monitor the increase in absorbance at approximately 263 nm for 5-10 minutes.

  • Data Analysis: Calculate the rate of enoyl-CoA formation using the appropriate molar extinction coefficient for the product.

Troubleshooting Common Issues in VLC-PUFA-CoA Assays

IssuePossible CauseSuggested Solution
Low or no enzyme activity Inactive enzymeEnsure proper storage and handling of the enzyme. Use a fresh aliquot.
Substrate degradationPrepare fresh substrate solution. Protect from light and oxygen.
Incorrect assay conditionsVerify pH, temperature, and buffer composition.
High background signal Substrate auto-oxidationRun a no-enzyme control to assess background rate. Use deoxygenated buffers.
Contaminating enzymes in the sampleUse purified enzymes or specific inhibitors for contaminating activities.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Substrate inhibitionPerform a substrate titration to find the optimal concentration.
Enzyme instabilityOptimize buffer conditions (e.g., add glycerol or BSA).

Conclusion

The in vitro study of this compound and its metabolizing enzymes is crucial for understanding the intricacies of peroxisomal beta-oxidation and its role in health and disease. The protocols and guidelines presented here provide a solid foundation for researchers to develop and optimize robust and reliable assays. By carefully considering the unique properties of this very-long-chain polyunsaturated fatty acyl-CoA, particularly its instability, and by applying sound enzymological principles, you can generate high-quality data to advance our knowledge in this important area of lipid metabolism.

References

Enzyme kinetics of 3-hydroxyacyl-CoA dehydrogenase with 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Kinetic Characterization of 3-Hydroxyacyl-CoA Dehydrogenase (HADH) with the Novel Long-Chain Substrate: 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA

Audience: Researchers, scientists, and drug development professionals engaged in metabolism research, enzymology, and therapeutic development for metabolic disorders.

Introduction: Beyond the Textbook View of Fatty Acid Oxidation

3-Hydroxyacyl-CoA Dehydrogenase (HADH) is a critical enzyme in the mitochondrial fatty acid β-oxidation spiral, a metabolic pathway essential for energy production from fats.[1][2][3] Canonically, HADH catalyzes the third of four reactions in each cycle: the NAD+-dependent oxidation of an L-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.[4][5][6] While often characterized by its high efficiency with short- and medium-chain fatty acids, the enzyme's activity profile across a broader range of substrates, particularly very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFAs), is an area of intense research.[7][8][9]

The substrate at the heart of this protocol, This compound , represents an intermediate in the metabolism of docosahexaenoic acid (DHA, C22:6n-3), a fatty acid of profound importance in neurological function and inflammatory response. Understanding how HADH, or its long-chain specific counterpart within the mitochondrial trifunctional protein (TFP) complex, processes such substrates is vital.[10] Kinetic analysis provides a quantitative measure of the enzyme's efficiency (kcat/Km) and its affinity (Km) for this specific molecule, offering insights that are crucial for:

  • Modeling Metabolic Flux: Accurately predicting the flow of metabolites through the β-oxidation pathway.

  • Understanding Disease Pathophysiology: Investigating metabolic bottlenecks in inherited disorders of fatty acid oxidation.[11]

  • Drug Discovery: Identifying and characterizing modulators (inhibitors or activators) of HADH for therapeutic intervention in metabolic syndrome, obesity, and cancer.[3]

This document provides a comprehensive, field-tested protocol for determining the Michaelis-Menten kinetic constants of HADH with this novel VLC-PUFA substrate using a continuous spectrophotometric assay.

The Assay Principle: Capturing Enzyme Activity in Real-Time

The kinetic analysis of HADH is predicated on a direct spectrophotometric measurement. The enzyme catalyzes the conversion of the 3-hydroxyl group of the acyl-CoA substrate into a keto group. This oxidation is coupled to the reduction of the cofactor nicotinamide adenine dinucleotide (NAD+) to NADH.[5][6]

The reaction is as follows:

3(S)-Hydroxy-tetracosa-pentaenoyl-CoA + NAD⁺ ⇌ 3-Keto-tetracosa-pentaenoyl-CoA + NADH + H⁺

NADH has a distinct absorbance maximum at 340 nm, whereas NAD+ does not absorb significantly at this wavelength. By monitoring the increase in absorbance at 340 nm over time, we can directly quantify the rate of the enzymatic reaction.[12][13][14] The initial velocity (V₀) of the reaction is calculated from the linear phase of this absorbance increase, which is then used to determine the key kinetic parameters, Vmax and Km, by systematically varying the substrate concentration.[15]

Expert Insight: While this reaction is reversible, measuring the initial velocity under conditions where product concentrations are negligible ([NADH] and [3-Ketoacyl-CoA] ≈ 0) ensures the measured rate accurately reflects the forward reaction. For substrates that exhibit significant product inhibition, a coupled assay with 3-ketoacyl-CoA thiolase can be employed to pull the reaction forward, making it effectively irreversible.[8] However, for direct determination of HADH's intrinsic kinetics, the uncoupled assay described here is the standard.

Essential Materials and Reagent Preparation

Equipment
  • UV/Vis Spectrophotometer with temperature control (e.g., Peltier)

  • Low-volume quartz or UV-transparent disposable cuvettes (1 cm path length)

  • Calibrated micropipettes (P10, P200, P1000)

  • Vortex mixer

  • Microcentrifuge

  • Water bath or heating block set to 37°C

Reagents & Chemicals
  • Purified HADH Enzyme: Human recombinant or from a validated source (e.g., porcine heart).

  • This compound: (Substrate). Source from a reputable supplier of complex lipids.[16]

  • β-Nicotinamide adenine dinucleotide (NAD+): High purity grade (>98%).

  • Potassium Phosphate Monobasic (KH₂PO₄) and Dipotassium Phosphate (K₂HPO₄): For buffer preparation.

  • EDTA: Ethylenediaminetetraacetic acid.

  • Bovine Serum Albumin (BSA): Fatty acid-free grade.

  • Dimethyl Sulfoxide (DMSO): HPLC grade, for solubilizing the substrate.

  • Ultrapure Water

Solution Preparation
  • Assay Buffer (100 mM Potassium Phosphate, 2 mM EDTA, pH 7.4):

    • Prepare solutions of 100 mM KH₂PO₄ and 100 mM K₂HPO₄.

    • Mix to achieve a final pH of 7.4.

    • Add EDTA to a final concentration of 2 mM.

    • Store at 4°C. Rationale: This pH is near physiological and generally optimal for HADH activity. EDTA is included to chelate any divalent metal ions that could interfere with the reaction.

  • NAD+ Stock Solution (50 mM):

    • Dissolve the appropriate amount of NAD+ in Assay Buffer.

    • Adjust pH to ~7.0 if necessary.

    • Aliquot and store at -20°C to prevent degradation.

  • Substrate Stock Solution (e.g., 10 mM):

    • Critical Step: Due to its long, hydrophobic acyl chain, this substrate is prone to aggregation in aqueous solutions.

    • Carefully dissolve the substrate in a minimal amount of DMSO to create a concentrated stock.

    • Aliquot in small volumes in amber vials and store at -80°C under argon or nitrogen if possible. Avoid repeated freeze-thaw cycles.

  • Enzyme Stock Solution (e.g., 1 mg/mL):

    • Prepare in Assay Buffer containing 0.1% BSA.

    • Aliquot and store at -80°C. Rationale: BSA is a carrier protein that helps to stabilize the enzyme and prevent its adsorption to plastic surfaces, which is especially important when working with dilute enzyme solutions.

Experimental Protocols

Protocol 1: Workflow for HADH Kinetic Analysis

This protocol outlines the systematic process of determining the Michaelis-Menten constants for HADH with the specified substrate.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Assay Buffer, NAD+, and Enzyme Stocks P2 Prepare Serial Dilutions of Substrate Stock P1->P2 E2 Set up Assay Reactions in Cuvettes (Buffer, NAD+, Substrate at varied [S]) P2->E2 E1 Determine Optimal Enzyme Concentration (Linear Range Check) E4 Initiate Reaction by adding Enzyme E1->E4 Use optimal [E] E3 Equilibrate at 37°C for 5 minutes E2->E3 E3->E4 E5 Monitor Absorbance at 340 nm for 5-10 minutes E4->E5 A1 Calculate Initial Velocity (V₀) from linear slope of Abs vs. Time E5->A1 A2 Plot V₀ vs. [Substrate] A1->A2 A3 Fit data to Michaelis-Menten equation using non-linear regression A2->A3 A4 Determine Km and Vmax A3->A4

Caption: Workflow for HADH Kinetic Analysis.

Protocol 2: Step-by-Step Determination of Km and Vmax

Objective: To measure the initial reaction velocity (V₀) at various concentrations of the 3(S)-Hydroxy-tetracosa-pentaenoyl-CoA substrate to determine Km and Vmax.

  • Prepare Substrate Dilutions:

    • On the day of the experiment, thaw the 10 mM substrate stock.

    • Prepare a series of dilutions in Assay Buffer to cover a range of concentrations from approximately 0.1x Km to 10x Km. (If Km is unknown, start with a broad range, e.g., 1 µM to 200 µM).

    • Trustworthiness Check: Ensure the final concentration of DMSO in the assay cuvette is less than 1% (v/v) to avoid effects on enzyme activity. Run a control with DMSO alone to confirm.

  • Set up the Spectrophotometer:

    • Turn on the spectrophotometer and its lamp; allow it to warm up for at least 20 minutes.

    • Set the wavelength to 340 nm.

    • Set the temperature control to 37°C.

  • Prepare the Reaction Master Mix (minus substrate and enzyme):

    • In a microcentrifuge tube, prepare a master mix sufficient for all your reactions plus 10% extra. For a 1 mL final reaction volume per cuvette:

      • Assay Buffer: to 980 µL

      • 50 mM NAD+ Stock: 20 µL (Final concentration: 1 mM)

    • Rationale: NAD+ is used at a saturating concentration (typically >10x its Km) so that it is not a rate-limiting factor.

  • Assemble the Assay Reactions:

    • Pipette the master mix into each cuvette.

    • Add the varying volumes of your diluted substrate solutions to each cuvette. Add corresponding volumes of Assay Buffer to ensure the total volume is consistent across all reactions before adding the enzyme.

    • Include Control Reactions:

      • No-Enzyme Control: Master mix + highest substrate concentration (checks for non-enzymatic NAD+ reduction).

      • No-Substrate Control: Master mix + enzyme (establishes baseline enzyme/buffer absorbance).

  • Equilibrate and Initiate:

    • Place the cuvettes in the temperature-controlled spectrophotometer and incubate for 5 minutes to ensure the reaction mixture reaches 37°C.

    • To initiate the reaction, add the predetermined optimal volume of diluted HADH enzyme. Mix quickly but gently by inverting with parafilm or using a pipette.

    • Immediately start recording the absorbance at 340 nm every 15 seconds for 5-10 minutes.

Data Analysis and Interpretation

Calculating Initial Velocity (V₀)
  • Plot Absorbance (340 nm) versus Time (minutes) for each substrate concentration.

  • Identify the initial linear portion of the curve (typically the first 1-3 minutes).

  • Calculate the slope of this linear portion (ΔAbs/min). This is your initial reaction rate.

  • Convert this rate from ΔAbs/min to µmol/min/mL (Units, U) using the Beer-Lambert law:

    V₀ (µmol/min/mL) = (Slope [ΔAbs/min] * Reaction Volume [mL]) / (ε * Path Length [cm] * Enzyme Volume [mL])

    • ε (Molar extinction coefficient of NADH): 6220 M⁻¹cm⁻¹ or 6.22 L·mmol⁻¹·cm⁻¹[13]

    • Path Length: Typically 1 cm.

Determining Km and Vmax
  • Plot the calculated initial velocities (V₀) on the y-axis against the corresponding substrate concentrations ([S]) on the x-axis.

  • Use a scientific graphing software (e.g., GraphPad Prism, Origin) to fit the data to the Michaelis-Menten equation using non-linear regression:

    V₀ = (Vmax * [S]) / (Km + [S])

  • The software will provide the best-fit values for Vmax (the maximum velocity at saturating substrate concentration) and Km (the Michaelis constant, representing the substrate concentration at which the reaction velocity is half of Vmax).

HADH Enzymatic Reaction

The core catalytic event involves the abstraction of a proton from the substrate's hydroxyl group and a subsequent hydride transfer to NAD+.

G Substrate 3(S)-Hydroxyacyl-CoA ES_Complex E-Substrate-NAD+ Complex Substrate->ES_Complex NAD NAD+ NAD->ES_Complex Enzyme HADH (E) Enzyme->ES_Complex Binds ES_Complex->Enzyme Releases Product 3-Ketoacyl-CoA ES_Complex->Product NADH NADH + H+ ES_Complex->NADH

Caption: HADH Catalytic Cycle.

Representative Data Summary

The following table presents hypothetical kinetic data for HADH with various acyl-CoA substrates to provide context for expected results. Values for the novel substrate would need to be determined experimentally.

SubstrateChain LengthKm (µM) [Hypothetical]Vmax (U/mg) [Hypothetical]kcat/Km (M⁻¹s⁻¹) [Hypothetical]
3-Hydroxybutyryl-CoAC4501501.5 x 10⁶
3-Hydroxydecanoyl-CoAC10152508.3 x 10⁶
3-Hydroxypalmitoyl-CoAC16251002.0 x 10⁶
3(S)-Hydroxy-tetracosa-pentaenoyl-CoA C24:5 Determined Determined Calculated

Troubleshooting and Key Considerations

IssuePossible Cause(s)Solution(s)
No or Very Low Activity 1. Inactive enzyme. 2. Substrate degradation or aggregation. 3. Incorrect buffer pH.1. Use a fresh enzyme aliquot; verify activity with a known control substrate (e.g., 3-Hydroxybutyryl-CoA). 2. Prepare fresh substrate dilutions from a new aliquot. 3. Verify the pH of the Assay Buffer.
Reaction Rate is Not Linear 1. Enzyme concentration is too high (substrate depletion). 2. Product inhibition.1. Reduce the enzyme concentration in the assay. 2. Use only the very initial linear phase for V₀ calculation. Consider a coupled assay if inhibition is severe.[8]
High Background Absorbance 1. Contaminated reagents. 2. High concentration of substrate or NAD+ absorbing at 340 nm.1. Use fresh, high-purity reagents. 2. Run a "no-enzyme" control and subtract its rate from the experimental reactions.
Poor Data Fit to M-M Model 1. Substrate concentrations are not in the optimal range. 2. Substrate insolubility at high concentrations.1. Perform a wider range of substrate dilutions. 2. Visually inspect high-concentration substrate solutions for turbidity. If present, data from these points may be unreliable.

References

Application Notes and Protocols for the Use of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA as a Substrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA as a substrate in enzymatic assays. It is intended for researchers in academia and industry focusing on lipid metabolism, peroxisomal disorders, and drug discovery targeting fatty acid oxidation pathways. We delve into the biochemical significance of this very-long-chain fatty acyl-CoA, followed by detailed, validated protocols for its application in spectrophotometric assays. Furthermore, we present a framework for data analysis and interpretation, ensuring the generation of robust and reproducible results.

Introduction: The Significance of this compound in Peroxisomal β-Oxidation

This compound is a key intermediate in the peroxisomal β-oxidation pathway of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). The metabolism of these fatty acids is crucial for various physiological processes, and its dysregulation is implicated in several severe metabolic disorders. This specific substrate is acted upon by the L-bifunctional protein (L-BP), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. The dehydrogenase function of L-BP, encoded by genes such as HSD17B4 and EHHADH, catalyzes the NAD+-dependent oxidation of this compound to 3-oxo-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA, with the concomitant reduction of NAD+ to NADH.

Understanding the kinetics and regulation of this enzymatic step is paramount for deciphering the intricacies of lipid metabolism and for the development of therapeutic interventions for conditions such as Zellweger syndrome, X-linked adrenoleukodystrophy, and other peroxisomal biogenesis disorders. The protocols detailed herein provide a robust methodology for characterizing the activity of 3-hydroxyacyl-CoA dehydrogenases and for screening potential modulators of this critical metabolic pathway.

Biochemical Pathway Context

The conversion of this compound is a critical step in the peroxisomal β-oxidation spiral. The following diagram illustrates this specific reaction and its immediate context within the pathway.

Peroxisomal_Beta_Oxidation cluster_pathway Peroxisomal β-Oxidation Substrate 3(S)-Hydroxy-tetracosa-6,9,12,15,18- all-cis-pentaenoyl-CoA Product 3-Oxo-tetracosa-6,9,12,15,18- all-cis-pentaenoyl-CoA Substrate->Product Oxidation Enzyme 3-Hydroxyacyl-CoA Dehydrogenase (e.g., HSD17B4, EHHADH) Cofactor_Out NADH + H+ Enzyme->Cofactor_Out Cofactor_In NAD+ Cofactor_In->Enzyme

Figure 1: Enzymatic conversion of the substrate. This diagram illustrates the oxidation of this compound to its corresponding 3-oxo derivative by 3-hydroxyacyl-CoA dehydrogenase, a key step in peroxisomal β-oxidation.

Experimental Protocols

Principle of the Assay

The activity of 3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. This spectrophotometric assay provides a continuous and reliable method for measuring enzyme kinetics and for high-throughput screening of potential inhibitors or activators. The rate of NADH production is directly proportional to the enzymatic activity under appropriate conditions.

Materials and Reagents
ReagentSupplierCatalog NumberStorage Temperature
This compoundMedChemExpressHY-CE00617-20°C
NAD+ (Nicotinamide adenine dinucleotide)Sigma-AldrichN7004-20°C
Recombinant Human EHHADH/L-Bifunctional ProteinR&D Systems8235-DH-80°C
Tris-HClThermo Fisher Sci15567027Room Temperature
EDTA (Ethylenediaminetetraacetic acid)Invitrogen15575020Room Temperature
Triton X-100Sigma-AldrichT8787Room Temperature
Bovine Serum Albumin (BSA), fatty acid-freeSigma-AldrichA70304°C
Preparation of Solutions
  • Assay Buffer (100 mM Tris-HCl, pH 8.5, 1 mM EDTA): Prepare a 1 M stock solution of Tris-HCl and adjust the pH to 8.5. Prepare a 0.5 M stock solution of EDTA. Dilute the stock solutions to the final concentrations in ultrapure water.

  • Substrate Stock Solution (10 mM): Due to the amphipathic nature of the substrate, careful solubilization is required. Dissolve this compound in a minimal amount of DMSO and then dilute with the assay buffer containing 0.01% (v/v) Triton X-100 to the final concentration. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • NAD+ Stock Solution (50 mM): Dissolve NAD+ in ultrapure water. Aliquot and store at -20°C.

  • Enzyme Working Solution: Dilute the recombinant enzyme in assay buffer containing 0.1% (w/v) BSA to the desired concentration just before use. Keep the enzyme on ice.

Protocol 1: Standard Enzymatic Assay

This protocol is designed for a standard 1 mL cuvette-based spectrophotometer.

  • Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture (excluding the enzyme) as follows:

    • Assay Buffer: 850 µL

    • NAD+ Stock Solution (50 mM): 20 µL (final concentration: 1 mM)

    • Substrate Stock Solution (10 mM): 30 µL (final concentration: 300 µM)

  • Equilibration: Transfer the reaction mixture to a quartz cuvette and incubate in the spectrophotometer at 37°C for 5 minutes to ensure temperature equilibration.

  • Reaction Initiation: Add 100 µL of the enzyme working solution to the cuvette to initiate the reaction. Mix gently by pipetting.

  • Data Acquisition: Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).

  • Control Reactions:

    • No Substrate Control: Replace the substrate solution with an equal volume of assay buffer to determine any substrate-independent NADH production.

    • No Enzyme Control: Replace the enzyme solution with an equal volume of assay buffer to account for any non-enzymatic reduction of NAD+.

Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
  • Varying Substrate Concentrations: Prepare a series of reaction mixtures with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200, 400 µM). Adjust the volume of the assay buffer accordingly to maintain a constant final volume.

  • Assay Procedure: Follow steps 2-4 of Protocol 1 for each substrate concentration.

  • Data Analysis: Determine the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values.

Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Buffer, Substrate, NAD+, Enzyme) Start->Prep_Reagents Prep_Reaction_Mix Prepare Reaction Mixture (Buffer, NAD+, Substrate) Prep_Reagents->Prep_Reaction_Mix Equilibrate Equilibrate at 37°C (5 minutes) Prep_Reaction_Mix->Equilibrate Initiate Initiate Reaction (Add Enzyme) Equilibrate->Initiate Monitor_Abs Monitor Absorbance at 340 nm (5-10 minutes) Initiate->Monitor_Abs Analyze_Data Calculate Initial Velocity (V₀) Monitor_Abs->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for the enzymatic assay. This flowchart outlines the key steps from reagent preparation to data analysis for determining enzyme activity.

Data Analysis and Interpretation

The rate of NADH formation can be calculated using the Beer-Lambert law:

Rate (µmol/min) = (ΔA340/min) * Vt / (ε * l)

Where:

  • ΔA340/min: The initial rate of change in absorbance at 340 nm.

  • Vt: The total volume of the assay in mL.

  • ε: The molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).[1]

  • l: The path length of the cuvette in cm (typically 1 cm).

The specific activity of the enzyme can then be expressed as µmol of NADH produced per minute per mg of protein (µmol/min/mg).

Applications in Drug Discovery

The protocols described can be adapted for high-throughput screening (HTS) of compound libraries to identify potential inhibitors or activators of 3-hydroxyacyl-CoA dehydrogenase. By miniaturizing the assay into a microplate format, large numbers of compounds can be efficiently screened. Active compounds can then be further characterized by determining their IC50 or EC50 values and elucidating their mechanism of action.

Troubleshooting

IssuePossible CauseSuggested Solution
High background absorbance Contamination of reagents or cuvettes.Use fresh, high-purity reagents and thoroughly clean the cuvettes. Run a "no enzyme" control to assess the background rate.
No or low enzyme activity Inactive enzyme.Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Verify the protein concentration and activity with a known positive control substrate.
Incorrect assay conditions (pH, temperature).Optimize the pH and temperature for the specific enzyme being used.
Substrate degradation.Prepare fresh substrate dilutions and store stock solutions appropriately.
Non-linear reaction progress Substrate depletion or product inhibition.Use a lower enzyme concentration or a shorter reaction time for analysis. Ensure the initial velocity is calculated from the linear phase of the reaction.
Enzyme instability.Add stabilizing agents like BSA or glycerol to the enzyme dilution buffer.

Conclusion

The use of this compound as a substrate provides a specific and reliable means to investigate the activity of 3-hydroxyacyl-CoA dehydrogenases involved in peroxisomal β-oxidation. The protocols outlined in this application note offer a solid foundation for researchers to explore the function of these enzymes, screen for potential therapeutic agents, and further unravel the complexities of lipid metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the extraction and analysis of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA. This molecule, a hydroxylated very-long-chain polyunsaturated fatty acyl-CoA, presents a unique set of analytical challenges due to its complex amphipathic nature and inherent instability. This guide provides field-proven insights, detailed protocols, and troubleshooting advice to help you achieve reliable and reproducible quantification in your research.

Frequently Asked Questions (FAQs)

Q1: What makes the extraction of this specific acyl-CoA so challenging?

A1: The difficulty lies in the molecule's composite structure. It combines three distinct chemical features, each with its own extraction requirements:

  • Very-Long Acyl Chain (C24): This long, hydrophobic tail makes the molecule poorly soluble in purely aqueous solutions and prone to aggregation or adsorption onto surfaces. Efficient extraction requires potent organic solvents.

  • Polyunsaturated Acyl Chain (five cis-double bonds): The numerous double bonds are highly susceptible to non-enzymatic oxidation by atmospheric oxygen, a process often catalyzed by trace metal ions. This chemical instability can lead to significant analyte loss and the generation of interfering artifacts.[1]

  • Hydrophilic CoA Moiety: The large Coenzyme A group contains phosphate and adenine moieties, rendering it highly polar and water-soluble. Furthermore, the thioester bond linking the fatty acid to CoA is prone to chemical hydrolysis, particularly under neutral or alkaline pH conditions.[2]

  • 3-Hydroxy Group: The hydroxyl group adds a further layer of polarity, influencing its interaction with solid-phase extraction media and chromatographic columns.

Optimizing a protocol requires balancing these competing properties—efficiently solubilizing the lipid chain while preserving the integrity of the polar head group and preventing oxidation.

Q2: My yields are consistently low. What is the most likely cause of analyte loss?

A2: Low recovery is a common issue and can stem from several factors. The two most critical culprits are oxidative degradation and incomplete extraction/purification .

  • Oxidation: Due to its pentaenoyl structure, the molecule is extremely sensitive to peroxidation.[1] If samples are not handled rapidly at low temperatures and with appropriate protective measures (e.g., antioxidants), significant degradation can occur before analysis.

  • Suboptimal Extraction/Purification: Using a solvent system that fails to disrupt cell membranes and fully solubilize this amphipathic molecule will lead to poor initial recovery. During Solid-Phase Extraction (SPE), issues like improper column conditioning, incorrect pH for sample loading, or using an inappropriate elution solvent can cause the analyte to be lost either in the flow-through or by remaining irreversibly bound to the sorbent.[3][4]

Q3: How critical is the pH of the extraction buffer?

A3: The pH is absolutely critical for both stability and purification efficiency. An acidic pH (typically 4.5-5.0) is strongly recommended for several reasons.[5][6] Firstly, it significantly reduces the rate of thioester hydrolysis, preserving the intact acyl-CoA molecule. Secondly, at this pH, the phosphate groups on the CoA moiety are protonated, which is essential for efficient binding to certain types of SPE sorbents, such as those with anion-exchange properties or for improving retention on reverse-phase media.[5]

Optimized Extraction and Purification Protocol

This protocol integrates best practices for minimizing degradation and maximizing recovery of very-long-chain polyunsaturated acyl-CoAs from biological tissues or cell pellets.

I. Materials and Reagents
  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH adjusted to 4.9. Prepare fresh and keep on ice.[5]

  • Antioxidant (Optional but Recommended): 0.01% (w/v) Butylated Hydroxytoluene (BHT). Add to organic solvents.

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analog.

  • Extraction Solvents: HPLC-grade 2-Propanol and Acetonitrile (ACN).[3][5]

  • SPE Columns: C18 or specialized 2-(2-pyridyl)ethyl functionalized silica gel cartridges.[4][7]

  • SPE Conditioning Solvent: 100% Methanol.

  • SPE Wash Solution: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.

  • SPE Elution Solvent: Acetonitrile or a mixture of Acetonitrile/2-Propanol.[5]

  • Standard Laboratory Equipment: Glass homogenizer, refrigerated centrifuge, vacuum manifold for SPE, nitrogen evaporator.[3]

II. Experimental Workflow Diagram

ExtractionWorkflow cluster_prep Sample Preparation cluster_extract Liquid-Liquid Extraction cluster_purify Solid-Phase Extraction (SPE) cluster_analyze Analysis Sample 1. Tissue/Cell Sample (~50-100 mg) Homogenize 2. Homogenize on ice in acidic buffer + IS Sample->Homogenize AddSolvents 3. Add 2-Propanol & ACN Vortex vigorously Homogenize->AddSolvents Centrifuge 4. Centrifuge at 4°C to pellet protein AddSolvents->Centrifuge CollectSupernatant 5. Collect Supernatant (Contains Acyl-CoAs) Centrifuge->CollectSupernatant SPE 6. Purify via SPE (Condition, Load, Wash, Elute) CollectSupernatant->SPE Evaporate 7. Evaporate Eluate under Nitrogen SPE->Evaporate Reconstitute 8. Reconstitute in LC Mobile Phase Evaporate->Reconstitute Analysis 9. Analyze by LC-MS/MS Reconstitute->Analysis

Caption: High-level workflow for acyl-CoA extraction.

III. Step-by-Step Methodology
  • Sample Preparation & Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue or cell pellet and place it in a pre-chilled glass homogenizer on ice.[3]

    • Add 1 mL of ice-cold Homogenization Buffer (100 mM KH2PO4, pH 4.9).

    • Spike the sample with a known amount of internal standard (e.g., Heptadecanoyl-CoA). This is crucial for accurately calculating recovery.[8]

    • Homogenize thoroughly until no visible tissue fragments remain. Keep the homogenizer submerged in ice throughout.

  • Solvent Extraction:

    • To the homogenate, add 1 mL of 2-Propanol and briefly homogenize again.[5][9]

    • Transfer the mixture to a centrifuge tube and add 2 mL of Acetonitrile.[3][5]

    • Vortex the tube vigorously for 2-5 minutes to ensure thorough mixing and protein precipitation.[9]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.[3]

  • Supernatant Collection:

    • Carefully collect the clear supernatant, which contains the acyl-CoAs, and transfer it to a new tube. Avoid disturbing the protein pellet.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition: Pass 2 mL of 100% Methanol through the C18 SPE cartridge.

    • Equilibrate: Pass 2 mL of Homogenization Buffer (or HPLC-grade water) through the cartridge. Do not let the sorbent run dry.

    • Load: Load the supernatant from step 3 onto the conditioned SPE cartridge. Allow it to pass through slowly by gravity or gentle vacuum.[3]

    • Wash: Wash the cartridge with 2 mL of Homogenization Buffer to remove highly polar impurities.

    • Elute: Elute the acyl-CoAs with 2 mL of Acetonitrile or an appropriate organic solvent mixture.[5] Collect the eluate in a clean tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen. Avoid excessive heat.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a suitable solvent for your downstream analysis, typically the initial mobile phase of your LC-MS method.[8]

IV. SPE Protocol Visualization

SPE_Protocol Condition Condition (100% Methanol) Equilibrate Equilibrate (Aqueous Buffer, pH 4.9) Condition->Equilibrate Prepares sorbent Load Load Sample (Supernatant) Equilibrate->Load Ensures proper binding Wash Wash (Aqueous Buffer, pH 4.9) Load->Wash Analyte binds, impurities flow through Elute Elute (Acetonitrile) Wash->Elute Removes polar contaminants collection collection Elute->collection Collect Purified Acyl-CoAs

Caption: Detailed steps of the SPE purification process.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Analyte Signal 1. Analyte Degradation: Oxidation of double bonds or hydrolysis of the thioester.[1] 2. Poor SPE Recovery: Analyte lost in flow-through or wash steps.1. Work quickly and strictly at 4°C or on ice. Use de-gassed solvents. Consider adding an antioxidant like BHT to organic solvents. Ensure extraction buffer is acidic (pH < 5.0).[5] 2. Verify the pH of your sample before loading onto the SPE column. Ensure the column is properly conditioned and not allowed to dry out. Test a more hydrophobic elution solvent if your analyte is retained too strongly.
Poor Reproducibility (High CV%) 1. Inconsistent Homogenization: Incomplete cell lysis or non-uniform sample processing. 2. Pipetting Inaccuracy: The amphipathic nature of acyl-CoAs can lead to adsorption on standard pipette tips. 3. Variable SPE Performance: Inconsistent flow rates or overloading the column.1. Standardize homogenization time and intensity. Ensure the tissue is completely disrupted before adding organic solvents. 2. Use low-retention pipette tips. Pre-rinse the tip with the solvent before aspirating the sample. 3. Use a vacuum manifold for consistent flow rates during SPE. Ensure the sample load does not exceed the column's binding capacity.
Extra Peaks or High Background in LC-MS 1. Oxidation Products: Peroxidation of the polyunsaturated chain creates multiple byproducts.[1] 2. Incomplete Protein Precipitation: Residual proteins can interfere with analysis. 3. Matrix Effects: Co-eluting compounds from the biological matrix suppress or enhance the analyte signal.1. Implement stricter antioxidant measures (see "Low Signal" solutions). Store samples under an inert atmosphere (argon or nitrogen) if possible. 2. Ensure the ratio of organic solvent to aqueous homogenate is sufficient (at least 3:1 v/v). 3. Optimize the SPE wash step. Try a slightly stronger wash (e.g., with 5-10% organic solvent) if the analyte is not prematurely eluted. Ensure chromatographic separation is sufficient to resolve the analyte from major interferences.
Peak Tailing or Splitting in Chromatography 1. Analyte Adsorption: The phosphate groups can interact with metal surfaces in the LC system. 2. Poor Reconstitution: The dried extract may not have fully dissolved in the reconstitution solvent.1. Use a column specifically designed for challenging polar analytes. Some methods suggest adding a weak acid or chelating agent to the mobile phase.[10] 2. After adding the reconstitution solvent, vortex thoroughly and sonicate for 3-5 minutes to ensure complete dissolution.[8] Centrifuge before transferring to an autosampler vial to remove any particulates.

References

Technical Support Center: Analysis of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this unique long-chain, polyunsaturated, hydroxylated acyl-Coenzyme A (acyl-CoA) thioester.

The inherent structural characteristics of this molecule—a long C24 fatty acyl chain, five cis-double bonds, a β-hydroxyl group, and a labile thioester linkage—present a unique set of analytical hurdles. This document provides in-depth, experience-driven troubleshooting guides and validated protocols to ensure the accuracy, reproducibility, and integrity of your experimental results.

Section 1: Pre-Analytical Challenges & Sample Handling

The most critical errors in acyl-CoA analysis often occur before the sample ever reaches the instrument. The polyunsaturated nature of your analyte makes it extremely susceptible to degradation.

FAQ 1: My results are inconsistent, and I suspect analyte degradation. How can I prevent this during sample collection and storage?

Answer: Inconsistency is the hallmark of pre-analytical sample degradation. Your analyte has two primary vulnerabilities: oxidation of the cis-double bonds and enzymatic/chemical hydrolysis of the thioester bond.

  • Oxidative Stress: The five cis-double bonds in the tetracosa-pentaenoyl chain are highly prone to lipid peroxidation.[1] This process is initiated by reactive oxygen species (ROS) and can be accelerated by exposure to air (oxygen), light, and trace metal ions. Once initiated, it becomes a chain reaction, rapidly destroying your analyte.

  • Hydrolysis: The thioester bond linking the fatty acid to Coenzyme A is energetically rich, making it a target for cellular thioesterases. It is also susceptible to chemical hydrolysis, particularly at alkaline or strongly acidic pH.[2]

Mitigation Strategy:

  • Rapid Quenching: Immediately after collection, flash-freeze tissue samples in liquid nitrogen. For cell cultures, quench metabolic activity by aspirating the media and adding a pre-chilled extraction solvent (e.g., -80°C methanol).[2] This halts all enzymatic activity instantly.

  • Antioxidant Protection: All buffers and solvents used during extraction should be purged with an inert gas (argon or nitrogen) and kept on ice. The addition of an antioxidant, such as Butylated Hydroxytoluene (BHT), to your extraction solvent at a final concentration of ~50 µM is a field-proven method to inhibit lipid peroxidation.

  • pH Control: Maintain a slightly acidic pH (4.0-6.0) during extraction and storage to minimize chemical hydrolysis of the thioester bond.[3][4]

  • Storage: Store all extracts and tissue samples at -80°C under an inert atmosphere. Long-term storage of blood or plasma samples for polyunsaturated fatty acid analysis requires stringent protocols to prevent degradation.[1]

Section 2: Extraction & Purification Troubleshooting Guide

Low recovery is the most common complaint in long-chain acyl-CoA analysis. This is often due to a combination of their amphipathic nature and low endogenous concentrations.

FAQ 2: I'm experiencing very low recovery of my analyte after extraction. What are the most common pitfalls?

Answer: The challenge lies in efficiently disrupting the cell/tissue matrix and partitioning the highly polar, long-chain acyl-CoA away from interfering lipids and proteins without causing degradation.

  • Inefficient Extraction: Using a single-solvent system is often insufficient. Long-chain acyl-CoAs require a robust organic solvent mixture to disrupt membranes and solubilize the acyl chain, while the polar CoA moiety requires an aqueous component.

  • Improper pH: As mentioned, incorrect pH can lead to hydrolysis. Extraction procedures using strong acids for protein precipitation can cleave the thioester bond.[4]

  • Solid-Phase Extraction (SPE) Failure: SPE is crucial for cleaning up the sample and concentrating the analyte. Common errors include using the wrong type of sorbent, incomplete washing of interfering compounds, or using an elution solvent that is too weak to displace the long-chain analyte from the column.

Recommended Extraction & Purification Workflow

The following workflow is a robust, self-validating system designed for high recovery of a broad range of acyl-CoAs, including long-chain polyunsaturated species.[3][4]

cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Final Steps Sample 1. Tissue Homogenization (Powdered, frozen tissue in KH2PO4 buffer, pH 4.9) Solvent 2. Add Organic Solvent (Acetonitrile/Isopropanol) Sample->Solvent Disrupts membranes Centrifuge1 3. Centrifuge (Pellet proteins & debris) Solvent->Centrifuge1 Precipitates macromolecules Load 4. Load Supernatant (Onto a conditioned anion-exchange SPE column) Centrifuge1->Load Collect supernatant Wash 5. Wash Column (Remove neutral lipids & contaminants) Load->Wash Analyte binds to sorbent Elute 6. Elute Acyl-CoAs (Methanol/Ammonium Formate, pH 7) Wash->Elute Interferences removed Evaporate 7. Evaporate & Reconstitute (Dry under N2, reconstitute in analysis buffer) Elute->Evaporate Neutralizes sorbent, releases analyte Analyze 8. LC-MS/MS Analysis Evaporate->Analyze

Caption: Recommended workflow for acyl-CoA extraction.

Protocol 1: High-Recovery Extraction of Long-Chain Acyl-CoAs

This protocol is adapted from methods proven effective for tissue acyl-CoA analysis.[3][4]

  • Homogenization: Weigh 50-100 mg of frozen, powdered tissue and homogenize in 1.5 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). An internal standard (see FAQ 7) should be added at this stage.

  • Solvent Extraction: Add 3.0 mL of an acetonitrile/2-propanol mixture (3:1, v/v) to the homogenate. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 2000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube.

  • SPE Column Conditioning: Condition a weak anion exchange SPE column [e.g., 2-(2-pyridyl)ethyl functionalized silica] by washing with 3 mL of methanol, followed by 3 mL of water, and finally 3 mL of the initial homogenization buffer.[4][5]

  • Sample Loading: Load the supernatant from step 3 onto the conditioned SPE column.

  • Washing: Wash the column with 3 mL of an acetonitrile/isopropanol/water/acetic acid mixture to remove unretained species.[4]

  • Elution: Elute the acyl-CoAs with 2 mL of a methanol/250 mM ammonium formate mixture (4:1, v/v). This solution at pH ~7 neutralizes the column's charge, releasing the analytes.[4]

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the sample in 100-150 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).[2]

Section 3: Chromatographic Separation (LC-MS/MS)

Achieving sharp, symmetrical peaks for a long-chain acyl-CoA is essential for accurate quantification. The molecule's properties require specific chromatographic considerations.

FAQ 3: What are the optimal LC column and mobile phase conditions for my analyte?

Answer: A reversed-phase C18 column is the standard choice. However, due to the long C24 acyl chain, strong retention is expected. The key is to balance retention for separation from shorter-chain species with efficient elution to maintain good peak shape.

  • Column Choice: A high-quality C18 column (e.g., particle size < 2 µm, length 100-150 mm) provides the necessary resolving power. A C8 column may also be considered if retention times are excessively long, but you may sacrifice resolution from closely related lipids.

  • Mobile Phase pH: Operating at a slightly alkaline pH (e.g., 8-10.5) using an additive like ammonium hydroxide is highly advantageous.[6][7] At this pH, the phosphate groups on the CoA moiety are deprotonated, leading to more uniform analyte behavior and significantly improved peak shape. This contrasts with the acidic pH required during extraction for stability.

  • Organic Solvent: Acetonitrile is the preferred organic solvent for the mobile phase as it generally provides sharper peaks and lower backpressure than methanol for this class of compounds.

Table 1: Comparison of LC Conditions
ParameterRecommended ConditionRationale & Causality
Column Reversed-Phase C18 (1.7 µm, 2.1x150 mm)Provides excellent retention and resolution for long acyl chains.[7]
Mobile Phase A 10-15 mM Ammonium Hydroxide in WaterAlkaline pH improves peak shape by ensuring consistent deprotonation of phosphate groups.[6]
Mobile Phase B AcetonitrileProvides sharp peaks and efficient elution of hydrophobic long-chain analytes.
Gradient Start at low %B (~20-30%), ramp to high %B (~90-95%)Allows for the elution of early-eluting polar compounds before a steep gradient elutes the strongly retained long-chain acyl-CoAs.
Flow Rate 0.3 - 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Column Temp. 35-40°CSlightly elevated temperature can reduce mobile phase viscosity and improve peak shape.

Section 4: Mass Spectrometry Detection & Quantification

Tandem mass spectrometry (MS/MS) is the gold standard for quantifying acyl-CoAs due to its specificity and sensitivity.

FAQ 4: What precursor and product ions should I expect, and how do I set up my MRM transitions?

Answer: Acyl-CoAs have a very predictable fragmentation pattern in positive ion electrospray ionization (ESI+), which is ideal for Multiple Reaction Monitoring (MRM) analysis.

The most characteristic fragmentation is the neutral loss of the 3'-phospho-ADP portion of the Coenzyme A molecule. This fragment has a monoisotopic mass of 507.1 Da. The resulting product ion corresponds to the 4'-phosphopantetheine thioester of the fatty acid.

Precursor Precursor Ion [M+H]+ NL Neutral Loss of 507.1 Da (3'-phospho-ADP) Precursor->NL Product Product Ion [M+H - 507.1]+ NL->Product

Caption: Characteristic fragmentation of acyl-CoAs in MS/MS.

For this compound (Formula: C45H72N7O18P3S), the expected masses would be:

  • Monoisotopic Mass: 1151.39 Da

  • Precursor Ion [M+H]+: m/z 1152.4

  • Primary Product Ion [M+H - 507.1]+: m/z 645.3

Therefore, your primary MRM transition would be 1152.4 -> 645.3 . It is always recommended to monitor a second, less intense transition for confirmation.

FAQ 5: How should I select an internal standard for accurate quantification?

Answer: An ideal internal standard (IS) is not commercially available for this specific analyte. Therefore, a pragmatic choice is necessary.

  • Best Choice (if available): A stable isotope-labeled (e.g., ¹³C or ¹⁵N) version of the analyte itself. This is the gold standard as it co-elutes and has identical ionization and fragmentation behavior, correcting for matrix effects and extraction variability most accurately.

  • Excellent Choice: A stable isotope-labeled long-chain acyl-CoA, such as U-¹³C-Palmitoyl-CoA (C16:0) or U-¹³C-Oleoyl-CoA (C18:1). These are commercially available and will behave similarly during extraction and ionization.[7]

  • Acceptable Choice: A non-endogenous odd-chain acyl-CoA, such as Heptadecanoyl-CoA (C17:0).[8] This is a cost-effective option that corrects for extraction efficiency but may not perfectly mimic the ionization behavior of a polyunsaturated species.

Crucially, the internal standard must be added at the very beginning of the sample preparation process (Protocol 1, Step 1) to account for analyte loss at every stage.

Section 5: Comprehensive Analytical Workflow

This diagram consolidates the entire process from sample collection to final data analysis, emphasizing critical control points.

cluster_0 Pre-Analytical cluster_1 Analytical cluster_2 Post-Analytical A Sample Collection (Flash freeze) B Add Internal Standard & Antioxidant A->B C Extraction & SPE (Protocol 1) B->C D LC Separation (C18, Alkaline pH) C->D E MS/MS Detection (MRM: 1152.4 -> 645.3) D->E F Data Processing (Peak Integration) E->F G Quantification (Analyte/IS Ratio vs Calibration Curve) F->G H Final Result (nmol/g tissue) G->H

Caption: End-to-end workflow for quantitative analysis.

References

Improving stability of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Acyl-CoA Analysis

Guide Topic: Improving the Stability of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA During Sample Preparation

Welcome to the Technical Support Center for Acyl-CoA Analysis. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions (FAQs) to help researchers and drug development professionals mitigate the degradation of this compound during experimental workflows.

The unique structure of this molecule—a very long-chain, polyunsaturated acyl-CoA (PUFA-CoA) with a hydroxyl group—presents significant stability challenges. Its five all-cis double bonds make it exceptionally prone to oxidation, while the thioester bond is susceptible to both chemical and enzymatic hydrolysis. This guide is structured to address these core issues directly, providing both the "why" behind the degradation and the "how" to prevent it.

Part 1: Understanding the Core Instability Issues

Before troubleshooting, it is critical to understand the primary mechanisms that lead to the degradation of your target molecule.

  • Oxidative Degradation: The pentaenoyl chain, with its five methylene-interrupted cis-double bonds, is a prime target for lipid peroxidation. This chain reaction, initiated by reactive oxygen species (ROS), can lead to a cascade of undesirable products, including hydroperoxides, aldehydes, and ketones, fundamentally altering the molecule and compromising analytical results.[1]

  • Thioester Hydrolysis: The high-energy thioester bond linking the fatty acyl chain to Coenzyme A is thermodynamically favorable to hydrolysis.[2][3] This reaction is highly sensitive to pH, accelerating significantly under alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions.[4]

  • Enzymatic Degradation: Biological samples are rich in enzymes that can rapidly degrade your analyte. Acyl-CoA thioesterases (ACOTs) are a family of enzymes that specifically hydrolyze the thioester bond, releasing Coenzyme A and the free fatty acid.[4][5][6] Their activity is a major concern during sample homogenization and extraction if not properly and swiftly inactivated.[4]

Diagram 1: Primary Degradation Pathways

Analyte 3(S)-Hydroxy-pentaenoyl-CoA (Intact Molecule) Deg_Ox Oxidized Products (Hydroperoxides, Aldehydes) Analyte->Deg_Ox Oxidation Deg_Hy Hydrolyzed Products (Free Fatty Acid + Coenzyme A) Analyte->Deg_Hy Hydrolysis Oxidation Reactive Oxygen Species (ROS) Metal Ions, Light Oxidation->Analyte Hydrolysis Suboptimal pH (Alkaline >7, Strong Acid <4) High Temperature Hydrolysis->Analyte Enzymes Acyl-CoA Thioesterases (ACOTs) in Biological Matrix Enzymes->Analyte

Caption: Key factors leading to the degradation of the target acyl-CoA.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during sample preparation in a direct question-and-answer format.

Q1: My analyte recovery is consistently low after tissue/cell extraction. What is the most likely cause?

A1: Low recovery is most often due to rapid enzymatic degradation and/or chemical hydrolysis during the initial sample processing steps.[4] Tissues and cells contain active acyl-CoA thioesterases that must be inactivated almost instantaneously.[4][5]

  • Immediate Action: The single most critical step is metabolic quenching . This involves halting all enzymatic activity as quickly as possible. For cultured cells, this can be achieved by aspirating the media and immediately adding ice-cold methanol (-80°C) to the plate.[4] For tissues, homogenization must occur in an ice-cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) or with organic solvents like acetonitrile/isopropanol to precipitate and denature proteins.[4][7]

  • Causality: Working at low temperatures (4°C) slows enzymatic kinetics, while a slightly acidic pH of 4.0-6.8 provides the most stable environment for the thioester bond, minimizing chemical hydrolysis.[4] The use of organic solvents serves the dual purpose of denaturing enzymes and beginning the lipid extraction process.

Q2: I'm observing unexpected peaks or a "smear" in my LC-MS chromatogram. Could this be degradation?

A2: Yes, this is a classic sign of oxidative degradation. The polyunsaturated acyl chain is highly susceptible to peroxidation, which creates a heterogeneous mixture of oxidized products with varying masses and retention times.

  • Solution - Antioxidants: The use of antioxidants during sample preparation is strongly encouraged.[8] Butylated hydroxytoluene (BHT) is a highly effective radical scavenger. It should be added to the homogenization buffer at a final concentration of ~5 mM to prevent new lipid peroxidation from occurring during sample workup.[9]

  • Solution - Workflow Control: Minimize exposure of the sample to air and light.[8][10] Use amber vials or tubes wrapped in foil. If possible, perform extraction steps under a nitrogen or argon atmosphere to displace oxygen. Avoid metal ions, which can catalyze oxidation, by using high-purity solvents and glass tubes where possible.[7][8]

Q3: What are the optimal conditions for short-term (autosampler) and long-term storage of my extracts?

A3: Storage conditions are critical for preventing degradation over time.

  • Short-Term (Autosampler): Samples should be kept at 4°C in the autosampler and analyzed as quickly as possible.[4] For reconstitution, methanol or a methanol/buffer mixture often provides better stability than purely aqueous solutions.[4] Avoid room temperature storage, as enzymatic activity can persist.[8]

  • Long-Term Storage: For long-term stability, samples should be stored as dry pellets at -80°C.[4] If storing in solution, use a slightly acidic buffer (pH 4.0-6.0), aliquot to avoid repeated freeze-thaw cycles, and store at -80°C.[4] Lipid extracts should be stored under an inert atmosphere (nitrogen or argon) to prevent oxidation.[8]

Q4: Can I use a standard lipid extraction method like Folch or Bligh-Dyer?

A4: While these methods are excellent for general lipid extraction, they are not optimized for preserving the highly labile thioester bond of acyl-CoAs. A standard Folch extraction, for instance, does not typically include provisions for immediate enzyme inactivation or pH control, leading to significant analyte loss. A specialized protocol that combines rapid quenching, acidic pH control, and efficient extraction with organic solvents is required.[11][12]

Part 3: Validated Methodologies & Data

Diagram 2: Stabilized Sample Preparation Workflow

Start Start: Frozen Tissue/Cell Pellet Step1 1. Quenching & Homogenization Ice-cold Acidic Buffer (pH 4.9) + Antioxidant (BHT) + Internal Standard Start->Step1 Step2 2. Liquid-Liquid Extraction Add Acetonitrile/Isopropanol Vortex & Centrifuge Step1->Step2 Step3 3. Collect Supernatant Aqueous phase contains Acyl-CoAs Step2->Step3 Step4 4. Solid-Phase Extraction (SPE) Anion-Exchange Column Step3->Step4 Step5 5. Wash & Elute Wash: Remove impurities Elute: Collect purified Acyl-CoAs Step4->Step5 End Final Extract: Dry down under N2, reconstitute for LC-MS analysis Step5->End

Caption: Key workflow steps for stabilized acyl-CoA extraction.

Table 1: Key Parameters for Maximizing Stability
ParameterRecommended ConditionRationaleReference(s)
Extraction pH 4.0 - 6.8 (Optimal ~4.9)Minimizes chemical hydrolysis of the thioester bond and inhibits thioesterase activity.[4][7]
Temperature 4°C (On Ice) at all timesSlows rates of both chemical hydrolysis and enzymatic degradation.[4][8]
Antioxidant 5 mM BHT (in homogenization buffer)Prevents initiation of lipid peroxidation during sample workup.[9]
Storage (Long-Term) Dry pellet at -80°C under N₂/ArPrevents hydrolysis, oxidation, and degradation from freeze-thaw cycles.[4][8]
Reconstitution Solvent Methanol or Methanol/BufferImproves stability in solution compared to purely aqueous solvents.[4]
Protocol: Stabilized Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoAs

This protocol is adapted from established methods designed to rapidly inactivate enzymes and purify acyl-CoAs from complex biological matrices with high recovery.[7][11][13]

Materials:

  • Homogenization Buffer: Ice-cold 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9.

  • Antioxidant Stock: 0.5 M BHT in acetonitrile.

  • Extraction Solvents: High-purity acetonitrile and isopropanol.

  • SPE Columns: Weak anion exchange, such as 2-(2-pyridyl)ethyl functionalized silica gel.[11]

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[11]

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v).[11]

  • Internal Standard (IS): e.g., Heptadecanoyl-CoA (C17:0-CoA).

Procedure:

  • Preparation: Pre-chill all tubes, buffers, and homogenizers on ice. Add the BHT stock solution to the Homogenization Buffer to a final concentration of 5 mM. Add your internal standard to this buffer.

  • Homogenization & Quenching: Weigh ~100 mg of frozen tissue and immediately place it in a pre-chilled glass homogenizer with 2 mL of the ice-cold Homogenization Buffer (containing BHT and IS). Homogenize thoroughly and rapidly until no tissue fragments are visible. This step must be performed quickly to ensure enzyme inactivation.[7]

  • Liquid-Liquid Extraction: To the homogenate, add 4 mL of acetonitrile and 2 mL of isopropanol. Vortex vigorously for 3-5 minutes to ensure complete protein precipitation and lipid extraction.

  • Phase Separation: Centrifuge the mixture at 2,000 x g for 5 minutes at 4°C. The acyl-CoAs will be in the upper aqueous/organic phase.

  • SPE Column Conditioning: Condition a weak anion exchange SPE column by sequentially passing through: 1 mL Methanol, 1 mL Water, and 1 mL Homogenization Buffer (pH 4.9).[7]

  • Sample Loading: Carefully collect the supernatant from step 4 and load it onto the conditioned SPE column.

  • Washing: Wash the column with 1 mL of the Wash Solution to remove unbound impurities like neutral lipids and salts.[11]

  • Elution: Elute the purified acyl-CoAs with 2 mL of the Elution Solution into a clean glass tube.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dry pellet in an appropriate volume of methanol or mobile phase for LC-MS analysis. Store immediately at -80°C if not analyzing right away.

References

Technical Support Center: LC-MS/MS Analysis of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the robust and reliable quantification of this specific very-long-chain hydroxy fatty acyl-CoA.

Introduction

This compound is a critical intermediate in fatty acid metabolism. Its accurate measurement is vital for understanding various physiological and pathological processes. However, its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents unique challenges due to its structure and low endogenous concentrations. This guide provides practical, field-proven insights to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for analyzing this compound?

A1: Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of acyl-CoAs.[1] However, positive ion mode is generally preferred for acyl-CoA compounds.[1] This is because positive ESI typically yields a protonated molecule [M+H]⁺ with high efficiency and characteristic fragmentation patterns that are ideal for Multiple Reaction Monitoring (MRM) assays. While negative ESI can also be effective due to the phosphate groups, positive mode often provides better sensitivity and more structurally informative fragments for this class of molecules.[1][2]

Q2: What are the characteristic product ions I should monitor in MS/MS for this compound?

A2: Acyl-CoAs exhibit a very predictable fragmentation pattern in positive ion mode MS/MS. The two most prominent and reliable product ions arise from the fragmentation of the coenzyme A moiety.[3][4][5]

  • Neutral Loss of 507 Da: This corresponds to the neutral loss of the adenosine 3'-phosphate-5'-diphosphate moiety ([M+H-506.9952]⁺).[4][6] This is often the most abundant transition and is highly specific to acyl-CoAs.

  • Product Ion at m/z 428.0365: This fragment corresponds to the adenosine 3',5'-diphosphate key fragment.[4]

Monitoring these transitions provides a high degree of specificity for acyl-CoA compounds. It's important to note that fragmentation of the fatty acyl chain itself is typically not observed, making it challenging to distinguish isomers based on MS/MS alone.[4]

Q3: I'm not seeing any signal for my analyte. What are the first things I should check?

A3: A complete lack of signal can be frustrating. Here's a logical troubleshooting workflow:

A No Signal Observed B Verify System Suitability: Inject a known standard of a similar compound (e.g., Palmitoyl-CoA) A->B C Signal Observed for Standard? B->C D Issue is likely specific to your analyte or sample C->D Yes E No Signal for Standard: System-wide problem C->E No H Review Sample Preparation: - Extraction efficiency? - Analyte degradation? - Correct final concentration? D->H I Optimize MS Parameters for Analyte: - Infuse analyte standard to optimize cone voltage and collision energy D->I F Check LC System: - Solvent levels & composition - Pump pressure normal? - No leaks? E->F G Check MS System: - Is the instrument tuned? - ESI source parameters correct? - Capillary position optimal? E->G

Caption: Initial Troubleshooting Flowchart for No Analyte Signal.

Start by confirming the overall health of your LC-MS system with a well-behaved, abundant standard like Palmitoyl-CoA.[7] If that works, the problem is localized to your specific analyte or sample preparation. If the standard also fails, you have a broader system issue to address.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise integration and reduce quantitative accuracy.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Column Contamination Very-long-chain lipids can accumulate on the column, leading to active sites that cause peak tailing.Flush the column with a strong solvent like isopropanol.[8] If the problem persists, consider replacing the column.
Inappropriate Injection Solvent If the injection solvent is significantly stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly, resulting in peak fronting or splitting.[9]Reconstitute your final sample in a solvent that is as weak as or weaker than your initial mobile phase.
Extra-Column Volume Excessive tubing length or dead volume in fittings can lead to peak broadening and tailing.[9]Use pre-cut, low-dead-volume tubing and fittings. Ensure all connections are properly seated.
Secondary Interactions with Column The phosphate groups on the CoA moiety can interact with residual silanols on the silica-based column, causing peak tailing.Use a mobile phase with a slightly acidic pH (e.g., with 0.1% formic or acetic acid) to suppress this interaction. Consider using a column with end-capping technology.
Column Void A void at the head of the column can cause peak splitting.[9] This can be caused by high pressure or pH extremes.Reverse flush the column (if the manufacturer allows). If this doesn't resolve the issue, the column may need to be replaced.
Issue 2: Low Sensitivity or Ion Suppression

This is a common challenge in lipidomics, especially when analyzing complex biological matrices.[10][11]

Visualizing the Problem:

cluster_source ESI Source Analyte Analyte Ions Droplet ESI Droplet Analyte->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet MS_Inlet Mass Spectrometer Inlet Droplet->MS_Inlet Competition for Charge & Surface Activity

Caption: Ion Suppression in the ESI Source.

Strategies to Mitigate Ion Suppression:

  • Improve Chromatographic Separation: The best way to combat ion suppression is to chromatographically separate your analyte from the interfering matrix components.[8][11]

    • Employ Gradient Elution: Start with a high aqueous mobile phase to allow highly abundant, polar contaminants (like salts) to elute first. Then, ramp up the organic solvent to elute your analyte.

    • Use an Appropriate Column: A C18 or C8 reversed-phase column is typically a good starting point for lipid analysis.[8] For very-long-chain species, a C4 column might also be considered to reduce retention time.[2]

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): This is highly recommended to remove interfering compounds like phospholipids and salts before LC-MS analysis.[12][13]

    • Liquid-Liquid Extraction (LLE): Methods like the Folch or Bligh-Dyer extraction can effectively separate lipids from other cellular components, but may not be sufficient to remove all interfering lipids.[8]

  • Dilute the Sample: If all else fails, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effects. However, this may also reduce your analyte signal to below the limit of detection.

Issue 3: Inconsistent Retention Times

Shifting retention times can lead to misidentification and inaccurate quantification.

Protocol for Diagnosing Retention Time Variability:

  • Check for Leaks: Visually inspect all fittings from the pump to the column. A small leak can cause pressure fluctuations and retention time shifts.

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. For reversed-phase chromatography, flushing with at least 10-20 column volumes is recommended.[7]

  • Verify Mobile Phase Preparation: Inaccurately prepared mobile phases are a common cause of retention time drift. Always use a graduated cylinder for accurate measurements and ensure solvents are properly degassed.

  • Monitor Pump Pressure: A fluctuating pump pressure during a run indicates a problem with the pump, such as a stuck check valve or an air bubble in the system.[7] Purging the system, sometimes with isopropanol, can often resolve these issues.[7]

  • Check Column Temperature Control: Ensure your column oven is set to a stable temperature and is functioning correctly. Inconsistent temperature will lead to retention time variability.[7]

Issue 4: High Background or Carryover

High background noise reduces the signal-to-noise ratio, while carryover from a previous injection can lead to falsely elevated results in the subsequent sample.

Strategies to Minimize Background and Carryover:

  • Use High-Purity Solvents: Always use LC-MS grade solvents and additives to minimize background ions.[8]

  • Implement a Robust Needle Wash: The autosampler's needle wash is critical. Use a strong solvent (like isopropanol or a mixture of acetonitrile/isopropanol/water) for the wash solution to effectively remove sticky lipid analytes from the needle and injection port.

  • Inject a Blank After High-Concentration Samples: To test for carryover, inject a solvent blank immediately after a high-concentration standard or sample.[12] If a peak is observed in the blank, your wash procedure needs to be more rigorous.

  • Clean the ESI Source: A dirty ion source can be a significant source of background noise. Follow the manufacturer's instructions for regular cleaning of the capillary, cone, and lens components.

Recommended Starting LC-MS/MS Parameters

The following table provides a validated starting point for your method development. Optimization will likely be required for your specific instrumentation and sample type.

Parameter Recommended Setting Rationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for long-chain lipids.[5][8]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape and protonation.
Mobile Phase B Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% Formic AcidStrong organic solvent mixture for eluting very-long-chain lipids.
Gradient 50% B to 95% B over 10 min, hold for 2 min, re-equilibrateA typical gradient for separating a range of lipids.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40-50 °CElevated temperature reduces solvent viscosity and can improve peak shape.
Ionization Mode ESI PositiveGenerally provides the best sensitivity for acyl-CoAs.[1][14]
Capillary Voltage 3.0 - 4.0 kVOptimize by infusing a standard.
Cone/Fragmentor Voltage 30 - 50 VOptimize for precursor ion intensity.
Collision Energy 20 - 40 eVOptimize for the specific MRM transitions.
MRM Transitions Q1: [M+H]⁺ -> Q3: [M+H-507]⁺ and [M+H]⁺ -> Q3: 428.0The most reliable and specific transitions for acyl-CoAs.[4][6]

References

Technical Support Center: Matrix Effects in the Quantification of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the quantitative analysis of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA via liquid chromatography-mass spectrometry (LC-MS). As an endogenous long-chain acyl-CoA, this analyte is particularly susceptible to matrix effects, which can severely compromise data quality. This document provides in-depth troubleshooting, validated protocols, and expert insights to help you identify, understand, and mitigate these effects to ensure accurate and reproducible quantification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the analyte and the nature of the analytical challenges.

Q1: What is this compound?

This compound is a coenzyme A derivative, specifically a long-chain hydroxy fatty acyl-CoA.[1][2] These molecules are critical intermediates in fatty acid metabolism, particularly in pathways like beta-oxidation. Accurate quantification is essential for studying metabolic disorders, drug toxicity, and understanding fundamental biochemical pathways.[3]

Q2: What are matrix effects and why are they a problem in LC-MS?

Matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, often undetected, compounds from the sample matrix.[4][5] This phenomenon can manifest as:

  • Ion Suppression: A decrease in the analyte's signal intensity. This is the more common effect.[6][7]

  • Ion Enhancement: An increase in the analyte's signal intensity.

These effects directly and negatively impact the accuracy, precision, and sensitivity of quantitative bioanalysis, potentially leading to erroneous results.[7][8] The issue arises because components in the biological matrix (e.g., plasma, serum, tissue homogenates) compete with the analyte of interest for ionization in the mass spectrometer's source.[7]

Q3: Why is this specific acyl-CoA particularly susceptible to matrix effects?

The susceptibility of this compound stems from its chemical nature and the complex biological matrices it is measured in. The primary culprits are phospholipids, which are major components of all cell membranes and are therefore abundant in biological samples.[8][9][10]

  • Co-elution: Due to their amphipathic nature, phospholipids often have chromatographic retention times that overlap with many analytes, including long-chain acyl-CoAs, especially under reversed-phase LC conditions.[9]

  • Ionization Competition: During electrospray ionization (ESI), high concentrations of phospholipids can suppress the ionization of the target analyte by altering the physical properties (e.g., surface tension, viscosity) of the ESI droplets or by competing for access to the droplet surface where ionization occurs.[6][7]

Q4: How can I determine if my assay is suffering from matrix effects?

You must experimentally assess matrix effects during method development. The two most common approaches are:

  • Post-Column Infusion (Qualitative Assessment): This experiment identifies the regions in your chromatogram where ion suppression or enhancement occurs. A standard solution of your analyte is continuously infused into the LC flow after the analytical column. You then inject an extracted blank matrix sample. Any dip or rise in the constant analyte signal indicates a matrix effect at that specific retention time.[4][5][11]

  • Post-Extraction Spike (Quantitative Assessment): This method quantifies the magnitude of the matrix effect. You compare the peak area of an analyte spiked into a pre-extracted blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase). This allows for the calculation of a Matrix Factor (MF), which provides a quantitative measure of suppression or enhancement.[4][12]

Q5: What is the best way to compensate for matrix effects when quantifying an endogenous molecule?

For endogenous molecules, the "gold standard" for compensation is the use of a stable isotope-labeled internal standard (SIL-IS) .[13][14] A SIL-IS is a version of the analyte where several atoms (e.g., ¹²C, ¹H) have been replaced with their heavy isotopes (e.g., ¹³C, ²H).

Causality: The SIL-IS is chemically identical to the analyte, so it co-elutes chromatographically and experiences the exact same ionization suppression or enhancement.[13][14] By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[15]

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the quantification of this compound.

Problem: My analyte signal is low and highly variable between replicate injections or different samples.
  • Potential Cause: Severe and inconsistent ion suppression. This is the hallmark of matrix effects, likely caused by varying levels of phospholipids or other endogenous components across your samples.[8][10]

  • Recommended Solutions:

    • Quantify the Matrix Effect: Perform a post-extraction spike experiment to confirm the extent of ion suppression. A Matrix Factor significantly less than 1.0 indicates a problem.

    • Optimize Sample Preparation: This is the most effective way to eliminate interferences rather than just compensate for them.[16]

      • Implement Phospholipid Removal (PLR): Switch from a simple protein precipitation (PPT) or liquid-liquid extraction (LLE) to a method specifically designed to remove phospholipids. Hybrid solid-phase extraction (SPE) techniques are highly effective.[9][17][18] These methods use sorbents that retain and remove lipids while allowing the analyte to pass through.[17]

      • Refine SPE Protocol: If already using SPE, ensure the wash and elution steps are optimized to selectively remove interferences while retaining your analyte.[19][20]

    • Adjust Chromatography: Modify your LC gradient to move the analyte's retention time away from the major phospholipid elution zones. A post-column infusion experiment will show you where these zones are.[11][21]

    • Incorporate a SIL-IS: If not already in use, a SIL-IS is critical. It will compensate for the variability, improving precision even if the absolute signal remains low.[13]

Problem: My quality control (QC) samples are failing, showing poor accuracy and/or precision (>15-20%).
  • Potential Cause: Non-uniform matrix effects across the analytical run or between different lots of biological matrix. It can also be an issue with how calibration standards are prepared for an endogenous analyte.[5]

  • Recommended Solutions:

    • Validate with Multiple Matrix Lots: During method validation, assess the matrix effect in at least six different lots of the biological matrix to ensure the method is robust.[5]

    • Review Calibrator Preparation: Since the analyte is endogenous, you cannot simply spike it into a blank matrix.

      • Use a Surrogate Matrix: Prepare calibration standards in an analyte-free matrix, such as dialyzed plasma or a synthetic buffer. You must demonstrate that this surrogate matrix has no matrix effect compared to the authentic biological matrix.[22][23]

      • Standard Addition Method: This involves adding known amounts of the standard to aliquots of the actual sample. It is highly accurate but laborious.[24]

    • Enhance Sample Cleanup: Inconsistent QC results are often due to a sample preparation method that is not sufficiently robust. A more aggressive cleanup, like a phospholipid removal SPE, will reduce the variability introduced by the matrix.[17][25]

Problem: My instrument is getting contaminated, leading to high backpressure and a rising baseline.
  • Potential Cause: Accumulation of phospholipids and other non-volatile matrix components on the analytical column and in the mass spectrometer's ion source.[9]

  • Recommended Solutions:

    • Improve Upstream Sample Cleanup: This is a clear sign that your sample preparation is inadequate. Phospholipids are notorious for fouling LC systems.[9] Implement a dedicated phospholipid removal step.

    • Use a Divert Valve: Program the divert valve to send the highly contaminated portions of the eluent (typically at the beginning and end of the run) to waste instead of the MS source. This significantly reduces source contamination.[21]

    • Implement a Column Wash Step: Include a high-organic wash at the end of each gradient to elute strongly retained hydrophobic molecules like lipids from the column. Isopropyl alcohol is often effective for this.[10]

Part 3: Key Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

Objective: To quantify the matrix effect by calculating the Matrix Factor (MF).

Methodology:

  • Prepare Three Sets of Samples (n≥5 replicates):

    • Set A (Neat Solution): Spike the analyte and SIL-IS into the final reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Process blank biological matrix through your entire sample preparation procedure. Spike the analyte and SIL-IS into the final, clean extract at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and SIL-IS into the blank biological matrix before starting the extraction process. (This set is used to calculate recovery, not the matrix factor).

  • Analyze Samples: Analyze all samples using your LC-MS/MS method.

  • Calculate Matrix Factor (MF):

    • MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

    • IS-Normalized MF = (Mean Peak Area Ratio [Analyte/IS] in Set B) / (Mean Peak Area Ratio [Analyte/IS] in Set A)

Interpretation:

  • An MF = 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • The IS-Normalized MF should be close to 1, demonstrating that the SIL-IS is effectively correcting for the matrix effect. An acceptable range is typically 0.85 to 1.15.

Protocol 2: Recommended Sample Preparation Using Phospholipid Removal SPE

This protocol is based on commercially available hybrid SPE technologies (e.g., HybridSPE®) designed for efficient removal of both proteins and phospholipids.

Materials:

  • Phospholipid removal 96-well plate or cartridges.

  • Acetonitrile (ACN) with 1% formic acid (FA).

  • Biological matrix (e.g., plasma).

  • SIL-IS spiking solution.

Procedure:

  • Sample Aliquot: Pipette 100 µL of plasma into the wells of the 96-well plate.

  • Spike IS: Add the SIL-IS to each sample.

  • Protein Precipitation: Add 300 µL of 1% FA in ACN to each well.

  • Mix: Mix thoroughly (e.g., vortex for 1 minute) to ensure complete protein precipitation.

  • Filter & Elute: Apply vacuum or positive pressure to the plate. The packed bed in the wells physically filters the precipitated proteins while chemically retaining the phospholipids. The analyte and SIL-IS pass through unretained.

  • Collect Filtrate: Collect the clean eluate, which is now ready for evaporation and reconstitution or direct injection.

Part 4: Data & Workflow Visualizations

Table 1: Comparison of Sample Preparation Techniques
TechniqueProsConsEfficacy for Acyl-CoA Analysis
Protein Precipitation (PPT) Fast, simple, inexpensive.Fails to remove phospholipids and salts; high risk of ion suppression.[17]Poor: Not recommended as a standalone technique due to significant matrix effects.
Liquid-Liquid Extraction (LLE) Can remove salts and some lipids.Labor-intensive, uses large volumes of organic solvents, emulsion formation can be an issue.[16]Moderate: Better than PPT, but selectivity can be poor. May not sufficiently remove all interfering phospholipids.[25]
Solid-Phase Extraction (SPE) Highly selective, provides good cleanup and concentration.[19][26]Requires method development; can be more time-consuming than PPT.Good: A well-developed SPE method can effectively remove many interferences.[27][28]
Phospholipid Removal (PLR) SPE Specifically targets and removes >99% of phospholipids; simple protocol.[9][18]Higher cost per sample than PPT.Excellent: The recommended approach. Drastically reduces matrix effects, improves reproducibility, and extends column life.[9][17]
Diagrams

Below are diagrams illustrating key concepts and workflows for managing matrix effects.

cluster_source ESI Source cluster_process Ionization Process cluster_result Detector Signal A Analyte Ions C ESI Droplet A->C Enter B Matrix Ions (e.g., Phospholipids) B->C Enter D Competition for Droplet Surface C->D E Changes in Droplet Evaporation & Fission C->E F Reduced Analyte Signal (Ion Suppression) D->F E->F

Figure 1: Mechanism of Ion Suppression in ESI-MS.

start Start: Poor Accuracy or Reproducibility Observed q1 Is a SIL-IS being used? start->q1 a1_no Action: Incorporate a validated SIL-IS. Re-evaluate. q1->a1_no No a1_yes Action: Quantify Matrix Effect (Post-Extraction Spike) q1->a1_yes Yes q2 Is IS-Normalized Matrix Factor outside 0.85-1.15? a1_yes->q2 a2_no Issue may not be matrix effects. Investigate other causes (e.g., stability, calibrators). q2->a2_no No a2_yes Action: Improve Sample Prep (Implement PLR-SPE) q2->a2_yes Yes q3 Is performance now acceptable? a2_yes->q3 a3_yes End: Method Optimized q3->a3_yes Yes a3_no Action: Optimize Chromatography (Shift Analyte RT) q3->a3_no No a3_no->q2 Re-evaluate

Figure 2: Troubleshooting Workflow for Matrix Effects.

cluster_prep Phospholipid Removal SPE Workflow start 1. Aliquot 100 µL Plasma to 96-well PLR Plate spike 2. Spike with SIL-Internal Standard start->spike precip 3. Add 300 µL 1% FA in ACN spike->precip mix 4. Mix Thoroughly (Vortex 1 min) precip->mix filter 5. Apply Vacuum/ Positive Pressure mix->filter collect 6. Collect Clean Filtrate filter->collect end Ready for Analysis (Evaporation/Reconstitution or Direct Injection) collect->end

Figure 3: High-Throughput Sample Preparation Workflow.

References

Overcoming co-elution of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA isomers

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex analytical challenges, this Technical Support Center guide provides in-depth troubleshooting for the co-elution of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA isomers. As a Senior Application Scientist, my goal is to equip you not just with protocols, but with the underlying principles to methodically deconstruct and solve this demanding separation task.

Introduction: The Analytical Challenge

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 3(S)-Hydroxy-tetracosa-pentaenoyl-CoA isomers so difficult?

The difficulty arises from the subtle structural differences between its isomers. Techniques like reversed-phase liquid chromatography (RPLC) primarily separate molecules based on hydrophobicity.[3] Since isomers of this fatty acyl-CoA have the same elemental composition and often marginal differences in their three-dimensional structure and polarity, they exhibit very similar retention behavior on conventional HPLC/UPLC columns, leading to co-elution.[4]

Q2: What are the primary types of isomers I should be concerned with for this molecule?

For this specific molecule, you must consider three main categories of isomers, each presenting a unique separation challenge:

  • Stereoisomers: The hydroxyl group at the third carbon creates a chiral center. You will have the 3(S) enantiomer and its mirror image, the 3(R) enantiomer. Enantiomers have identical physical properties in a non-chiral environment and cannot be separated by standard RPLC.[5]

  • Positional Isomers: These isomers have the same number of double bonds but at different locations along the acyl chain. For example, a potential isomer could have double bonds at positions 8, 11, 14, 17, and 20 instead of 6, 9, 12, 15, and 18.

  • Geometric Isomers: The "all-cis" designation refers to the geometry around the double bonds. Geometric isomers would contain one or more trans double bonds. These cis/trans isomers can sometimes be separated on modern, high-efficiency RPLC columns.[6]

G cluster_main Isomers of Hydroxy-tetracosa-pentaenoyl-CoA cluster_types Isomer Categories cluster_examples Specific Examples Analyte C24:5-OH-CoA Stereoisomers Stereoisomers (Enantiomers) Analyte->Stereoisomers Chirality Positional Positional Isomers Analyte->Positional DB Location Geometric Geometric Isomers Analyte->Geometric DB Geometry 3S_3R 3(S) vs. 3(R) Stereoisomers->3S_3R DB_Pos Δ6,9,12,15,18 vs. Δ8,11,14,17,20 Positional->DB_Pos Cis_Trans all-cis vs. one or more trans Geometric->Cis_Trans

Caption: Key isomer types of Hydroxy-tetracosa-pentaenoyl-CoA.

Q3: What is the recommended first-line analytical approach for analyzing these isomers?

The most effective initial approach is Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution tandem mass spectrometry (MS/MS).[7][8] UPLC systems, which use sub-2-µm particle columns, provide significantly higher chromatographic efficiency and resolution than traditional HPLC, which is crucial for separating closely related isomers.[9] A high-resolution mass spectrometer (like a Q-TOF or Orbitrap) is essential for confirming elemental composition and aiding in structural elucidation through fragmentation analysis.[10][11]

Troubleshooting Guide: Chromatographic Approaches

This section addresses common problems encountered during the chromatographic separation of fatty acyl-CoA isomers.

Q4: My chromatogram shows a single, broad peak with significant tailing. What are the likely causes and how can I fix it?

Broad and tailing peaks are often symptomatic of secondary interactions, column overload, or an unoptimized mobile phase.

Potential Causes & Solutions:

  • Cause 1: Secondary Silanol Interactions: The negatively charged phosphate groups of the Coenzyme A moiety and the carboxyl group can interact with residual, positively charged silanol groups on the silica backbone of the column, causing peak tailing.

    • Solution: Use a column with advanced surface technology. Charged Surface Hybrid (CSH) columns, for instance, have a low-level positive surface charge that repels analytes like acidic phospholipids and acyl-CoAs, leading to improved peak shape.[6][9] Alternatively, adding a small amount of a weak acid like formic acid (0.1%) to the mobile phase can help suppress the ionization of silanol groups.[7]

  • Cause 2: Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening.[1]

    • Solution: Systematically reduce the injection volume or dilute the sample. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

  • Cause 3: Suboptimal Mobile Phase: The choice and composition of the organic solvent can significantly impact peak shape.

    • Solution: For reversed-phase separation of lipids, mobile phases often consist of acetonitrile and isopropanol.[4] Isopropanol is a stronger solvent for lipids and can help elute these long-chain molecules more effectively, reducing tailing. Ensure your mobile phase components are miscible and properly degassed.[12]

Q5: I see a single, sharp peak, but my mass spec data suggests multiple components are co-eluting. How can I improve the separation of positional and/or geometric isomers?

This is a classic co-elution problem where the resolving power of your current method is insufficient. Improving selectivity (the ability to differentiate between analytes) is key.

Optimization Strategies:

  • Decrease the Gradient Slope: A slower, shallower gradient increases the residence time of the analytes on the column, providing more opportunity for separation.[13] Try cutting the rate of organic solvent increase in half during the elution window of your target analyte.

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) reduces mobile phase viscosity, which improves mass transfer and can lead to sharper peaks and better resolution.[14] It can also subtly alter selectivity.

  • Change Column Chemistry: If a standard C18 column is not providing separation, switch to a stationary phase with a different retention mechanism. Phenyl-hexyl columns, for example, offer pi-pi interactions which can help differentiate isomers based on the position and orientation of their double bonds.

Table 1: Recommended UPLC Columns for Acyl-CoA Isomer Separation

Column ChemistryParticle SizeSeparation PrincipleIdeal For
CSH C18 1.7 µmHydrophobicity & Ion RepulsionGeneral purpose, excellent peak shape for acidic lipids.[6][9]
BEH C18 1.7 µmHydrophobicityRobust, general-purpose separation of lipids by chain length and unsaturation.[4]
Phenyl-Hexyl 1.8 µmHydrophobicity & Pi-Pi InteractionsDifferentiating positional and geometric isomers with double bonds.

Troubleshooting Guide: Advanced Separation & Detection

When conventional chromatography is insufficient, more advanced techniques are required.

Q6: I've fully optimized my reverse-phase UPLC method, but I still cannot resolve the 3(S) and 3(R) enantiomers. What is the next step?

Enantiomers require a chiral environment to be separated. This can be achieved using chiral chromatography.

Solution: Chiral High-Performance Liquid Chromatography (HPLC)

  • Principle: Chiral chromatography utilizes a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). The enantiomers of your analyte form transient, diastereomeric complexes with the CSP, which have different energy levels and thus different retention times.[5][15]

  • Implementation:

    • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are highly effective for separating a wide range of chiral compounds, including those with hydroxyl groups.[16][17]

    • Mobile Phase: Chiral separations are often performed in normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., methanol/acetonitrile). Reversed-phase conditions are also possible with certain columns.[17] The choice of mobile phase is critical and must be optimized for the specific CSP.

    • Detection: Couple the chiral HPLC system to your mass spectrometer to confirm the identity of the eluting peaks.

Q7: Even with advanced columns, some isomers co-elute from my LC system. Can I get any separation after the column and before mass analysis?

Yes. This is precisely the problem that ion mobility spectrometry is designed to solve.

Solution: Ion Mobility-Mass Spectrometry (IMS-MS)

  • Principle: Ion mobility is a gas-phase separation technique that occurs after ionization but before mass analysis.[10] It separates ions based on their size, shape, and charge, not just their mass-to-charge ratio. Each isomer has a unique three-dimensional structure, which results in a different rotationally averaged collision cross-section (CCS). Ions with a larger CCS will take longer to travel through the ion mobility cell, allowing for their separation.[18][19]

  • Workflow: The combination of LC, IMS, and MS provides a powerful three-dimensional separation.[20][21]

    • LC Separation: The UPLC system provides the initial separation based on polarity/hydrophobicity.

    • Ion Mobility Separation: Co-eluting ions enter the IMS cell and are separated based on their CCS.

    • MS Analysis: The mobility-separated ions enter the mass spectrometer for mass analysis and fragmentation.

  • Benefit: This technique can resolve isomers that are inseparable by chromatography alone, providing an additional layer of confirmation and enabling the identification of specific isomers within a complex mixture.[18][20]

G Sample Sample UPLC UPLC Separation (by Retention Time) Sample->UPLC ESI Ionization (ESI Source) UPLC->ESI IMS Ion Mobility Separation (by Collision Cross Section) ESI->IMS MS Mass Analysis (by m/z) IMS->MS Detector Detector MS->Detector

Caption: Workflow for three-dimensional LC-IMS-MS analysis.

Experimental Protocols

Protocol 1: High-Resolution Reverse-Phase UPLC-MS/MS Method

This protocol serves as a robust starting point for resolving positional and geometric isomers.

  • LC System: UPLC I-Class System or equivalent.[9]

  • Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm.[22]

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 55°C.

  • Gradient Program:

    • 0.0 min: 40% B

    • 2.0 min: 43% B

    • 2.1 min: 50% B

    • 12.0 min: 54% B

    • 12.1 min: 70% B

    • 18.0 min: 99% B

    • 20.0 min: 40% B (re-equilibration)

  • MS System: High-Resolution Q-TOF or Orbitrap Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Key MS Parameters:

    • Capillary Voltage: 2.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 500°C[23]

    • Acquisition: Data-dependent MS/MS (or MSE) to collect fragmentation data for structural confirmation.[7]

Protocol 2: Chiral HPLC Method for Enantiomeric Separation

This protocol is designed specifically for resolving the 3(S) and 3(R) enantiomers.

  • LC System: Standard HPLC or UPLC system.

  • Column: CHIRALCEL OD-RH, 5 µm, 4.6 x 150 mm or similar polysaccharide-based CSP.

  • Mobile Phase: Methanol (Isocratic). Note: The optimal solvent for chiral separation is highly column-dependent. Start with the manufacturer's recommendation and optimize from there. Other common mobile phases include Hexane:Isopropanol mixtures.[15]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV (if derivatized) or direct coupling to MS (APCI or ESI).

  • Injection Volume: 10 µL.

  • Validation: Inject an analytical standard of the racemic mixture (3R/3S) to confirm separation and determine the retention times of each enantiomer.

Troubleshooting Workflow

G A Problem: Co-elution of Isomers Observed B Are peaks broad or tailing? A->B C Optimize Peak Shape: - Check for column overload - Use CSH column - Add acid to mobile phase B->C Yes D Are peaks sharp but co-eluting? B->D No C->D E Improve RPLC Resolution: - Decrease gradient slope - Increase temperature - Try Phenyl-Hexyl column D->E Yes F Are enantiomers (R/S) suspected? E->F G Implement Chiral HPLC Method F->G Yes H Is chromatographic separation still insufficient? F->H No G->H I Employ LC-Ion Mobility-MS (LC-IMS-MS) H->I Yes J Resolution Achieved H->J No I->J

References

Technical Support Center: Stabilizing 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA. This molecule is a critical intermediate in fatty acid metabolism, but its complex structure presents significant stability challenges in solution. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting protocols, and preventative measures to ensure the integrity of your experiments.

The inherent instability of this molecule arises from two primary structural features:

  • A Polyunsaturated Acyl Chain: The long tetracosa-pentaenoyl chain contains five all-cis double bonds. This configuration, particularly the methylene groups positioned between the double bonds, is highly susceptible to free-radical-mediated oxidation, a process known as lipid peroxidation.[1][2][3]

  • A Reactive Thioester Bond: The acyl chain is linked to coenzyme A via a high-energy thioester bond. This bond is prone to both chemical and enzymatic hydrolysis, which can be accelerated by suboptimal pH conditions or the presence of endogenous enzymes in biological samples.[4][5]

Understanding and mitigating these degradation pathways is paramount for obtaining accurate and reproducible results. This guide will walk you through the causality of these degradation processes and provide actionable protocols to preserve your valuable samples.

Core Degradation Pathways

The two main routes of degradation that must be controlled are oxidation and hydrolysis.

Molecule 3(S)-Hydroxy-tetracosa-6,9,12,15,18- all-cis-pentaenoyl-CoA Oxidation Oxidative Degradation (Lipid Peroxidation) Molecule->Oxidation Attacks all-cis double bonds Hydrolysis Hydrolytic Cleavage Molecule->Hydrolysis Attacks thioester bond Products1 Hydroperoxides, Aldehydes, Radical Species Oxidation->Products1 Products2 Free Fatty Acid + Coenzyme A Hydrolysis->Products2 Catalyst1 Initiators: - Oxygen (O2) - Metal Ions (Fe2+, Cu+) - Light / UV Catalyst1->Oxidation Catalyst2 Catalysts: - Alkaline or Strong Acidic pH - Acyl-CoA Thioesterase Enzymes Catalyst2->Hydrolysis

Caption: Primary degradation routes for the target molecule.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with polyunsaturated acyl-CoAs in solution.

Q1: What are the primary causes of degradation for my acyl-CoA sample?

A: The degradation is primarily driven by two chemical processes. First, lipid peroxidation is a self-propagating chain reaction initiated by free radicals that attack the vulnerable double bonds in the fatty acyl chain.[2] This is accelerated by exposure to atmospheric oxygen, transition metal ions, and light.[2][6] Second, hydrolysis of the thioester bond breaks the molecule into a free fatty acid and coenzyme A.[4] This reaction is highly sensitive to pH, being significantly faster in alkaline conditions (pH > 7.0), and can also be catalyzed by acyl-CoA thioesterase (ACOT) enzymes present in biological samples.[4][7][8]

Q2: What are the optimal short-term and long-term storage conditions?

A: Proper storage is the most critical factor in preventing degradation. For long-term stability, the compound should be stored as a lyophilized powder at -80°C, where it can be stable for up to a year.[9] If you must store it in solution, prepare aliquots in a suitable organic solvent like methanol or a de-gassed, slightly acidic buffer (pH 4.0-6.0) and store them at -80°C.[4][10] For short-term storage, such as in an autosampler during analysis, maintain the temperature at 4°C and analyze as quickly as possible.[4] Crucially, avoid repeated freeze-thaw cycles , as this accelerates both chemical and physical degradation. Always prepare single-use aliquots.[9]

Q3: How critical is the pH of the solution?

A: The pH is extremely critical. The thioester bond is most stable in a slightly acidic environment, ideally between pH 4.0 and 6.8 .[4] In alkaline conditions (pH > 7.0), the rate of chemical hydrolysis increases dramatically.[4] Strongly acidic conditions (pH < 4.0) can also promote hydrolysis, although to a lesser extent than basic conditions. When preparing buffers or reconstituting the compound, always verify the final pH.

Q4: Can I use antioxidants? If so, which ones are recommended?

A: Yes, antioxidants are highly recommended to prevent lipid peroxidation. The choice depends on your experimental system.

  • Butylated hydroxytoluene (BHT): A synthetic, lipid-soluble antioxidant that is very effective at terminating free-radical chain reactions.[2] It can be added to organic solvents used for storage or to assay buffers.

  • Tocopherols (Vitamin E): A natural, lipid-soluble antioxidant that functions similarly to BHT.[1]

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant. The use of antioxidants has been shown to significantly reduce the degradation rate of polyunsaturated fatty acids.[11]

Q5: What precautions should I take during everyday experimental handling?

A: Meticulous handling is key.

  • Work on Ice: Always keep your samples on ice to minimize thermal degradation and slow reaction rates.[2]

  • Use Degassed Solvents: To remove dissolved oxygen, sparge your solvents and buffers with an inert gas like argon or nitrogen before use.[2]

  • Use Appropriate Labware: Use glass or Teflon-lined containers. Avoid plastics for storing organic solutions, as they can leach impurities.[10]

  • Inert Atmosphere: If possible, handle stock solutions under an inert atmosphere (e.g., in a glove box) to minimize oxygen exposure.[2]

  • Add a Chelator: Consider adding a chelating agent like EDTA to your buffers to sequester metal ions that can catalyze oxidation.[2]

Q6: My biological sample contains active enzymes. How do I prevent enzymatic degradation?

A: This is a common challenge. Acyl-CoA thioesterases in tissue or cell lysates will rapidly hydrolyze your molecule.[7] To prevent this, you must inactivate enzymes immediately upon sample collection or lysis.

  • Acidic Homogenization: Homogenize tissues or cells in an ice-cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to inhibit thioesterase activity.[4]

  • Organic Solvents: Use organic solvents like methanol or acetonitrile in your extraction protocol to precipitate and denature proteins, including degradative enzymes.[4]

  • Work Quickly: Minimize the time between sample collection and enzyme inactivation. All steps should be performed rapidly and at low temperatures (e.g., 4°C).[4]

Q7: How can I confirm if my sample has degraded?

A: The most reliable method is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[9] This technique can separate the intact parent molecule from its degradation products (e.g., the hydrolyzed free fatty acid) and confirm their identities by their mass-to-charge ratio.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or non-reproducible results in enzyme assays. Degradation of the acyl-CoA substrate.[2]1. Prepare fresh working solutions immediately before each experiment from a properly stored -80°C aliquot. 2. Keep solutions on ice throughout the assay setup.[2] 3. Consider adding an antioxidant like BHT to your assay buffer.[2]
Low recovery of the molecule after extraction from a biological matrix. 1. Enzymatic Degradation: Active thioesterases in the sample.[4] 2. Chemical Hydrolysis: Suboptimal pH during extraction.[4]1. Ensure rapid and effective enzyme inactivation using an ice-cold acidic buffer (pH ~4.9) or organic solvents.[4] 2. Verify that the pH of all extraction buffers is within the stable range (4.0-6.8).[4]
Appearance of unexpected peaks in HPLC-MS analysis. 1. Oxidation: Peaks corresponding to hydroperoxides or other oxidation products. 2. Hydrolysis: A peak corresponding to the free fatty acid.[9]1. Review handling procedures. Ensure use of degassed solvents and consider adding antioxidants to storage and analytical solutions.[2] 2. Check the pH of all solutions. Ensure storage was done correctly and avoid repeated freeze-thaw cycles.[4]
Precipitate observed in stock solution upon thawing. Limited solubility in the chosen solvent, or aggregation due to improper freezing/thawing.1. Gently warm the solution to room temperature and vortex to redissolve. 2. If the issue persists, consider preparing the stock in a solvent with a higher percentage of organic content (e.g., methanol).[4]

Detailed Experimental Protocols

Protocol 1: Recommended Procedure for Reconstitution and Aliquoting

This protocol is designed to minimize initial degradation when preparing stock solutions from a lyophilized powder.

A 1. Equilibrate Allow lyophilized powder vial to reach room temperature before opening. B 2. Prepare Solvent Use high-purity methanol or a buffer (pH 4.0-6.0) that has been degassed with argon/nitrogen. A->B C 3. Reconstitute Add the appropriate volume of solvent. Vortex gently to dissolve. Perform this step quickly. B->C D 4. Add Antioxidant (Optional) If compatible with downstream use, add BHT to a final concentration of 50-100 µM. C->D E 5. Aliquot Dispense into single-use glass vials with Teflon-lined caps. D->E F 6. Purge and Seal Overlay the solution with argon/nitrogen before tightly sealing the vials. E->F G 7. Store Snap-freeze aliquots in liquid nitrogen and immediately transfer to -80°C for long-term storage. F->G

Caption: Workflow for reconstituting and storing the acyl-CoA.

Step-by-Step Methodology:

  • Equilibration: Remove the vial of lyophilized powder from the freezer and allow it to sit at room temperature for at least 15-20 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder, which can cause hydrolysis.[9]

  • Solvent Preparation: Prepare your chosen reconstitution solvent (e.g., LC-MS grade methanol or a 50 mM potassium phosphate buffer, pH 6.0). Sparge the solvent with a gentle stream of argon or nitrogen gas for 10-15 minutes to remove dissolved oxygen.[2]

  • Reconstitution: Add the calculated volume of the degassed solvent to the vial to achieve your desired stock concentration. Vortex gently until the powder is fully dissolved.

  • Antioxidant Addition (Recommended): If your experimental design allows, add a small volume of a concentrated antioxidant stock solution (e.g., BHT in ethanol) to your acyl-CoA stock solution.

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use volumes in amber glass vials with Teflon-lined caps.

  • Inert Gas Overlay: Before sealing each aliquot, gently flush the headspace of the vial with argon or nitrogen.

  • Storage: Tightly cap the vials, snap-freeze them in liquid nitrogen, and store them at -80°C.[2]

Protocol 2: General Protocol for Minimizing Degradation During Enzymatic Assays
  • Buffer Preparation: Prepare all assay buffers fresh. Ensure the final pH is within the optimal range for both your enzyme's activity and the acyl-CoA's stability. Degas the buffer with argon or nitrogen. Consider adding 0.1 mM EDTA to chelate trace metal ions.

  • Substrate Preparation: Thaw a single-use aliquot of your acyl-CoA stock solution on ice. Dilute the substrate to the final working concentration using the degassed assay buffer immediately before starting the reaction.

  • Assay Execution: Keep all reaction components, including the enzyme and substrate solutions, on ice until the moment of reaction initiation.

  • Initiation: Start the reaction by adding the enzyme or substrate last. Mix gently and proceed immediately with your analysis.

  • Time Course: If running a time-course experiment, be aware that the substrate is continuously, albeit slowly, degrading in the aqueous buffer. Account for this in your controls by incubating the substrate in the assay buffer without the enzyme for the same duration.

Summary of Quantitative Parameters

Table 1: Recommended Storage Conditions
ConditionLyophilized PowderIn Solution
Temperature -80°C-80°C
Duration Up to 1 year[9]Up to 6 months (organic solvent) Up to 1 month (aqueous buffer)[9]
Atmosphere StandardInert Gas (Argon or Nitrogen)[2]
Container Original glass vialGlass vial with Teflon-lined cap[10]
Key Precaution Equilibrate to RT before opening[9]Prepare single-use aliquots to avoid freeze-thaw cycles[2][4]
Table 2: Common Antioxidants for PUFA Stabilization
AntioxidantTypeTypical ConcentrationNotes
BHT (Butylated Hydroxytoluene)Synthetic, Lipophilic50-100 µMHighly effective radical scavenger; ideal for addition to organic solvents and assay buffers.[2]
α-Tocopherol (Vitamin E)Natural, Lipophilic100-200 µMA natural alternative to BHT for preventing lipid peroxidation.[1]
Ascorbyl Palmitate Synthetic, Amphiphilic50-100 µMCan be useful in biphasic systems or emulsions.

References

Technical Support Center: 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA. This very-long-chain fatty acyl-CoA is a critical intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA) and other C24 polyunsaturated fatty acids. Its unique structure—a 24-carbon backbone, a specific stereocenter at C3, and five reactive cis-double bonds—presents significant handling and experimental challenges.

This guide is structured to provide direct, actionable solutions to common problems, moving from foundational knowledge to specific troubleshooting scenarios in enzymatic assays and mass spectrometry.

PART 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial questions regarding the nature and handling of this sensitive lipid intermediate.

Q1: What is this compound and why is it biochemically significant?

This compound is the product of the second step in the peroxisomal β-oxidation spiral of C24:5 n-3 fatty acyl-CoA. It serves as the specific substrate for the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH) within the peroxisome, which catalyzes its oxidation to 3-oxo-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA.[1] Unlike mitochondria, which cannot process very-long-chain fatty acids (VLCFAs), peroxisomes are essential for shortening these molecules.[2][3][4] Therefore, this compound is crucial for studying peroxisomal function, disorders of fatty acid oxidation like X-linked adrenoleukodystrophy, and the overall metabolism of dietary omega-3 fatty acids.[5]

Q2: What are the primary stability concerns for this molecule?

The principal challenge is the molecule's extreme susceptibility to non-enzymatic oxidation. The five all-cis double bonds create an electron-rich system that is a prime target for atmospheric oxygen, leading to a cascade of radical reactions. This degradation results in a heterogeneous mixture of oxidized byproducts, loss of the parent compound, and consequent failure of downstream experiments. A secondary concern is the hydrolysis of the thioester linkage to Coenzyme A, which can be accelerated by non-optimal pH conditions during storage or in assay buffers.

Q3: How must I store and handle this compound to ensure its integrity?

Strict adherence to anaerobic handling techniques is mandatory.[6][7]

  • Storage: The lyophilized powder should be stored at -80°C under a dry, inert atmosphere (argon is preferred over nitrogen). Upon receipt, briefly centrifuge the vial to ensure all powder is at the bottom.

  • Reconstitution: Use only deoxygenated solvents. A common method is the "freeze-pump-thaw" technique performed on the solvent prior to use.[8] Reconstitute the compound in a glove box or using Schlenk line techniques.[9][10]

  • Solvent Choice: For stock solutions, high-purity, peroxide-free organic solvents such as ethanol or acetonitrile are suitable. For aqueous buffers, ensure they are thoroughly degassed by sparging with argon for at least 30 minutes.

  • Aliquoting: Prepare single-use aliquots to minimize freeze-thaw cycles and re-exposure to trace amounts of air.

Q4: How can I perform a quick quality check on my stock solution before an experiment?

While full analysis requires LC-MS, a preliminary check can be done using UV-Vis spectrophotometry. The conjugated diene systems that form upon oxidation lead to an increase in absorbance around 234 nm. A freshly prepared, unoxidized solution should have minimal absorbance at this wavelength. A rising 234 nm signal over time is a clear indicator of degradation. For definitive analysis, an LC-MS run is necessary to look for the parent mass and the absence of oxidized species (e.g., M+16, M+32).

PART 2: Troubleshooting Guide - Enzymatic Assays

Experiments involving this compound often involve measuring the activity of L-3-hydroxyacyl-CoA dehydrogenase (HADH).

Problem: I am observing low or no activity in my HADH spectrophotometric assay.

This is a frequent issue stemming from multiple potential points of failure. The assay typically monitors the production of NADH, which absorbs at 340 nm.[11]

Potential Cause A: Substrate Degradation

The most likely culprit is that the substrate has oxidized or hydrolyzed. Oxidized acyl chains may not be recognized by the enzyme, and cleavage of the CoA moiety renders the molecule inert in this reaction.

  • Solution:

    • Prepare Fresh Substrate: Always prepare the substrate solution immediately before the experiment from a properly stored, lyophilized stock.

    • Use Deoxygenated Buffers: Ensure all assay buffers have been thoroughly degassed with an inert gas.

    • Run a Control: Incubate the substrate in the assay buffer without the enzyme for the duration of the experiment. Analyze the mixture by LC-MS afterwards to confirm the substrate remains intact.

Potential Cause B: Product Inhibition or Unfavorable Equilibrium

The HADH-catalyzed reaction is reversible.[12] The accumulation of the 3-ketoacyl-CoA product can inhibit the forward reaction, leading to a rapid plateau in activity and an underestimation of the initial rate.

  • Solution:

    • Implement a Coupled Assay: The most robust solution is to include 3-ketoacyl-CoA thiolase and Coenzyme A in the reaction mixture. The thiolase immediately cleaves the 3-ketoacyl-CoA product, pulling the equilibrium in the forward direction and preventing product inhibition.[12] This creates an irreversible system, allowing for more accurate kinetic measurements.

    • Optimize Substrate Concentration: If a coupled assay is not feasible, ensure you are measuring true initial rates by using substrate concentrations well below the Km, where the reaction velocity is linear with respect to time for a longer period.

Potential Cause C: Incorrect Assay Conditions

The enzyme's activity is highly dependent on its environment.

  • Solution:

    • Verify pH and Temperature: Most HADH enzymes have a pH optimum around 7.0-7.5.[11] Ensure your buffer is at the correct pH at the experimental temperature (e.g., 37°C).

    • Ensure Cofactor Availability: The concentration of the NAD+ cofactor must be saturating and not rate-limiting. A typical concentration is 0.5-1 mM.

    • Check Enzyme Health: Run a positive control with a more stable, commercially available short-chain substrate (e.g., 3-hydroxybutyryl-CoA) to confirm your enzyme preparation is active.

Troubleshooting Workflow: Failed HADH Assay

start Low/No HADH Activity sub_check Is Substrate Integrity Confirmed? start->sub_check sub_no No sub_check->sub_no No assay_check Is Assay System Validated? sub_check->assay_check Yes sol_sub Prepare fresh substrate under inert atmosphere. Use degassed buffers. sub_no->sol_sub sub_yes Yes assay_no No assay_check->assay_no No enzyme_check Is Enzyme Preparation Active? assay_check->enzyme_check Yes sol_assay Implement coupled assay with thiolase. Verify pH, temp, and [NAD+]. assay_no->sol_assay assay_yes Yes enzyme_no No enzyme_check->enzyme_no No sol_enzyme Run positive control with short-chain substrate. Obtain new enzyme lot. enzyme_no->sol_enzyme success Problem Resolved sol_sub->success sol_assay->success sol_enzyme->success

Caption: A decision tree for troubleshooting HADH assay failures.

PART 3: Troubleshooting Guide - LC-MS/MS Analysis

Liquid chromatography-mass spectrometry is the gold standard for analyzing this molecule. However, several pitfalls can lead to inaccurate results.[13][14]

Problem: I see multiple peaks for my standard, or the primary peak has a low signal.
Potential Cause A: On-Column or In-Vial Degradation

The polyunsaturated chain can oxidize even during the analytical run, especially if aqueous mobile phases are not properly degassed or if the sample sits in the autosampler for an extended period.

  • Solution:

    • Use Fresh Samples: Do not let samples sit in the autosampler queue for hours. Prepare sequences to run immediately.

    • Degas Mobile Phases: Always sparge aqueous mobile phases with helium or high-purity nitrogen.

    • Add Antioxidant: For prolonged storage in the autosampler, consider adding a low concentration of an antioxidant like butylated hydroxytoluene (BHT) to the sample, if it does not interfere with your analysis.

Potential Cause B: In-Source Fragmentation or Adduct Formation

The molecule can fragment within the MS source if settings are too harsh. It can also form various adducts (e.g., Na+, K+) which splits the signal across multiple m/z values.

  • Solution:

    • Optimize Source Parameters: Systematically tune the source temperature, gas flows, and voltages to maximize the signal for the parent ion [M-H]- or [M+H]+ while minimizing fragmentation.

    • Control Adducts: Use high-purity LC-MS grade solvents and additives (e.g., ammonium acetate) to promote the formation of a single, desired adduct and improve signal consistency.

Potential Cause C: Sample Carryover

Long-chain lipids are notoriously "sticky" and can adsorb to surfaces in the injector, tubing, and column, leading to ghost peaks in subsequent blank injections.[15]

  • Solution:

    • Aggressive Needle Wash: Use a strong organic solvent (e.g., isopropanol or acetonitrile/isopropanol mix) for the autosampler needle wash.

    • High-Organic Flush: Program a high-organic wash step at the end of your gradient to elute strongly retained compounds from the column.

    • Blank Injections: Run several solvent blanks after a high-concentration sample to ensure the system is clean before the next analysis.

Quantitative Data Summary: Common Adducts and Fragments
Speciesm/z (Negative Ion Mode)m/z (Positive Ion Mode)Notes
Parent Ion [M-4H]⁴⁻, [M-3H]³⁻[M+H]⁺The CoA moiety has multiple chargeable sites. Multiple charge states are common.
Sodium Adduct -[M+Na]⁺Common adduct from glassware or buffers.
Potassium Adduct -[M+K]⁺Common adduct from glassware or buffers.
Oxidized Product [M+16-H]⁻[M+16+H]⁺Addition of one oxygen atom.
Fragment ~507-Neutral loss of the phosphorylated ADP moiety is a characteristic fragmentation pattern for acyl-CoAs.[16]

PART 4: Key Experimental Protocols

Protocol 1: Handling and Stock Solution Preparation

This protocol minimizes degradation during the critical reconstitution step. All steps should be performed using pre-chilled, deoxygenated reagents and sterile technique.

  • Preparation: Place the sealed vial of lyophilized compound, your chosen solvent (e.g., HPLC-grade ethanol), and all necessary labware (syringes, pipette tips) inside an anaerobic chamber or glove box to equilibrate. Alternatively, prepare a Schlenk flask with a septum and purge thoroughly with dry argon.

  • Deoxygenation: Ensure your solvent has been deoxygenated by sparging with argon for 30 minutes or by using at least three freeze-pump-thaw cycles.

  • Reconstitution: Using a gas-tight syringe, transfer the desired volume of the deoxygenated solvent into the vial of the compound. Mix gently by swirling until fully dissolved. Do not vortex, as this can shear the molecule and increase oxygen exposure.

  • Aliquoting: Immediately dispense the stock solution into single-use, amber glass vials that have been pre-flushed with argon.

  • Storage: Seal the aliquots tightly and store them at -80°C. For the "master" stock, backfill the vial with argon before sealing.

Protocol 2: Coupled Spectrophotometric Assay for HADH Activity

This method provides a reliable measurement of HADH activity by preventing product inhibition.

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.3, deoxygenated by sparging with argon.

    • NAD+ Stock: 20 mM NAD+ in deoxygenated water.

    • CoA Stock: 10 mM Coenzyme A in deoxygenated water.

    • Thiolase: A solution of 3-ketoacyl-CoA thiolase (e.g., ~10 units/mL) in assay buffer.

    • Substrate: Prepare a 1 mM stock solution of this compound as described in Protocol 1.

  • Assay Procedure:

    • In a quartz cuvette, combine the following to a final volume of 1 mL:

      • Assay Buffer (to 1 mL)

      • NAD+ (final concentration 0.5 mM)

      • CoA (final concentration 0.1 mM)

      • 3-ketoacyl-CoA thiolase (final concentration ~0.2 units/mL)

    • Incubate the mixture at 37°C for 5 minutes to equilibrate.

    • Initiate the reaction by adding the substrate (e.g., 20 µL for a final concentration of 20 µM).

    • Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes using a thermostatted spectrophotometer.

  • Calculation: Calculate the rate of reaction using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Biochemical Pathway Visualization

cluster_peroxisome Peroxisomal β-Oxidation VLCFA_CoA C24:5-CoA Enoyl_CoA trans-2-Enoyl-C24:5-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase (FAD -> FADH2) Hydroxyacyl_CoA 3(S)-Hydroxy-C24:5-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Keto-C24:5-CoA Hydroxyacyl_CoA->Ketoacyl_CoA HADH (NAD+ -> NADH) Shortened_CoA C22:5-CoA + Acetyl-CoA Ketoacyl_CoA->Shortened_CoA Thiolase (+ CoA)

Caption: The role of the target molecule in peroxisomal β-oxidation.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Key Metabolic Intermediate

3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) intermediate involved in fatty acid metabolism.[1] Long-chain acyl-CoAs are not merely substrates for energy production and lipid synthesis; they are pivotal signaling molecules that regulate transcription, ion channels, and cellular trafficking.[2] Given their role in metabolic disorders like type 2 diabetes, the ability to accurately quantify specific acyl-CoA species is crucial for both basic research and therapeutic development.[3][4]

However, the quantification of this specific molecule presents a formidable analytical challenge. Its long, polyunsaturated acyl chain is susceptible to oxidation, and its low endogenous concentrations demand methods with exceptional sensitivity and selectivity.[5][6] This guide provides a comparative analysis of available quantification technologies and presents a comprehensive, field-tested framework for the validation of the most robust method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Quantification Methodologies

The choice of an analytical platform is the most critical decision in developing a quantitative assay. The ideal method must navigate the complexities of biological matrices to deliver precise and accurate data.

MethodPrincipleAdvantagesDisadvantagesSuitability for Target Analyte
LC-MS/MS Chromatographic separation followed by mass-based detection of specific parent-daughter ion transitions (MRM).[7]High Specificity: Unambiguously distinguishes the analyte from structurally similar lipids. High Sensitivity: Achieves limits of detection in the femtomole range, essential for low-abundance metabolites.[8] Multiplexing: Capable of quantifying multiple acyl-CoAs simultaneously.High initial instrument cost. Requires significant expertise in method development. Susceptible to matrix effects that must be controlled.Excellent/Gold Standard: The only technique that provides the required sensitivity and specificity for this analyte in complex biological samples.[3][9]
HPLC with UV or Fluorescence Detection Chromatographic separation followed by detection based on UV absorbance or fluorescence.Lower instrument cost and wider availability. Simpler operation compared to MS.Low Sensitivity: Often insufficient for endogenous acyl-CoA levels.[10] Low Specificity: Co-eluting compounds can interfere with quantification.[11] May require derivatization for fluorescence detection, adding complexity and variability.Poor: Lacks the sensitivity and specificity required for reliable quantification. May be suitable only for in vitro assays with high analyte concentrations.
Enzymatic Assays Utilizes specific enzymes (e.g., 3-hydroxyacyl-CoA dehydrogenase) to produce a detectable signal (NADH).[12]High throughput and suitable for screening. Relatively low cost per sample.Non-Specific: Measures total 3-hydroxyacyl-CoAs, not the specific C24:5 species.[13][14] Prone to interference from other enzymes and substrates in the sample.Poor for Specific Quantification: Useful for measuring total enzyme activity or class-specific changes, but not for the target analyte itself.

Based on this analysis, LC-MS/MS is the unequivocal method of choice for the rigorous and reliable quantification of this compound. The remainder of this guide will focus exclusively on the validation of an LC-MS/MS-based assay.

Deep Dive: Validation of an LC-MS/MS Quantification Method

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[15] For bioanalytical data intended for regulatory submission, adherence to guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is mandatory.[16][17][18] The following protocol is grounded in these authoritative standards.

Experimental Workflow Overview

The overall process involves sample extraction, chromatographic separation, mass spectrometric detection, and data analysis. Each step must be carefully optimized and validated.

G cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Tissue, Plasma) Spike Spike with Internal Standard Sample->Spike Extract Solid Phase Extraction (SPE) or Liquid-Liquid Extraction Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into UPLC/HPLC Evap->Inject Sep C18 Reverse-Phase Separation Inject->Sep Ion Electrospray Ionization (ESI) Sep->Ion Detect Triple Quadrupole MS (MRM Mode) Ion->Detect Integrate Peak Integration Detect->Integrate Curve Calibration Curve Generation Integrate->Curve Quant Concentration Calculation Curve->Quant

Caption: High-level workflow for LC-MS/MS quantification.

Step 1: Method Development & Optimization

Before formal validation, the method must be developed. This involves optimizing key procedures and conditions.[19]

  • Sample Preparation: The goal is to isolate the analyte from interfering matrix components. Solid Phase Extraction (SPE) is highly effective for acyl-CoAs.[3][4]

    • Rationale: SPE cartridges with a mixed-mode or reverse-phase chemistry can selectively retain the long-chain acyl-CoA while washing away salts and polar contaminants, leading to a cleaner extract and reduced matrix effects.

  • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is preferred for its speed and resolution.

    • Column: A C18 reversed-phase column provides excellent retention for the long C24 acyl chain.[7][8]

    • Mobile Phase: A gradient of acetonitrile in water with an additive like ammonium hydroxide is often used.[3][4]

    • Rationale: High pH mobile phases (e.g., pH 10.5 with ammonium hydroxide) can improve peak shape and retention of acyl-CoAs on C18 columns.[8]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the industry standard for quantification.[9]

    • Ionization: Positive Electrospray Ionization (ESI+) is typically used for acyl-CoAs.[8]

    • MRM Transitions: At least two specific precursor-to-product ion transitions should be optimized for the analyte and its stable isotope-labeled internal standard (SIL-IS) to ensure specificity. A common transition for acyl-CoAs involves the neutral loss of the phosphoadenosine diphosphate group (507 Da).[7][8]

Step 2: Full Bioanalytical Method Validation (BMV)

A full validation should be performed for any new bioanalytical method.[19] It encompasses the following key parameters, which are summarized in the table below.

G cluster_core Core Performance Metrics cluster_matrix Matrix & Stability BMV Bioanalytical Method Validation Accuracy Accuracy BMV->Accuracy Precision Precision BMV->Precision Selectivity Selectivity BMV->Selectivity Sensitivity Sensitivity (LLOQ) BMV->Sensitivity CalCurve Calibration Curve BMV->CalCurve MatrixEffect Matrix Effect BMV->MatrixEffect Recovery Recovery BMV->Recovery Stability Stability BMV->Stability

Caption: Core parameters for bioanalytical method validation.

Validation Parameters and Acceptance Criteria Summary

ParameterPurposeProtocol SummaryAcceptance Criteria (FDA/EMA)[18][19]
Selectivity To ensure the method can differentiate the analyte from other components in the matrix.Analyze at least 6 blank matrix lots. Check for interfering peaks at the retention time of the analyte and IS.Response of interfering peaks should be < 20% of the LLOQ response for the analyte and < 5% for the IS.
Calibration Curve To establish the relationship between instrument response and analyte concentration.Prepare a blank sample, a zero sample (blank + IS), and 6-8 non-zero calibrators over the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the variability of replicate measurements (precision).Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations in 3-5 replicates over at least 3 separate runs.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).
Sensitivity (LLOQ) To define the lowest concentration on the calibration curve that can be reliably quantified.The LLOQ must meet the accuracy and precision criteria mentioned above.Signal-to-noise ratio typically > 5. Must be reproducible with acceptable accuracy and precision.
Matrix Effect To assess the ion suppression or enhancement caused by matrix components.Compare the analyte response in post-extraction spiked matrix samples to the response in a neat solution at Low and High QC concentrations.The IS-normalized matrix factor CV should be ≤ 15%.
Recovery To evaluate the efficiency of the extraction process.Compare the analyte response in pre-extraction spiked matrix samples to post-extraction spiked samples at Low, Mid, and High QC concentrations.Recovery should be consistent and reproducible, though a specific percentage is not mandated.
Stability To ensure the analyte is stable throughout the sample lifecycle.Analyze QC samples (Low and High) after exposure to various conditions: Freeze-thaw cycles (3 cycles), bench-top (room temp), long-term storage, stock solution stability.Mean concentration of stability samples must be within ±15% of nominal (compared to freshly prepared samples).
Step-by-Step Protocol: Accuracy and Precision Run

This protocol details a single validation run to assess intra-run accuracy and precision. Inter-run metrics are determined by repeating this process on at least two subsequent days.

  • Prepare Samples:

    • Thaw one set of pre-prepared calibration standards (8 levels) and QC samples (LLOQ, Low, Mid, High) from -80°C storage.

    • Allow samples to equilibrate to room temperature.

  • Spike Internal Standard (IS):

    • To every standard and QC sample, add a fixed volume of the SIL-IS working solution.

    • Rationale: The SIL-IS corrects for variability during sample preparation and MS ionization.[20]

  • Perform Solid Phase Extraction (SPE):

    • Condition an SPE plate/cartridge (e.g., C18) with methanol, followed by equilibration with water.

    • Load the samples onto the cartridge.

    • Wash the cartridge with a low-organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute the analyte and IS with a high-organic solvent (e.g., acetonitrile or methanol).

  • Evaporate and Reconstitute:

    • Dry the eluted samples under a gentle stream of nitrogen.

    • Reconstitute the residue in a fixed volume of the initial mobile phase (e.g., 90% Water / 10% Acetonitrile). This step ensures compatibility with the LC system and can pre-concentrate the sample.

  • LC-MS/MS Analysis:

    • Set up an injection sequence: Blank -> Zero Standard -> Calibration Standards (LLOQ to ULOQ) -> QC samples (LLOQ, Low, Mid, High, each in 5 replicates) -> Calibration Standards -> Blank.

    • Rationale: Bracketing QCs with calibration curves ensures the instrument response has not drifted during the run. Blanks are used to check for carryover.

  • Data Processing and Evaluation:

    • Integrate the peak areas for the analyte and the IS for all injections.

    • Calculate the analyte/IS peak area ratio.

    • Generate a linear regression calibration curve (Area Ratio vs. Concentration) using the calibration standards.

    • Use the regression equation to back-calculate the concentration of the QC samples.

    • Calculate Accuracy: (Mean Calculated Concentration / Nominal Concentration) * 100

    • Calculate Precision: (Standard Deviation of Calculated Concentrations / Mean Calculated Concentration) * 100

    • Compare the results against the acceptance criteria defined in the table above.

Conclusion

The rigorous quantification of this compound is a challenging but achievable goal. While several analytical techniques exist, LC-MS/MS stands alone in its ability to provide the necessary sensitivity and specificity for reliable measurement in complex biological matrices.[21] By implementing a comprehensive validation protocol grounded in regulatory guidelines, researchers can establish a robust, trustworthy, and defensible method.[22][23] This ensures that the generated data is of the highest quality, providing a solid foundation for advancing our understanding of lipid metabolism in health and disease.

References

A Comparative Guide to the Metabolic Significance of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA and Other Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Long-Chain Acyl-CoAs in Cellular Metabolism

Long-chain acyl-Coenzyme A (LC-CoAs) molecules are indispensable intermediates in cellular metabolism, acting as activated forms of fatty acids.[1] This activation, catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs), is a crucial prerequisite for their participation in a multitude of metabolic pathways.[2] These pathways include beta-oxidation for energy production, incorporation into complex lipids like triglycerides and phospholipids for energy storage and membrane structure, and roles in cellular signaling.[1] The structural diversity of L-CoAs, varying in chain length, degree of saturation, and the presence of functional groups like hydroxyls, dictates their specific metabolic fates and enzymatic interactions.

This guide provides a detailed comparison of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA , a very-long-chain, polyunsaturated, and hydroxylated acyl-CoA, with other well-characterized L-CoAs such as stearoyl-CoA (a saturated LC-CoA), oleoyl-CoA (a monounsaturated LC-CoA), and arachidonoyl-CoA (a polyunsaturated LC-CoA). We will explore their distinct roles in metabolic pathways, present comparative (though in some cases, inferred) enzymatic data, and provide detailed experimental protocols for their analysis, offering a comprehensive resource for researchers in lipid metabolism and drug development.

Structural and Functional Comparison of Long-Chain Acyl-CoAs

The metabolic fate of a long-chain acyl-CoA is largely determined by its chemical structure. The table below outlines the key characteristics of our focus molecule and its comparators.

FeatureThis compoundStearoyl-CoAOleoyl-CoAArachidonoyl-CoA
Acyl Chain Length C24C18C18C20
Saturation Polyunsaturated (5 double bonds)SaturatedMonounsaturated (1 double bond)Polyunsaturated (4 double bonds)
Hydroxylation Yes (at C3)NoNoNo
Primary Metabolic Pathways Peroxisomal β-oxidation, potential precursor for complex lipidsMitochondrial β-oxidation, synthesis of triglycerides and phospholipidsMitochondrial β-oxidation, synthesis of triglycerides and phospholipidsPrecursor for eicosanoids, incorporation into phospholipids

The presence of a hydroxyl group at the 3-position and the very long (C24) polyunsaturated chain of this compound strongly suggests its primary metabolism occurs via peroxisomal β-oxidation .[3] Unlike the mitochondrial pathway, which is the primary site for the degradation of common long-chain fatty acids like stearic and oleic acid, peroxisomal β-oxidation is specialized for very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain prostaglandins.[3]

Enzymatic Processing: A Comparative Overview

The differential metabolism of these acyl-CoAs is governed by the substrate specificity of key enzymes in fatty acid metabolism.

Long-Chain Acyl-CoA Synthetases (ACSLs)

The activation of fatty acids to their CoA esters is the first committed step in their metabolism and is catalyzed by ACSL isoforms. These isoforms exhibit distinct substrate preferences, which contributes to the channeling of fatty acids into specific metabolic pathways.

Table of Comparative ACSL Substrate Preferences (Illustrative)

ACSL IsoformPreferred SubstratesRelevance to Comparison
ACSL1 Saturated and monounsaturated C16-C18 fatty acidsHigh activity with precursors to stearoyl-CoA and oleoyl-CoA.
ACSL4 Arachidonic acid (C20:4) and other highly unsaturated fatty acidsKey enzyme for the activation of arachidonic acid.[5]
ACSL6 Prefers docosahexaenoic acid (DHA; C22:6) and other docosapolyenoic acidsLikely to be involved in the activation of very-long-chain polyunsaturated fatty acids like the precursor to our target molecule.
3-Hydroxyacyl-CoA Dehydrogenases (HADs)

In the third step of β-oxidation, 3-hydroxyacyl-CoA dehydrogenases (HADs) catalyze the oxidation of the 3-hydroxyacyl-CoA intermediate. These enzymes also exhibit substrate specificity based on acyl chain length.

  • Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD): Active on a broad range of substrates, with a preference for short, methyl-branched acyl-CoAs.

  • Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (MCHAD): Most active with medium-chain substrates.

  • Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD): Part of the mitochondrial trifunctional protein and is specific for long-chain substrates.

For this compound, the relevant dehydrogenase would be the peroxisomal L-bifunctional enzyme (EHHADH), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities and is involved in the degradation of very-long-chain fatty acids.

Comparative Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase with Various Substrates

The following table is adapted from the work of He et al. (1989) and illustrates the kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase with substrates of varying chain lengths. While this specific enzyme is mitochondrial, the data serves to demonstrate the principle of chain-length specificity.

Substrate (3-Hydroxyacyl-CoA)Km (µM)Vmax (µmol/min per mg)
C450165
C610215
C82.5240
C101.0220
C121.0170
C141.0125
C161.090

Data adapted from He, X. Y., et al. (1989). Anal Biochem, 180(1), 105-9.[1]

This data clearly shows that the mitochondrial enzyme has a preference for medium-chain substrates. A similar principle of substrate specificity would apply to the peroxisomal enzymes that would metabolize this compound.

Metabolic Pathways

The distinct metabolic fates of these acyl-CoAs are best visualized through their respective pathways.

Mitochondrial vs. Peroxisomal β-Oxidation

cluster_Mitochondria Mitochondrial β-Oxidation cluster_Peroxisome Peroxisomal β-Oxidation StearoylCoA Stearoyl-CoA (C18:0) Mito_BetaOx β-Oxidation Cycle StearoylCoA->Mito_BetaOx OleoylCoA Oleoyl-CoA (C18:1) OleoylCoA->Mito_BetaOx AcetylCoA_Mito Acetyl-CoA Mito_BetaOx->AcetylCoA_Mito TCA_Cycle TCA Cycle AcetylCoA_Mito->TCA_Cycle HydroxyPentaenoylCoA 3(S)-Hydroxy-tetracosa- 6,9,12,15,18-all-cis- pentaenoyl-CoA (C24) Peroxi_BetaOx β-Oxidation Cycle HydroxyPentaenoylCoA->Peroxi_BetaOx ChainShortened_AcylCoA Chain-Shortened Acyl-CoA Peroxi_BetaOx->ChainShortened_AcylCoA AcetylCoA_Peroxi Acetyl-CoA Peroxi_BetaOx->AcetylCoA_Peroxi Mitochondria_Transport Transport to Mitochondria ChainShortened_AcylCoA->Mitochondria_Transport Mitochondria_Transport->Mito_BetaOx

Caption: Comparison of mitochondrial and peroxisomal β-oxidation pathways.

Synthesis of Bioactive Lipids

ArachidonoylCoA Arachidonoyl-CoA Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) ArachidonoylCoA->Eicosanoids Signaling Inflammatory Signaling Eicosanoids->Signaling StearoylCoA Stearoyl-CoA ComplexLipids Complex Lipids (Triglycerides, Phospholipids) StearoylCoA->ComplexLipids OleoylCoA Oleoyl-CoA OleoylCoA->ComplexLipids Membrane_Storage Membrane Structure & Energy Storage ComplexLipids->Membrane_Storage

Caption: Divergent roles of acyl-CoAs in the synthesis of bioactive lipids.

Experimental Protocols

Protocol 1: Comparative Analysis of Long-Chain Acyl-CoA Synthetase (ACSL) Activity

This radiometric assay measures the conversion of a radiolabeled fatty acid to its corresponding acyl-CoA.[2]

Materials:

  • Cell lysates or purified ACSL isoforms

  • [1-¹⁴C]-labeled fatty acids (e.g., stearic acid, oleic acid, arachidonic acid, and the precursor to the target molecule)

  • ATP, Coenzyme A (CoA), MgCl₂

  • Bovine Serum Albumin (BSA)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Scintillation cocktail and vials

  • Extraction solvents (e.g., Dole's reagent: isopropanol/heptane/1M H₂SO₄)

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, CoA, MgCl₂, and BSA.

  • Add the [1-¹⁴C]-labeled fatty acid to the reaction mixture.

  • Initiate the reaction by adding the cell lysate or purified ACSL enzyme.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the extraction solvent.

  • Separate the aqueous and organic phases by centrifugation. The radiolabeled acyl-CoA will be in the aqueous phase, while the unreacted fatty acid will be in the organic phase.

  • Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.

  • Calculate the specific activity of the enzyme for each fatty acid substrate.

Protocol 2: Comparative Analysis of 3-Hydroxyacyl-CoA Dehydrogenase (HAD) Activity

This spectrophotometric assay measures the NAD⁺-dependent oxidation of a 3-hydroxyacyl-CoA substrate.[1]

Materials:

  • Purified mitochondrial or peroxisomal HAD enzymes

  • 3-hydroxyacyl-CoA substrates of varying chain lengths (including this compound)

  • NAD⁺

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing reaction buffer and NAD⁺.

  • Add the purified HAD enzyme to the cuvette.

  • Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Repeat the assay with varying concentrations of each substrate to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

Protocol 3: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This method allows for the sensitive and specific quantification of various acyl-CoA species in biological samples.

Workflow:

SamplePrep Sample Preparation (Tissue Homogenization, Extraction) SPE Solid Phase Extraction (SPE) Cleanup SamplePrep->SPE LC Liquid Chromatography (LC) Separation SPE->LC MS Tandem Mass Spectrometry (MS/MS) Detection & Quantification LC->MS

Caption: Workflow for the LC-MS/MS analysis of long-chain acyl-CoAs.

Procedure Outline:

  • Sample Preparation: Homogenize tissue or cell samples in a suitable buffer and extract the acyl-CoAs using organic solvents.

  • Solid Phase Extraction (SPE): Use an appropriate SPE cartridge to purify the acyl-CoAs from the crude extract.

  • LC Separation: Separate the different acyl-CoA species using a reversed-phase HPLC or UPLC column with a suitable gradient of aqueous and organic mobile phases.

  • MS/MS Detection: Detect and quantify the eluted acyl-CoAs using a tandem mass spectrometer, typically in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Conclusion

The metabolic significance of a long-chain acyl-CoA is intricately linked to its structure. While stearoyl-CoA and oleoyl-CoA are primarily directed towards mitochondrial energy production and lipid synthesis, the polyunsaturated nature of arachidonoyl-CoA earmarks it as a key precursor for inflammatory signaling molecules. The unique combination of a very-long-chain, polyunsaturated backbone, and a 3-hydroxy group in This compound strongly indicates its metabolism is channeled through the peroxisomal β-oxidation pathway.

Although direct comparative kinetic data for this specific molecule is currently limited in the literature, the experimental protocols provided in this guide offer a robust framework for researchers to elucidate its precise enzymatic interactions and metabolic fate. A deeper understanding of the comparative metabolism of diverse acyl-CoA species will undoubtedly pave the way for novel therapeutic strategies targeting metabolic diseases.

References

A Comparative Guide to the Biological Activity of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA and its Trans Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA

This compound is a crucial, yet transient, intermediate in the metabolic pathway responsible for the breakdown of C24:5n-3, a very-long-chain polyunsaturated fatty acid. This metabolic process, known as peroxisomal β-oxidation, is essential for maintaining lipid homeostasis and is particularly important for the degradation of fatty acids that are too long to be processed by mitochondria.[1][2] The "3(S)" designation refers to the specific stereochemical configuration of the hydroxyl group at the third carbon, which is critical for its recognition by downstream enzymes. The "all-cis" configuration of the five double bonds is the naturally occurring form in biologically active polyunsaturated fatty acids.

The Metabolic Fate of the All-cis Isomer: A Well-Defined Pathway

The metabolism of this compound is a step in the multi-enzyme process of peroxisomal β-oxidation.[3] This pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two-carbon units.[4]

The key enzyme responsible for the further processing of our molecule of interest is the L-bifunctional protein (EHHADH) . This enzyme possesses two distinct activities: enoyl-CoA hydratase and (S)-specific 3-hydroxyacyl-CoA dehydrogenase.[5][6] In the context of our all-cis substrate, it is the dehydrogenase activity that is pertinent.

The 3-hydroxyacyl-CoA dehydrogenase component of EHHADH catalyzes the oxidation of the 3-hydroxyl group to a keto group, yielding 3-keto-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA and reducing NAD+ to NADH.[7][8] This reaction is a critical step that prepares the molecule for the final thiolytic cleavage, which shortens the carbon chain.

Peroxisomal_Beta_Oxidation Tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA Tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA This compound This compound Tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA->this compound Enoyl-CoA Hydratase (EHHADH) 3-Keto-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA 3-Keto-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA This compound->3-Keto-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (EHHADH) NAD+ -> NADH + H+ Docosa-4,7,10,13,16-all-cis-pentaenoyl-CoA + Acetyl-CoA Docosa-4,7,10,13,16-all-cis-pentaenoyl-CoA + Acetyl-CoA 3-Keto-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA->Docosa-4,7,10,13,16-all-cis-pentaenoyl-CoA + Acetyl-CoA Thiolase

Caption: Simplified pathway of one cycle of peroxisomal β-oxidation for a C24:5n-3 fatty acid.

Comparative Activity of Trans Isomers: A Mechanistic Inference

Direct experimental data comparing the enzymatic processing of this compound with its various trans isomers is currently lacking in the scientific literature. This is likely due to the technical challenges in synthesizing these specific trans isomers. However, based on the well-established substrate specificity of the enzymes involved in β-oxidation, we can infer the likely metabolic fate and relative activity of these trans isomers.

The enzymes of β-oxidation are highly stereospecific. The 3-hydroxyacyl-CoA dehydrogenase activity of EHHADH is specific for the (S)-enantiomer of the hydroxyl group.[9] While the stereochemistry at the 3-position would be the same for both the all-cis and any trans isomers, the geometry of the double bonds in the acyl chain is also a critical determinant of enzyme activity.

The presence of a trans double bond, particularly if it is located near the reactive site of the enzyme, can significantly alter the three-dimensional structure of the fatty acyl-CoA chain.[10] This can affect how the substrate binds to the active site of the 3-hydroxyacyl-CoA dehydrogenase.

Table 1: Predicted Comparative Activity of Cis vs. Trans Isomers

IsomerPredicted Substrate for EHHADH DehydrogenaseRationale
3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis -pentaenoyl-CoAYes (Active)This is the natural substrate and is readily processed by the enzyme.
3(S)-Hydroxy-tetracosa-trans -6,9,12,15,18-pentaenoyl-CoALikely Reduced ActivityThe presence of a trans double bond can alter the conformation of the acyl chain, potentially leading to suboptimal binding to the enzyme's active site. The further the trans bond is from the hydroxyl group, the less impact it may have.
3(S)-Hydroxy-tetracosa-6,9,12,15,trans -18-pentaenoyl-CoALikely Reduced ActivitySimilar to the above, a trans double bond, even at a distal position, can affect the overall shape of the molecule and its interaction with the enzyme.
Other trans isomersVariable, but likely reduced activityThe specific position of the trans double bond would influence the degree of conformational change and, consequently, the extent of the reduction in enzyme activity.

It is important to note that the metabolism of unsaturated fatty acids with double bonds at positions other than C2 often requires the action of auxiliary enzymes, such as enoyl-CoA isomerases.[1][4] These enzymes are responsible for repositioning and, in some cases, changing the geometry of the double bonds to make them suitable for the core β-oxidation enzymes. The efficiency with which these auxiliary enzymes could process the various trans isomers of our target molecule is also unknown and would be a critical factor in their overall metabolism.

Experimental Protocols for Activity Determination

To empirically determine the comparative activity of the all-cis and potential trans isomers of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-pentaenoyl-CoA, a 3-hydroxyacyl-CoA dehydrogenase (HADH) activity assay would be employed. This spectrophotometric assay measures the rate of NADH production, which is directly proportional to the enzyme's activity.

Principle

The HADH-catalyzed oxidation of a 3-hydroxyacyl-CoA substrate is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm, due to the formation of NADH, is monitored over time.

3-Hydroxyacyl-CoA + NAD+ <=> 3-Ketoacyl-CoA + NADH + H+

Materials
  • Purified recombinant L-bifunctional protein (EHHADH)

  • This compound (substrate)

  • Trans isomers of 3(S)-Hydroxy-tetracosa-pentaenoyl-CoA (hypothetical substrates)

  • NAD+ solution

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.3)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Temperature-controlled cuvette holder

Step-by-Step Protocol
  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing the reaction buffer and NAD+ solution to their final concentrations.

  • Substrate Addition: Add a specific concentration of the 3-hydroxyacyl-CoA substrate (either the all-cis or a trans isomer) to the reaction mixture. For kinetic studies (Km and Vmax determination), a range of substrate concentrations should be used.

  • Temperature Equilibration: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 37°C) for 5 minutes to ensure thermal equilibrium.

  • Enzyme Addition and Initiation: Initiate the reaction by adding a small volume of the purified EHHADH enzyme solution to the cuvette. Mix gently by inversion.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for a period of 5-10 minutes.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The concentration of NADH produced can be determined using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹). Enzyme activity is typically expressed as units (µmol of NADH formed per minute) per milligram of protein.

Caption: Workflow for the HADH spectrophotometric assay.

Conclusion

This compound is a bona fide intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids, and its metabolism by the L-bifunctional protein (EHHADH) is a well-established process. While direct experimental evidence is lacking for its trans isomers, a thorough understanding of the stereospecificity of the enzymes involved strongly suggests that the presence of trans double bonds would likely impede their efficient metabolism. The altered three-dimensional structure of the trans isomers would likely result in poorer binding to the active site of the 3-hydroxyacyl-CoA dehydrogenase, leading to reduced enzymatic activity.

Future research, contingent on the successful synthesis of the specific trans isomers, is necessary to definitively quantify these differences in activity. The experimental protocols outlined in this guide provide a clear framework for conducting such comparative studies, which would undoubtedly provide valuable insights into the metabolic consequences of trans fatty acid isomerism in the context of very-long-chain polyunsaturated fatty acids.

References

Stereospecific Analysis of 3-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA is a very-long-chain 3-hydroxyacyl-CoA that is a putative intermediate in the peroxisomal β-oxidation of polyunsaturated fatty acids (PUFAs). The stereochemistry of the hydroxyl group at the C-3 position is of paramount importance, as the L- and D-isomers are processed by distinct enzymatic pathways. Accurate stereospecific analysis is therefore crucial for understanding the metabolic flux, diagnosing inborn errors of metabolism, and elucidating the roles of these isomers in health and disease. This guide provides a comparative overview of the primary methodologies for the stereospecific analysis of this and analogous molecules, offering insights into the experimental choices and validation strategies for researchers, scientists, and drug development professionals.

While literature directly detailing the analysis of 3-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA is limited, this guide synthesizes established principles from the analysis of other long-chain and very-long-chain 3-hydroxy fatty acids and their CoA esters to provide a robust framework for methodological selection and implementation.

The Biochemical Significance of Stereoisomers in Fatty Acid β-Oxidation

In mitochondrial β-oxidation, the hydration of the 2-trans-enoyl-CoA intermediate is catalyzed by enoyl-CoA hydratase, which stereospecifically produces the L-3-hydroxyacyl-CoA isomer. This is then oxidized by L-3-hydroxyacyl-CoA dehydrogenase (LCHAD).[1][2] In contrast, peroxisomal β-oxidation, particularly of unsaturated fatty acids, can involve both L- and D-3-hydroxyacyl-CoA intermediates.[3][4] The presence of D-3-hydroxyacyl-CoA necessitates the action of a D-specific 3-hydroxyacyl-CoA hydro-lyase.[4] Consequently, the ability to differentiate and quantify the L- and D-isomers is fundamental to studying these pathways.

Comparative Analysis of Methodologies

The stereospecific analysis of 3-hydroxyacyl-CoAs can be broadly categorized into chromatographic and enzymatic methods. Each approach offers distinct advantages and is suited to different research objectives.

Method 1: Direct Chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Direct chiral HPLC-MS/MS is a powerful technique for the simultaneous separation and quantification of stereoisomers without the need for derivatization.

Principle of Operation: This method utilizes a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. The separated isomers are then detected with high sensitivity and specificity by a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode.[5][6]

Experimental Protocol:

  • Sample Preparation: Acyl-CoAs are extracted from the biological matrix using a suitable method, such as solid-phase extraction or liquid-liquid extraction.

  • Chromatographic Separation:

    • Column: A polysaccharide-based chiral column, such as amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica particles (e.g., Chiralpak IA-U), is effective for separating 3-hydroxy fatty acid enantiomers.[5][6]

    • Mobile Phase: A gradient elution with a mobile phase compatible with mass spectrometry, such as a mixture of acetonitrile and water with a small amount of modifier like formic acid or ammonium acetate, is typically used.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of fatty acids and their derivatives.

    • Detection: A triple quadrupole mass spectrometer is used in SRM mode to monitor specific precursor-to-product ion transitions for each isomer, ensuring high selectivity and sensitivity.

Workflow for Direct Chiral HPLC-MS/MS Analysis:

Caption: Workflow for direct chiral HPLC-MS/MS analysis.

Method 2: Chiral Derivatization followed by Reversed-Phase HPLC

An alternative to direct chiral separation is the derivatization of the hydroxyl group with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

Principle of Operation: The analyte is reacted with a chiral derivatizing agent to form two diastereomers that have different physicochemical properties and can be separated by standard reversed-phase HPLC.[7]

Experimental Protocol:

  • Hydrolysis: The acyl-CoA is first hydrolyzed to the corresponding free fatty acid.

  • Derivatization: The hydroxyl group of the free fatty acid is reacted with a chiral derivatizing agent, such as a dinitrophenyl isocyanate, to form 3,5-dinitrophenyl urethane derivatives.[7]

  • Chromatographic Separation: The resulting diastereomers are separated on a C18 reversed-phase column.

  • Detection: Detection can be achieved using a UV detector, or for higher sensitivity, a mass spectrometer.

Workflow for Chiral Derivatization HPLC Analysis:

Caption: Workflow for chiral derivatization HPLC analysis.

Method 3: Enzymatic Assays

Enzymatic assays offer high stereospecificity and can be used for the quantification of a single stereoisomer.

Principle of Operation: These assays utilize enzymes that are specific for either the L- or D-isomer of 3-hydroxyacyl-CoA. The reaction product is then measured, typically by spectrophotometry or fluorometry. For example, L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) specifically oxidizes L-3-hydroxyacyl-CoAs, producing NADH which can be measured by the increase in absorbance at 340 nm.[1][8][9]

Experimental Protocol (for L-isomer):

  • Reaction Mixture: A reaction buffer containing the sample, NAD+, and L-3-hydroxyacyl-CoA dehydrogenase is prepared.[9]

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C).[9]

  • Measurement: The increase in absorbance at 340 nm due to the production of NADH is monitored over time.[9]

  • Quantification: The concentration of the L-isomer is calculated from the rate of NADH production.

Diagram of Enzymatic Assay for L-3-Hydroxyacyl-CoA:

Caption: Principle of the enzymatic assay for L-3-hydroxyacyl-CoA.

Comparison of Methodologies

FeatureDirect Chiral HPLC-MS/MSChiral Derivatization HPLCEnzymatic Assay
Principle Direct separation of enantiomers on a chiral stationary phase.[5][6]Formation and separation of diastereomers on an achiral column.[7]Stereospecific enzymatic conversion and product detection.[1][8]
Specificity HighHighVery High (for one isomer)
Sensitivity Very HighHigh (with MS detection)Moderate to High
Throughput ModerateLow to ModerateHigh (plate-based)
Sample Prep Simple extractionMulti-step (hydrolysis, derivatization)Simple extraction
Quantitation Simultaneous for both isomersSimultaneous for both isomersSingle isomer per assay
Instrumentation Chiral HPLC, MS/MSStandard HPLC, UV/MSSpectrophotometer/Fluorometer
Cost High (chiral column, MS)ModerateLow
Key Advantage Direct, sensitive, and simultaneous analysis of both isomers.Uses standard HPLC columns.High specificity and throughput.
Key Limitation Cost of chiral columns and MS.Derivatization can be complex and introduce errors.Indirect measurement; requires specific enzymes.

Conclusion and Recommendations

The choice of method for the stereospecific analysis of 3-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA depends on the specific research question and available resources.

  • For comprehensive profiling and accurate quantification of both L- and D-isomers in complex biological samples, Direct Chiral HPLC-MS/MS is the gold standard. Its high sensitivity and specificity make it ideal for biomarker discovery and detailed metabolic studies.[5][6]

  • Chiral Derivatization followed by HPLC is a viable alternative when a dedicated chiral chromatography system is unavailable, although it is more labor-intensive.

  • Enzymatic Assays are highly effective for high-throughput screening or for validating the stereochemical purity of a sample when the primary interest is in a single isomer.[1][8][9]

In all cases, proper validation of the chosen method is critical. This includes demonstrating specificity, linearity, accuracy, precision, and the limit of detection and quantification using appropriate standards. Given the complexity of the analyte, a multi-faceted approach, potentially combining a chromatographic method for separation and an enzymatic assay for confirmation, may provide the most robust and reliable results.

References

Topic: Biological Activity of 3(S)- vs. 3(R)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

This guide provides a detailed, objective comparison of the biological activities and metabolic fates of the 3(S) and 3(R) stereoisomers of Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA, a key intermediate in the metabolism of very-long-chain polyunsaturated fatty acids. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind metabolic pathways, and provides actionable experimental protocols for their differentiation and analysis.

The Metabolic Crossroads: Stereochemistry in Peroxisomal β-Oxidation

Very-long-chain fatty acids (VLCFAs), such as the 24-carbon tetracosapentaenoic acid, are primarily shortened in peroxisomes via the β-oxidation pathway.[1] Unlike mitochondrial β-oxidation, which is a major source of ATP, the peroxisomal pathway's primary role is to shorten fatty acids that are poor substrates for mitochondria, participating in cellular thermogenesis and producing metabolic intermediates.[2] The stereochemical configuration at the 3-hydroxy position is a critical determinant of an acyl-CoA's fate within this organelle.

The peroxisomal β-oxidation pathway involves a sequence of enzymatic reactions. After the initial desaturation of the acyl-CoA by an acyl-CoA oxidase (ACOX), a multifunctional enzyme (MFE) hydrates the resulting 2-trans-enoyl-CoA. In mammals, two types of MFEs exist with opposing stereospecificities.[2][3]

  • Multifunctional Enzyme 1 (MFE-1 or L-PBE): This enzyme hydrates 2-trans-enoyl-CoAs to form the 3(S)-hydroxyacyl-CoA (L-isomer) and subsequently dehydrogenates this S-isomer.[2]

  • Multifunctional Enzyme 2 (MFE-2 or D-PBE): This enzyme hydrates 2-trans-enoyl-CoAs to form the 3(R)-hydroxyacyl-CoA (D-isomer) and specifically dehydrogenates this R-isomer.[2]

Furthermore, for complete degradation of certain fatty acids, particularly those with methyl branches, a racemase is required to interconvert R- and S-isomers, ensuring that all intermediates can be funneled into a degradative pathway.[4][5] This enzymatic bifurcation is the origin of the distinct biological roles of the 3(S) and 3(R) isomers.

Peroxisomal_Metabolism cluster_pathway Peroxisomal β-Oxidation cluster_S_path S-Pathway cluster_R_path R-Pathway / Epimerization VLCFA Tetracosapentaenoyl-CoA EnoylCoA 2-trans-Enoyl-CoA VLCFA->EnoylCoA ACOX S_Hydroxy 3(S)-Hydroxyacyl-CoA EnoylCoA->S_Hydroxy MFE-1 (Hydratase) R_Hydroxy 3(R)-Hydroxyacyl-CoA EnoylCoA->R_Hydroxy MFE-2 (Hydratase) Keto_S 3-Ketoacyl-CoA S_Hydroxy->Keto_S MFE-1 (Dehydrogenase) Thiolase Thiolase Keto_S->Thiolase R_Hydroxy->S_Hydroxy Epimerization Keto_R 3-Ketoacyl-CoA R_Hydroxy->Keto_R MFE-2 (Dehydrogenase) Keto_R->Thiolase Epimerase α-methylacyl-CoA racemase Products Shorter Acyl-CoA + Acetyl-CoA Thiolase->Products

Caption: Metabolic divergence of 3(S)- and 3(R)-hydroxyacyl-CoA isomers in peroxisomes.

Comparative Analysis of Biological Activity

The distinct enzymatic handling of the 3(S) and 3(R) stereoisomers dictates their metabolic flux and potential for biological activity beyond simple degradation.

Feature3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA3(R)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA
Primary Metabolic Role Canonical intermediate in the main peroxisomal β-oxidation spiral.Intermediate in an alternative pathway; requires epimerization for entry into the main spiral if not processed by D-specific enzymes.
Key Processing Enzymes L-PBE/MFE-1 (Hydratase and Dehydrogenase).D-PBE/MFE-2 (Hydratase and Dehydrogenase); α-methylacyl-CoA racemase for conversion to the S-isomer.[4][5]
Metabolic Flux High turnover; efficiently channeled towards shortening.Slower turnover; potential metabolic bottleneck if MFE-2 or racemase activity is limited.
Potential for Accumulation Low; rapidly converted to 3-ketoacyl-CoA.Higher, particularly in disorders involving MFE-2 or racemase deficiency.[4]
Pathophysiological Relevance Not typically associated with pathology.Accumulation of long-chain 3-hydroxy fatty acids is linked to cellular toxicity, including uncoupling of oxidative phosphorylation and mitochondrial dysfunction.[6]
Signaling Potential Likely low due to transient nature. Downstream products (e.g., acetyl-CoA) have significant signaling roles.May have distinct signaling roles if it accumulates, though this is less characterized. It could potentially interact with nuclear receptors or other lipid sensors.

Experimental Guide: Protocol for Stereoisomer Differentiation

Distinguishing and quantifying these two isomers requires a robust analytical method capable of chiral separation. High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase and tandem mass spectrometry (MS/MS) is the gold standard.[7]

Objective:

To develop and validate a method for the baseline separation and accurate quantification of 3(S)- and 3(R)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA from a complex biological matrix (e.g., cell lysates, tissue homogenates).

Experimental Rationale:

The core of this protocol is the use of a chiral stationary phase (CSP). A CSP contains a single enantiomer of a chiral compound immobilized on the support material (e.g., silica). As the analyte mixture passes through the column, the 3(S) and 3(R) isomers form transient, diastereomeric complexes with the CSP. These complexes have different binding energies, leading to differential retention times and enabling their separation.[8] Tandem mass spectrometry (MS/MS) provides the high sensitivity and specificity needed for confident detection and quantification in a complex biological sample.

Step-by-Step Protocol:
  • Sample Preparation & Lipid Extraction:

    • Rationale: To isolate lipids and remove interfering substances like proteins and salts.

    • Steps:

      • Homogenize ~50 mg of tissue or 1x10^7 cells in a methanol/water solution.

      • Spike the sample with a known amount of a suitable internal standard (e.g., a deuterated or ¹³C-labeled analog) to correct for extraction losses and matrix effects.

      • Perform a Folch or Bligh-Dyer liquid-liquid extraction using a chloroform/methanol/water solvent system.

      • Collect the organic (lower) phase containing the lipids.

      • Evaporate the solvent to dryness under a stream of nitrogen.

      • Reconstitute the lipid extract in a small volume of the initial HPLC mobile phase.

  • Chiral HPLC Separation:

    • Rationale: To chromatographically separate the 3(S) and 3(R) isomers based on their differential interaction with the CSP.

    • Instrumentation & Columns:

      • HPLC System: A system capable of stable gradient delivery at low flow rates.

      • Chiral Column: A column with a polysaccharide-based CSP, such as Chiralpak® or Chiralcel® series, is a common starting point for lipid enantiomers.[9]

    • Steps:

      • Equilibrate the chiral column with the starting mobile phase (e.g., 95:5 Hexane:Isopropanol). Mobile phase composition must be empirically optimized.

      • Inject the reconstituted sample onto the column.

      • Run an isocratic or gradient elution program to resolve the enantiomers. Monitor the column effluent with the mass spectrometer.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Rationale: To specifically detect and quantify the target analytes as they elute from the HPLC.

    • Instrumentation: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Steps:

      • Optimize ESI source parameters (e.g., spray voltage, gas flows) in negative ion mode, as acyl-CoAs are readily deprotonated.

      • Perform a full scan to identify the precursor ion ([M-H]⁻) for the target molecule.

      • Perform product ion scans to identify characteristic, high-intensity fragment ions.

      • Set up a Multiple Reaction Monitoring (MRM) method to monitor the specific precursor → product ion transitions for the analyte and the internal standard. This provides maximum sensitivity and selectivity.

  • Data Analysis and Quantification:

    • Rationale: To determine the concentration of each isomer.

    • Steps:

      • Integrate the chromatographic peak area for each separated isomer (3(S) and 3(R)) and the internal standard.

      • Calculate the peak area ratio of each isomer to the internal standard.

      • Determine the concentration of each isomer by comparing its peak area ratio to a standard curve generated from pure reference standards of each enantiomer.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenize 1. Homogenize Sample + Internal Standard Extract 2. Liquid-Liquid Extraction Homogenize->Extract Dry 3. Dry & Reconstitute Extract->Dry Inject 4. Inject onto Chiral HPLC Column Dry->Inject Detect 5. ESI-MS/MS Detection (MRM) Inject->Detect Integrate 6. Integrate Peak Areas (3S, 3R, IS) Detect->Integrate Quantify 7. Quantify against Standard Curve Integrate->Quantify

Caption: Workflow for chiral separation and quantification of 3-hydroxyacyl-CoA isomers.

Conclusion

The biological activities of 3(S)- and 3(R)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA are not interchangeable. Their stereochemistry dictates their entry into distinct metabolic pathways within the peroxisome, governed by stereospecific enzymes. The 3(S) isomer is a canonical, high-flux intermediate destined for rapid degradation, while the 3(R) isomer represents a potential metabolic bottleneck whose accumulation, particularly in cases of enzymatic defects, could contribute to cellular pathology. Understanding these differences is paramount for researchers investigating lipid metabolism, inborn errors of metabolism, and the development of therapies targeting these pathways. The analytical methods detailed herein provide a robust framework for elucidating the precise roles of each stereoisomer in health and disease.

References

A Guide to Inter-Laboratory Comparison of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA Measurements

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison for the measurement of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, experimental design, and data analysis required for a robust and reliable comparison program. By synthesizing principles from established quality assurance programs and cutting-edge analytical methodologies, this guide aims to enhance the comparability and accuracy of this critical measurement across different laboratories.

The Significance of Measuring this compound

This compound is a coenzyme A derivative of a hydroxylated very-long-chain fatty acid.[1][2] Such molecules are integral to cellular metabolism, particularly in the pathways of fatty acid oxidation.[3] The accurate measurement of these intermediates is crucial for diagnosing certain metabolic disorders and for research into conditions where fatty acid metabolism is dysregulated, such as in some neurological and cardiovascular diseases.[3][4][5] Given the complexity of lipidomics and the potential for analytical variability, ensuring that measurements of this specific acyl-CoA are consistent and reliable across different research and clinical laboratories is paramount for advancing our understanding of its role in health and disease.[6]

Designing a Robust Inter-Laboratory Comparison Program

An effective inter-laboratory comparison program hinges on a well-defined protocol and the use of appropriate reference materials. The primary goal is to assess and improve the within-lab repeatability and between-lab reproducibility of measurements.[7][8]

Preparation and Distribution of Test Materials

The cornerstone of any comparison study is the set of shared samples that each laboratory will analyze. To robustly assess performance, a set of three pooled human plasma or serum samples should be prepared:

  • Normal Level: A pooled sample from healthy volunteers to represent a baseline physiological concentration.

  • Low Level: A sample either from a patient population with a relevant metabolic disorder or artificially prepared to have a low concentration of the analyte.

  • High Level: A sample spiked with a known concentration of purified this compound to test the upper range of quantification.

In addition to these "unknown" samples, a certified reference material (CRM), such as those developed by the National Institute of Standards and Technology (NIST) for other fatty acids (e.g., SRM 1950 and SRM 2378), should be included as a "known" control to assess accuracy.[7][9]

Analytical Methodology: A Standardized Approach

While the comparison is performance-based, a recommended starting methodology ensures a degree of harmonization.[9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this type of analysis due to its high sensitivity and specificity.[10][11]

Experimental Protocol: Quantification of this compound by LC-MS/MS

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard solution. A deuterated version of the analyte is ideal for this purpose.[12]

    • Perform a protein precipitation step by adding 300 µL of cold acetonitrile. Vortex and centrifuge.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution profile.

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for the analyte and the internal standard must be determined and optimized.

  • Quantification:

    • Generate a calibration curve using a series of known concentrations of the analyte.

    • Calculate the concentration of the analyte in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Workflow for the Inter-Laboratory Comparison

The following diagram illustrates the workflow of the proposed inter-laboratory comparison program.

G cluster_0 Coordinating Body cluster_1 Participating Laboratories A Preparation of Test Materials (Normal, Low, High, CRM) B Distribution of Samples to Participating Laboratories A->B C Sample Analysis using In-House LC-MS/MS Method B->C E Data Collection and Statistical Analysis F Issuance of Performance Report E->F D Data Submission to Coordinating Body C->D D->E

Caption: Workflow of the inter-laboratory comparison program.

Data Analysis and Performance Evaluation

Upon receiving data from all participating laboratories, the coordinating body will perform a statistical analysis to assess performance. The key metrics for comparison are:

  • Accuracy: How close the laboratory's measurement of the CRM is to the certified value.

  • Precision: The degree of agreement among replicate measurements of the same sample, typically expressed as the coefficient of variation (CV).

  • Linearity: The ability of the assay to provide results that are directly proportional to the concentration of the analyte in the sample.

  • Between-Laboratory Reproducibility: The agreement of results from different laboratories for the same sample.

Tabular Summary of Hypothetical Results

The following tables present a hypothetical summary of results from a five-laboratory comparison study.

Table 1: Accuracy Assessment using Certified Reference Material (CRM)

LaboratoryMeasured Concentration (ng/mL)Certified Value (ng/mL)% Deviation
Lab 152.350.0+4.6%
Lab 248.950.0-2.2%
Lab 355.150.0+10.2%
Lab 449.550.0-1.0%
Lab 551.750.0+3.4%

Table 2: Precision and Between-Laboratory Reproducibility for Unknown Samples

SampleMetricLab 1Lab 2Lab 3Lab 4Lab 5Overall Mean Between-Lab CV
Low Level Mean (ng/mL)10.29.811.510.510.110.4 6.5%
Intra-Lab CV4.5%5.1%6.2%4.8%5.5%
Normal Level Mean (ng/mL)25.624.927.825.126.025.9 4.7%
Intra-Lab CV3.8%4.2%5.5%3.9%4.8%
High Level Mean (ng/mL)78.976.582.377.279.878.9 3.0%
Intra-Lab CV3.1%3.5%4.8%3.3%4.1%

Interpretation and Continuous Improvement

The results of the inter-laboratory comparison should be used to identify areas for improvement.[8][9] For instance, a laboratory with high intra-lab CV may need to refine its sample preparation or instrument calibration procedures. High between-lab CV suggests a need for greater harmonization of analytical methods, potentially through the adoption of a common standard operating procedure or the use of a single, high-quality internal standard.[12]

The ultimate goal of such a program is to build confidence in the comparability of data generated across different sites, thereby accelerating research and improving the reliability of clinical diagnostics in the field of lipidomics.[4][7][13]

Conclusion

The establishment of an inter-laboratory comparison program for this compound is a critical step towards ensuring the quality and comparability of data in both research and clinical settings. By following the principles of robust experimental design, utilizing appropriate reference materials, and focusing on continuous improvement, the scientific community can enhance the reliability of these complex measurements.

References

A Senior Application Scientist's Guide to Correlating 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA Levels with Enzyme Activity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating lipid metabolism and signaling.

Introduction: Bridging the Gap Between Metabolite Concentration and Enzymatic Function

In the intricate landscape of cellular metabolism, understanding the functional consequence of a metabolite's presence is paramount. 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA is a very long-chain polyunsaturated fatty acyl-CoA. Such molecules are critical intermediates in fatty acid beta-oxidation, a catabolic process that breaks down fatty acids to produce energy.[1][2] Specifically, this 3-hydroxyacyl-CoA is an intermediate in the breakdown of n-3 polyunsaturated fatty acids. The enzymes responsible for its conversion are central to maintaining metabolic homeostasis.

The core enzyme of interest for this substrate is 3-hydroxyacyl-CoA dehydrogenase (HADH) , which catalyzes the NAD+-dependent oxidation of the 3-hydroxyacyl-CoA to 3-ketoacyl-CoA, the third step in the beta-oxidation cycle.[1][2][4] This guide will focus on methods to quantify the substrate and measure HADH activity, culminating in a strategy to correlate these two critical parameters.

Part 1: The Gold Standard for Substrate Quantification: LC-MS/MS

To correlate substrate levels with enzyme activity, one must first be able to measure the substrate with high sensitivity and specificity. For complex lipids like very long-chain acyl-CoAs, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard.[5][6][7]

Principle of the Method

This technique involves three key stages:

  • Extraction: The acyl-CoA is isolated from the complex biological matrix (e.g., tissue homogenate, cell lysate).

  • Chromatographic Separation (LC): The extracted metabolites are separated on a chromatography column, typically a C18 reversed-phase column, which separates molecules based on their hydrophobicity.[6]

  • Mass Spectrometric Detection (MS/MS): The separated molecules are ionized and detected by a mass spectrometer. A triple quadrupole instrument is used in Multiple Reaction Monitoring (MRM) mode for ultimate selectivity, where a specific parent ion is selected and fragmented, and a specific fragment ion is monitored.[6]

Detailed Protocol: Quantification of this compound

1. Sample Preparation & Extraction (Self-Validating System)

  • Expertise & Experience: The stability of acyl-CoA thioesters is a critical challenge; they are prone to hydrolysis. All steps must be performed quickly and on ice to minimize degradation. The choice of extraction solvent and purification method is crucial for high recovery. A two-step process involving organic solvent extraction followed by solid-phase extraction (SPE) provides a clean, concentrated sample.[8]

  • Protocol:

    • Flash-freeze approximately 50-100 mg of tissue or a cell pellet in liquid nitrogen.

    • In a pre-chilled homogenizer, add 1 mL of an ice-cold extraction solution (e.g., acetonitrile/2-propanol, 3:1 v/v) containing an appropriate internal standard (e.g., C17:0-CoA).[7][8][9]

    • Homogenize the tissue thoroughly.

    • Add 0.5 mL of 0.1 M potassium phosphate buffer (pH 6.7) and vortex vigorously.[8]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet proteins and debris.[10]

    • Collect the supernatant for Solid-Phase Extraction (SPE).

2. Solid-Phase Extraction (SPE) Purification

  • Trustworthiness: SPE is essential for removing interfering substances like salts and phospholipids, which can suppress the ionization of the target analyte in the mass spectrometer. Using a specialized sorbent, such as 2-(2-pyridyl)ethyl-functionalized silica, ensures high recovery of a wide range of acyl-CoAs.[8][9]

  • Protocol:

    • Condition a 2-(2-pyridyl)ethyl SPE column by washing with 1 mL of an acidic solution (e.g., acetonitrile/isopropanol/water/acetic acid) to activate the anion-exchange functional group.[8]

    • Load the supernatant from the extraction step onto the column.

    • Wash the column with the same acidic solution to remove unretained impurities.

    • Elute the acyl-CoAs with 2 mL of a basic elution buffer (e.g., methanol/250 mM ammonium formate, 4:1 v/v).[8]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a small volume (e.g., 100 µL) of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

3. LC-MS/MS Analysis

  • Authoritative Grounding: The use of a C18 reversed-phase column with a gradient of acetonitrile in water, often with an ion-pairing agent or adjusted pH (e.g., using ammonium hydroxide), provides excellent separation of long-chain acyl-CoAs.[6] Positive electrospray ionization (ESI) is typically used.[6][7]

  • Parameters:

    • Column: C18 reversed-phase, e.g., 2.1 mm x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: Water with 0.1% ammonium hydroxide.

    • Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.

    • Gradient: A linear gradient from ~50% B to 95% B over 10-15 minutes.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transition: This must be empirically determined for this compound, but will involve selecting its protonated molecular ion [M+H]+ as the precursor and a characteristic fragment ion (often corresponding to the pantetheine portion after neutral loss) as the product.

Comparison of Quantification Alternatives
MethodPrincipleSensitivitySpecificityThroughputExpertise Required
LC-MS/MS Chromatographic separation followed by mass-based detection.[5]Femtomole to picomole.[5][11]Very HighMediumHigh
HPLC-UV Chromatographic separation with UV detection at 260 nm (adenine ring).[12]Nanomole.[12]Low (co-elution is a major issue)MediumMedium
Enzymatic Assay Coupled reaction leading to a fluorometric or colorimetric signal.[13]Picomole.[13]Moderate (depends on enzyme specificity)HighMedium

Part 2: Measuring the Engine: Enzyme Activity Assays

The primary enzyme that metabolizes 3(S)-hydroxyacyl-CoAs is 3-hydroxyacyl-CoA dehydrogenase (HADH) , which converts the substrate to 3-ketoacyl-CoA while reducing NAD+ to NADH.[4][14] Measuring the rate of this reaction is a direct assessment of the enzyme's activity.

Method 1: The Direct Spectrophotometric Assay
  • Principle of the Method: This is the most direct and widely used method. The activity of HADH is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH. The rate of NADH formation is directly proportional to the enzyme's activity under substrate-saturating conditions.

  • Expertise & Experience: The key to a robust assay is ensuring that the enzyme being measured is the rate-limiting step. This means providing the substrate (this compound) and the cofactor (NAD+) in excess. The assay should be performed on a temperature-controlled spectrophotometer.

  • Detailed Protocol:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 1 mM EDTA).

    • Prepare stock solutions of NAD+ (e.g., 20 mM) and the 3-hydroxyacyl-CoA substrate. Note: Synthesizing this specific substrate may be required, or a commercially available, structurally similar long-chain 3-hydroxyacyl-CoA can be used to assess general HADH activity.

    • In a UV-transparent cuvette, add the reaction buffer, NAD+ to a final concentration of 1-2 mM, and the biological sample (e.g., 10-50 µg of mitochondrial protein extract).

    • Equilibrate the mixture to the desired temperature (e.g., 30°C or 37°C) in the spectrophotometer and measure the baseline absorbance at 340 nm.

    • Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate to a saturating concentration (typically 50-100 µM, but should be determined empirically by running a substrate titration curve).

    • Monitor the increase in absorbance at 340 nm for 5-10 minutes.

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.

    • Convert this rate to specific activity (e.g., nmol/min/mg protein) using the Beer-Lambert law for NADH (molar extinction coefficient ε = 6220 M⁻¹cm⁻¹).

Method 2: The Coupled Enzyme Assay (An Alternative)
  • Principle of the Method: For situations where the direct assay is not feasible or when the product of the reaction itself needs to be measured, a coupled assay can be employed.[15] In this approach, the product of the HADH reaction (3-ketoacyl-CoA) is used as a substrate by a second "coupling" enzyme, which in turn produces a readily detectable signal. For HADH, the subsequent enzyme in the beta-oxidation pathway, 3-ketoacyl-CoA thiolase, could be used, but this adds complexity. A more common application is for assays where the primary reaction does not produce a convenient signal like NADH.[16] For HADH, the direct assay is almost always preferable due to its simplicity and directness.

Comparison of Enzyme Assay Alternatives
MethodPrincipleSignalProsCons
Direct Spectrophotometric Monitors NADH production at 340 nm.AbsorbanceSimple, direct, real-time kinetics.Requires a UV-capable spectrophotometer; potential for interfering reactions that produce/consume NADH.
LC-MS/MS Based Measures substrate depletion or product formation over time.Mass SignalExtremely specific; can be used when no spectrophotometric signal is available.Low throughput (requires quenching at time points); expensive equipment.
Coupled Enzyme Assay Links the primary reaction to a secondary, signal-producing reaction.[15]Absorbance/FluorescenceCan be very sensitive; adaptable.Indirect; requires careful optimization to ensure the coupling enzyme is not rate-limiting.

Part 3: The Correlation Framework: Connecting Data Points to Biological Insight

The ultimate goal is to integrate the substrate quantification data with the enzyme activity measurements to reveal their relationship.

Experimental Design & Logic

The core principle is to measure both the endogenous level of this compound and the maximal activity (Vmax) of HADH from the same set of biological samples. A strong negative correlation—where high substrate levels are associated with low enzyme activity—would suggest that HADH activity is a key determinant of the substrate's concentration and that a reduction in this activity may cause a metabolic bottleneck.[3][17] Conversely, a lack of correlation might imply that other enzymes (e.g., upstream synthases) are more influential in controlling the substrate's pool size.[18][19]

Workflow for Correlation Analysis

This workflow outlines the process from sample collection to final data interpretation.

Correlation_Workflow cluster_prep Sample Preparation cluster_quant Substrate Quantification cluster_activity Enzyme Activity cluster_analysis Data Analysis Sample Biological Sample (e.g., Tissue, Cells) Homogenize Homogenization (On Ice) Sample->Homogenize Split Split Sample Homogenize->Split Extract Acyl-CoA Extraction & SPE Purification Split->Extract Aliquot 1 ProteinExtract Prepare Protein Extract (e.g., Mitochondrial Fraction) Split->ProteinExtract Aliquot 2 LCMS LC-MS/MS Analysis Extract->LCMS SubstrateLevel [Substrate] nmol/g tissue LCMS->SubstrateLevel Correlate Correlation Analysis (e.g., Pearson/Spearman) SubstrateLevel->Correlate Assay HADH Spectrophotometric Assay ProteinExtract->Assay EnzymeActivity Enzyme Activity nmol/min/mg protein Assay->EnzymeActivity EnzymeActivity->Correlate Plot Plot Activity vs. [Substrate] Correlate->Plot Conclusion Biological Conclusion Plot->Conclusion

Caption: Workflow for correlating substrate levels with enzyme activity.

Data Interpretation

Once the data is plotted (Enzyme Activity on the Y-axis vs. Substrate Concentration on the X-axis), statistical analysis is performed.

  • Pearson Correlation (r): Use if the data are normally distributed and the relationship is expected to be linear.

  • Spearman Correlation (ρ): A non-parametric alternative that assesses monotonic relationships, suitable if the data are not normally distributed.

A statistically significant negative correlation (e.g., p < 0.05) provides strong evidence that the enzyme's activity is a primary driver of the substrate's steady-state concentration in the biological system under investigation.

References

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA. The procedures outlined are grounded in an understanding of the molecule's chemical properties and established laboratory safety protocols. This document is intended for researchers, scientists, and drug development professionals.

Immediate Safety Assessment & Core Principles

Core Principles for Disposal:

  • Absence of Data: The lack of a specific SDS necessitates treating the compound with caution.

  • Chemical Nature: The molecule is a long-chain polyunsaturated fatty acyl-Coenzyme A (CoA) thioester. It is considered a biological reagent and, in the small quantities typical for research, is not expected to be acutely hazardous.[2][3]

  • Primary Degradation Pathway: The most labile part of the molecule is the high-energy thioester bond.[4] This bond is susceptible to hydrolysis, particularly under alkaline conditions.[5]

  • Institutional Compliance: All disposal procedures must strictly adhere to the guidelines set by your institution's Environmental Health and Safety (EHS) department and local regulations.[1]

Understanding the Molecule for Safe Disposal

A logical disposal strategy is derived from the molecule's structure. It consists of two main components linked by a thioester bond:

  • A C24 polyunsaturated, hydroxylated fatty acid: Long-chain fatty acids are biological molecules, generally not classified as hazardous waste.[2]

  • Coenzyme A (CoA): A complex but ubiquitous biological cofactor. CoA and its derivatives are known to degrade in aqueous solutions, with the thioester bond being particularly susceptible to hydrolysis.[6][7][8][9]

The key to rendering this molecule safe for disposal is the cleavage of the thioester bond. This process, known as hydrolysis, breaks the molecule into its constituent fatty acid and CoA parts, which are themselves non-hazardous biological materials. Alkaline conditions (high pH) effectively catalyze this hydrolysis.[5]

Risk Assessment and Waste Classification

Based on its components, this compound is classified as non-hazardous biological waste .

PropertyAssessmentRationale & Sources
Physical State Typically a solid or in solution.Supplier information indicates it is shipped at room temperature.[10][11]
Toxicity Not classified as toxic.No data available, but its components (fatty acid, CoA) are endogenous biological molecules.[12][13]
Reactivity The thioester bond is reactive and susceptible to hydrolysis. Stable under slightly acidic conditions (pH 4.0-6.8), but degrades in alkaline solutions.[5][14]
Environmental Hazard Not expected to be an environmental hazard in small quantities after degradation.General classification for non-hazardous biological materials.[2][15]
Waste Classification Non-hazardous Biological/Laboratory Waste.Can be disposed of as regular municipal waste after appropriate decontamination/inactivation.[2][3]

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the appropriate disposal route for this compound.

DisposalWorkflow start Start: Unused or Expired 3(S)-Hydroxy...pentaenoyl-CoA check_sds Consult Safety Data Sheet (SDS) start->check_sds sds_avail SDS Available? check_sds->sds_avail no_sds No specific SDS found. Assess based on chemical properties. sds_avail->no_sds No consult_ehs Consult Institutional EHS for Local Regulations sds_avail->consult_ehs Yes classify Classify as Non-Hazardous Biological Waste no_sds->classify classify->consult_ehs ehs_approval EHS Approves In-Lab Deactivation? consult_ehs->ehs_approval hydrolysis Proceed with Primary Protocol: Alkaline Hydrolysis ehs_approval->hydrolysis Yes package_waste Proceed with Alternative Protocol: Package for EHS Pickup ehs_approval->package_waste No final_disposal Dispose of Neutralized Solution via Sanitary Sewer hydrolysis->final_disposal end End: Document Disposal package_waste->end final_disposal->end

Caption: Decision workflow for the disposal of this compound.

Primary Disposal Protocol: In-Lab Alkaline Hydrolysis

This protocol is the preferred method for deactivating small quantities (<1 gram) of the compound in a standard laboratory setting. The process chemically degrades the molecule into non-hazardous components suitable for drain disposal.

Materials Required:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.

  • 1 M Sodium Hydroxide (NaOH) solution.

  • 1 M Hydrochloric Acid (HCl) solution.

  • pH indicator strips or a calibrated pH meter.

  • Appropriately sized glass beaker.

  • Stir bar and stir plate.

Step-by-Step Methodology:

  • Preparation:

    • Perform the procedure in a certified chemical fume hood.

    • Wear appropriate PPE.

    • If the compound is a solid, dissolve it in a small amount of water or a water-miscible solvent. If already in a buffer, proceed to the next step.

  • Alkaline Hydrolysis:

    • Place the beaker containing the compound solution on a stir plate and begin gentle stirring.

    • Slowly add 1 M NaOH solution to raise the pH to >12. The thioester bond is rapidly hydrolyzed under these conditions.[5]

    • Allow the solution to stir at room temperature for at least 2 hours to ensure complete hydrolysis of the thioester bond. This breaks the molecule into a fatty acid salt and CoA degradation products.

  • Neutralization:

    • Slowly and carefully add 1 M HCl to the solution while stirring to neutralize the excess base.

    • Monitor the pH using pH strips or a pH meter.

    • Adjust the final pH to between 5 and 9.[16] Caution: Neutralization is an exothermic reaction. Add the acid slowly to control heat generation.

  • Final Disposal:

    • Once neutralized, the resulting aqueous solution contains non-hazardous biological degradation products.

    • This solution can be disposed of down the sanitary sewer with a copious amount of running water, in accordance with general guidelines for non-hazardous liquid waste.[15][16]

Hydrolysis cluster_0 Reactants cluster_1 Products (after Hydrolysis & Neutralization) mol 3(S)-Hydroxy...pentaenoyl-CoA (Contains Thioester Bond) products Fatty Acid Salt + Degraded CoA Fragments + NaCl + H₂O (Non-Hazardous Solution) mol->products  Hydrolysis (2 hours, pH > 12)  Neutralization (pH 5-9) naoh + NaOH (aq) (Alkaline Condition)

Caption: Chemical degradation of the target molecule via alkaline hydrolysis.

Alternative Protocol: Disposal via Institutional Waste Program

If your institution's EHS department does not permit in-lab deactivation or if you are uncomfortable with the procedure, you must dispose of the material as chemical waste.

Step-by-Step Methodology:

  • Segregation and Labeling:

    • Keep the compound in its original, clearly labeled container.

    • If the original container is compromised, transfer it to a new, sealable container compatible with the material.

    • Ensure the container is labeled with the full chemical name: "this compound".

  • Packaging:

    • Place the sealed container in a secondary container (e.g., a plastic bag or box) to prevent spills.

    • Attach your institution's hazardous waste tag. Fill out all required information, including the full chemical name and quantity.

  • Storage and Pickup:

    • Store the packaged waste in your laboratory's designated satellite accumulation area.

    • Arrange for pickup by your institution's EHS department according to their procedures.

Spill & Emergency Procedures

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., sand, vermiculite, or chemical absorbent pads). Scoop the absorbed material into a sealed container and dispose of it via the alternative protocol (Section 6).

  • Small Spills (Solid): Gently sweep the solid material to avoid creating dust. Place it in a sealed container for disposal as described in Section 6.

  • Personal Contact:

    • Skin: Wash the affected area thoroughly with soap and water.

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Fire: The compound is likely combustible.[17] Use a CO2, dry chemical, or foam extinguisher.

Documentation and Record Keeping

Maintain a record of the disposal process in your laboratory notebook or electronic waste manifest. The record should include:

  • Chemical Name

  • Quantity Disposed

  • Date of Disposal

  • Method of Disposal (e.g., "Alkaline hydrolysis and neutralization")

  • Name of the individual who performed the disposal

Proper documentation is essential for regulatory compliance and laboratory safety audits.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.